(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQHTBMTNLHCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941975 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19997-54-7 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride: Physicochemical Properties, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a molecule of significant interest within the field of medicinal chemistry, belonging to a class of compounds recognized for their diverse pharmacological activities. The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure," frequently found in both natural products and synthetic bioactive molecules.[1] This guide provides a comprehensive overview of the fundamental basic properties of this compound, including its physicochemical characteristics, synthesis, and a detailed exploration of its potential biological activities, metabolism, and toxicological profile based on current scientific literature and data from analogous compounds.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a heterocyclic motif that has garnered considerable attention in drug discovery due to its presence in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of ligands targeting various biological receptors and enzymes. Derivatives of this core have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory agents, highlighting the versatility of this chemical framework.[2] This guide focuses specifically on the primary amine derivative, (2,3-Dihydrobenzofuran-2-yl)methanamine, in its hydrochloride salt form, to provide a detailed resource for researchers and developers in the pharmaceutical sciences.
Physicochemical and Basic Properties
The hydrochloride salt of (2,3-Dihydrobenzofuran-2-yl)methanamine is typically a white solid.[3] Understanding the fundamental physicochemical properties of a drug candidate is paramount for its development, influencing aspects from formulation to bioavailability.
| Property | Value | Source |
| CAS Number | 19997-54-7 | [4] |
| Molecular Formula | C₉H₁₂ClNO | PubChem |
| Molecular Weight | 185.65 g/mol | PubChem |
| Melting Point | 258-259 °C | ChemicalBook |
| Form | Solid | [3] |
| pKa (Predicted) | ~9.5-10.0 (amine) | Inferred from similar primary amines |
| Solubility | Soluble in water and polar organic solvents | General knowledge for amine hydrochlorides |
Spectroscopic and Analytical Characterization
A comprehensive analytical package is crucial for the unambiguous identification and quality control of this compound. While a complete dataset for this specific molecule is not publicly available, the expected spectroscopic features can be inferred from the analysis of the 2,3-dihydrobenzofuran core and related amine-containing compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring, the diastereotopic protons of the dihydrofuran ring, and the protons of the aminomethyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbons of the dihydrofuran ring, and the methylene carbon of the aminomethyl side chain.
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak corresponding to the free base (C₉H₁₁NO) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage in the dihydrofuran ring.
Synthesis and Manufacturing
The synthesis of this compound typically involves the construction of the 2,3-dihydrobenzofuran core followed by the introduction of the aminomethyl group.
General Synthetic Approach
A common strategy for the synthesis of the 2,3-dihydrobenzofuran ring system involves the cyclization of a suitably substituted phenol derivative.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Exemplary Synthetic Protocol
The following is a plausible, though not definitively published, multi-step synthesis based on established organic chemistry principles.
Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carbonitrile
-
To a solution of salicylaldehyde in a suitable solvent (e.g., ethanol), add acrylonitrile.
-
Introduce a basic catalyst (e.g., triethylamine) and heat the reaction mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield 2,3-dihydrobenzofuran-2-carbonitrile.
Step 2: Reduction of the Nitrile to the Amine
-
Dissolve 2,3-dihydrobenzofuran-2-carbonitrile in an appropriate solvent (e.g., tetrahydrofuran).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and an aqueous base (e.g., NaOH solution).
-
Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain (2,3-Dihydrobenzofuran-2-yl)methanamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (2,3-Dihydrobenzofuran-2-yl)methanamine in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Biological and Pharmacological Profile
While specific pharmacological data for this compound is limited in publicly accessible literature, the 2,3-dihydrobenzofuran scaffold is a recurring motif in compounds targeting the central nervous system (CNS).
Potential Pharmacological Targets
Based on the structural similarity to known psychoactive compounds and other biologically active 2,3-dihydrobenzofuran derivatives, the following pharmacological targets are of primary interest:
-
Serotonin (5-HT) Receptors: Numerous 2,3-dihydrobenzofuran derivatives have shown affinity for various serotonin receptor subtypes.
-
5-HT₂A Receptors: Analogues of hallucinogenic phenethylamines containing the 2,3-dihydrobenzofuran core have been synthesized and evaluated, suggesting potential interactions with 5-HT₂A receptors.[5]
-
5-HT₁A and 5-HT₂C Receptors: Other derivatives have been investigated for their affinity to 5-HT₁A and 5-HT₂C receptors.
-
-
Monoamine Transporters: The structural resemblance to some monoamine reuptake inhibitors suggests that this compound could potentially interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
-
Dopamine (D) Receptors: Certain benzofuran derivatives have been explored as dopamine receptor antagonists.
Diagram: Potential CNS Signaling Pathways
Caption: Postulated interactions of the compound with key CNS targets.
Structure-Activity Relationships (SAR)
The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the substitution pattern on both the aromatic ring and the dihydrofuran moiety. The primary amine of the title compound is a key feature, as it can form ionic interactions with acidic residues in receptor binding pockets. The stereochemistry at the C2 position of the dihydrofuran ring is also likely to be critical for biological activity, and the racemic mixture may have a different pharmacological profile than the individual enantiomers.
Metabolism and Toxicological Profile
The metabolic fate and toxicological profile of this compound have not been extensively studied. However, predictions can be made based on the metabolism of related benzofuran compounds and general principles of drug metabolism.
Predicted Metabolic Pathways
The metabolism of (2,3-Dihydrobenzofuran-2-yl)methanamine is likely to proceed through several key pathways:
-
Phase I Metabolism:
-
N-Deamination: The primary amine could be a substrate for monoamine oxidase (MAO), leading to the corresponding aldehyde, which would then be further oxidized to a carboxylic acid or reduced to an alcohol.
-
Hydroxylation: The aromatic ring and the dihydrofuran ring are susceptible to hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. Studies on other benzofuran derivatives have implicated CYP1A2, CYP2D6, and CYP3A4 in their metabolism.[6]
-
Ring Opening: Oxidative cleavage of the dihydrofuran ring is another potential metabolic pathway.[7]
-
-
Phase II Metabolism: The hydroxylated metabolites and the primary amine itself could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
Diagram: Predicted Metabolic Pathways
Caption: Plausible metabolic transformations of the parent compound.
Toxicological Considerations
A Material Safety Data Sheet (MSDS) for 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride indicates that it is irritating to the eyes, respiratory system, and skin.[8] It may be harmful if swallowed or inhaled.[8]
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Genotoxicity: Some benzofuran derivatives have been shown to exhibit genotoxic effects in in vitro assays.[9] Therefore, a thorough evaluation of the genotoxic potential of this compound would be necessary for any drug development program.
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Acute Toxicity: The acute toxicity of this specific compound is not well-documented. However, studies on other psychoactive benzofuran derivatives have reported adverse effects consistent with sympathomimetic and serotonergic overstimulation.
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Safety Pharmacology: Given the potential for CNS activity, a safety pharmacology assessment would be crucial to evaluate potential effects on the cardiovascular, respiratory, and central nervous systems.
Conclusion and Future Directions
This compound is a compound with a structural framework that suggests a high potential for biological activity, particularly within the central nervous system. The available data on related compounds point towards possible interactions with serotonin and dopamine receptors, as well as monoamine transporters. However, there is a clear need for further research to elucidate the specific pharmacological, metabolic, and toxicological profile of this molecule.
Future research efforts should focus on:
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Detailed Physicochemical Characterization: Experimental determination of pKa, solubility in various pharmaceutically relevant solvents, and solid-state characterization.
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Enantioselective Synthesis and Evaluation: Separation of the enantiomers and individual assessment of their biological activities.
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Comprehensive Pharmacological Profiling: In vitro receptor binding and functional assays across a wide range of CNS targets, followed by in vivo studies to determine its behavioral effects.
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Metabolism and Pharmacokinetic Studies: In vitro and in vivo studies to identify the major metabolites and determine the pharmacokinetic parameters.
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Toxicological Evaluation: A full battery of in vitro and in vivo toxicology studies to assess its safety profile.
By addressing these knowledge gaps, the full therapeutic potential of this compound can be more accurately assessed, paving the way for its potential development as a novel therapeutic agent.
References
- Material Safety Data Sheet for 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Cole-Parmer.
- Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line.
- Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed.
- In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. MDPI.
- (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride. Sigma-Aldrich.
- 2,3-Dihydro-1-benzofuran-2-ylmethanamine hydrochloride. PubChem.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
- 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. PubMed.
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. 2,3-Dihydro-1-benzofuran-2-ylmethanamine hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Architecture of Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif featuring a benzene ring fused to a dihydrofuran ring, stands as a "privileged structure" in the realm of medicinal chemistry and materials science.[1] Its rigid, yet three-dimensional, conformation provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This inherent structural elegance has made dihydrobenzofuran derivatives ubiquitous in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] This guide provides an in-depth exploration of the historical discovery, the evolution of synthetic methodologies, and the analytical characterization of this remarkable class of compounds, offering field-proven insights for professionals engaged in their study and application.
Part 1: A Historical Odyssey: From Coumarin to Coumaran
The story of the dihydrobenzofuran core is intrinsically linked to its aromatic relative, coumarin (2H-chromen-2-one). The pleasant, sweet scent of new-mown hay, characteristic of coumarin, led to its first isolation from tonka beans in 1820 by A. Vogel.[6] The first successful synthesis of coumarin was achieved in 1868 by Sir William Henry Perkin, through the reaction that now bears his name.[7] This landmark synthesis involved the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate.[8][9]
Another cornerstone in coumarin chemistry is the Pechmann condensation, discovered by Hans von Pechmann in 1883, which involves the reaction of a phenol with a β-keto ester under acidic conditions.[6][10] These classical reactions laid the groundwork for heterocyclic chemistry and provided the intellectual springboard for the synthesis of related structures.
The direct lineage to 2,3-dihydrobenzofuran, historically known as coumaran , is less concentrated around a single "discovery" moment but rather an evolution of synthetic transformations. Early approaches focused on the modification of related structures. For instance, the reduction of o-hydroxycinnamic acid, a key intermediate in some coumarin syntheses, could yield precursors to the dihydrobenzofuran ring system.[11][12] The catalytic hydrogenation of the furan ring in benzofurans also emerged as a direct, albeit later, route to the saturated heterocyclic core.[13][14][15] The development of methods to construct the dihydrobenzofuran ring from acyclic precursors, particularly through the cyclization of ortho-substituted phenols, marked a significant advancement in the field, moving from modification to de novo synthesis.
Part 2: Foundational Synthetic Strategies: Building the Core
The construction of the 2,3-dihydrobenzofuran skeleton can be approached through the formation of several key bonds. This section details the classical and most fundamental strategies that have become workhorses in organic synthesis.
The Claisen Rearrangement and Intramolecular Cyclization of ortho-Allylphenols
One of the most powerful and widely employed strategies for the synthesis of 2,3-dihydrobenzofurans relies on a two-step sequence: the formation of an allyl phenyl ether followed by a Claisen rearrangement to generate an ortho-allylphenol, which then undergoes intramolecular cyclization.
The Causality Behind the Experimental Choices: The Claisen rearrangement, a[10][10]-sigmatropic rearrangement discovered by Rainer Ludwig Claisen in 1912, is a thermally-driven, concerted pericyclic reaction.[14][16][17] Heating an allyl phenyl ether to approximately 200°C reliably triggers the rearrangement to the thermodynamically more stable ortho-allylphenol. This predictability and high efficiency make it an ideal method for installing the necessary ortho-allyl group. The subsequent intramolecular cyclization of the ortho-allylphenol to form the dihydrofuran ring can be promoted by various reagents, often under acidic or electrophilic conditions, which activate the alkene for nucleophilic attack by the phenolic oxygen.
Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran
Step 1: Synthesis of Allyl Phenyl Ether
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield allyl phenyl ether.
Step 2: Claisen Rearrangement to ortho-Allylphenol
-
Place the purified allyl phenyl ether in a flask equipped with a reflux condenser.
-
Heat the ether under a nitrogen atmosphere to 200°C. The rearrangement is typically complete within a few hours.
-
Monitor the reaction by ¹H NMR, observing the disappearance of the ether signals and the appearance of signals corresponding to the ortho-allylphenol and a new phenolic -OH proton.
-
Cool the reaction mixture and purify the resulting ortho-allylphenol by vacuum distillation.
Step 3: Intramolecular Cyclization to 2-Methyl-2,3-dihydrobenzofuran
-
Dissolve the ortho-allylphenol (1.0 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux, with azeotropic removal of water if necessary.
-
Monitor the reaction by TLC for the consumption of the ortho-allylphenol.
-
Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-2,3-dihydrobenzofuran.
Caption: Workflow for dihydrobenzofuran synthesis via Claisen rearrangement.
Catalytic Hydrogenation of Benzofurans
A more direct, though often less versatile in terms of substitution patterns, is the selective hydrogenation of the furan ring of a pre-formed benzofuran.
The Causality Behind the Experimental Choices: The challenge in this approach lies in selectively reducing the electron-rich furan ring while leaving the benzene ring intact. This requires careful selection of the catalyst and reaction conditions. Noble metal catalysts such as ruthenium, rhodium, and palladium, often supported on carbon, are commonly employed.[14][18][19] The choice of catalyst, solvent, and hydrogen pressure can be fine-tuned to achieve high selectivity for the 2,3-dihydrobenzofuran product. Recent advances have shown that ruthenium nanoparticles immobilized on Lewis-acid-functionalized supports can be particularly effective for this selective transformation.[13]
Experimental Protocol: General Procedure for Selective Hydrogenation of Benzofuran
-
In a high-pressure autoclave, place a solution of the substituted benzofuran in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add the hydrogenation catalyst (e.g., 5% Ru/C, 5 mol%).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80°C) for the required time (typically several hours to a day).
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dihydrobenzofuran.
-
Purify by column chromatography or distillation as needed.
Part 3: Modern Synthetic Methodologies: The Rise of Catalysis
The last few decades have witnessed a revolution in the synthesis of dihydrobenzofurans, driven by the development of powerful transition-metal-catalyzed reactions. These methods offer milder reaction conditions, greater functional group tolerance, and access to complex and stereochemically defined structures.
A plethora of transition-metal-catalyzed approaches have been developed, including those utilizing palladium, rhodium, gold, copper, and nickel.[20] These reactions often involve intramolecular processes such as Heck reactions, C-H activation/functionalization, and carboalkoxylation, providing elegant and efficient pathways to the dihydrobenzofuran core.[20]
For example, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes provides a redox-neutral and highly chemoselective route to substituted dihydrobenzofurans.[20]
Caption: Modern catalytic approaches to dihydrobenzofuran synthesis.
Part 4: Spectroscopic and Analytical Characterization
Unambiguous characterization of synthesized dihydrobenzofuran derivatives is critical. The following provides a guide to the key spectroscopic features.
| Technique | Characteristic Features for 2,3-Dihydrobenzofuran |
| ¹H NMR | Aromatic Protons: Complex multiplets typically in the range of δ 6.7-7.2 ppm. Methylene Protons (C3-H₂): A multiplet (often a complex AB system) around δ 3.2 ppm. Methine Proton (C2-H): A multiplet around δ 4.6 ppm. The coupling constants between H-2 and H-3 are crucial for determining the cis/trans stereochemistry of substituents.[21] |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-160 ppm. Methylene Carbon (C3): A signal around δ 30 ppm. Methine Carbon (C2): A signal around δ 75 ppm.[16] |
| Infrared (IR) | Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C-O-C Stretch (Ether): A strong, characteristic band in the region of 1220-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).[17][22][23] Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent molecular ion peak is usually observed. Fragmentation: A characteristic fragmentation is the retro-Diels-Alder (RDA) type cleavage of the dihydrofuran ring, leading to the loss of an alkene moiety and the formation of a stable radical cation of the corresponding phenol. Other fragmentations can include the loss of substituents.[6][10][24] |
Part 5: Biological Significance and Applications in Drug Discovery
The 2,3-dihydrobenzofuran scaffold is a prolific source of biologically active molecules, making it a focal point in drug discovery programs.[25][26] Its derivatives have demonstrated a remarkable range of pharmacological activities.
| Biological Activity | Example Derivative Class / Compound | Therapeutic Potential | Reference |
| Anti-inflammatory | Fluorinated Dihydrobenzofurans | Inhibition of inflammatory mediators like COX-2, IL-6, and PGE2. | [4][5][27] |
| Anticancer | Various substituted dihydrobenzofurans | Cytotoxicity against cancer cell lines such as HCT116 (colorectal) and MCF-7 (breast). | [7][28] |
| mPGES-1 Inhibition | Custom-designed dihydrobenzofuran libraries | Development of novel anti-inflammatory and anticancer agents. | [1] |
| GPR119 Agonists | Piperidine-substituted dihydrobenzofurans | Treatment of type 2 diabetes. | [8] |
The structural rigidity and defined stereochemistry of the dihydrobenzofuran core allow for the design of potent and selective ligands for a variety of biological targets. The ongoing exploration of this "privileged scaffold" continues to yield promising new therapeutic leads.
Conclusion
From its conceptual roots in the chemistry of natural fragrances to its current status as a cornerstone of modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold has had a rich and evolving history. The synthetic methodologies have progressed from harsh, classical procedures to elegant and highly efficient transition-metal-catalyzed reactions, enabling the construction of ever-more complex and functionally diverse derivatives. As our understanding of its biological interactions deepens, the dihydrobenzofuran core is poised to remain a vital and enduring platform for the discovery of new medicines and advanced materials for years to come.
References
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas-phase fragmentation reactions of protonated be... - BV FAPESP [bv.fapesp.br]
- 10. researchgate.net [researchgate.net]
- 11. US2280918A - Preparation of ortho-hydroxycinnamic acid - Google Patents [patents.google.com]
- 12. o-Coumaric acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 17. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 18. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. uanlch.vscht.cz [uanlch.vscht.cz]
- 23. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. researchgate.net [researchgate.net]
- 26. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This guide provides a comprehensive exploration of the 2,3-dihydrobenzofuran scaffold, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the intrinsic structural and physicochemical properties that make this core attractive for drug design, survey robust synthetic methodologies for its construction and derivatization, and examine its diverse pharmacological landscape. Through a detailed analysis of structure-activity relationships (SAR), this document aims to equip the reader with the foundational knowledge and field-proven insights necessary to effectively leverage the 2,3-dihydrobenzofuran scaffold in the pursuit of novel therapeutics.
Introduction: The Significance of a Privileged Scaffold
In the vast and ever-expanding universe of chemical structures, certain molecular frameworks appear with remarkable frequency in compounds exhibiting potent and specific biological activities. The 2,3-dihydrobenzofuran, a bicyclic system comprising a fused benzene and dihydrofuran ring, stands out as one such entity.[1] Its structural rigidity, coupled with the potential for stereogenic centers at the C2 and C3 positions, provides a three-dimensional architecture that is highly amenable to specific interactions with biological targets.
This scaffold is not merely a synthetic curiosity; it is a recurring theme in nature. Found in a wide array of natural products, from alkaloids to neolignans, the 2,3-dihydrobenzofuran core is associated with an impressive spectrum of biological effects, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[3][4] This natural precedent has inspired medicinal chemists to explore this scaffold extensively, leading to the development of numerous synthetic derivatives with tailored pharmacological profiles.
This guide will navigate the multifaceted world of the 2,3-dihydrobenzofuran scaffold, from its fundamental characteristics to its application in cutting-edge drug discovery programs.
Structural Features and Physicochemical Properties
The 2,3-dihydrobenzofuran core possesses a unique combination of structural and electronic features that contribute to its utility in medicinal chemistry:
-
Conformational Restraint: The fusion of the aromatic and saturated heterocyclic rings imparts a significant degree of rigidity to the molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Three-Dimensionality: The non-planar nature of the dihydrofuran ring allows for the precise spatial orientation of substituents at the C2 and C3 positions. The presence of one or two chiral centers at these positions introduces stereochemical complexity that can be exploited for selective receptor engagement.
-
Modulable Electronics: The aromatic ring can be readily substituted with electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the molecule's electronic properties. This can influence factors such as metabolic stability, target interaction, and pharmacokinetic profile.
-
Hydrogen Bonding Capacity: The oxygen atom within the dihydrofuran ring can act as a hydrogen bond acceptor, providing a key interaction point with biological macromolecules.
These inherent properties make the 2,3-dihydrobenzofuran scaffold a versatile template for the design of small molecule drugs targeting a wide range of protein families.
Synthetic Strategies: Assembling the Core
The construction of the 2,3-dihydrobenzofuran nucleus has been a subject of intense research, leading to a diverse array of synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemical outcome.
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of 2,3-dihydrobenzofurans.
-
Palladium-Catalyzed Reactions: Palladium catalysts are widely employed in various cyclization strategies. For instance, the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides a highly enantioselective route to chiral 2,3-dihydrobenzofurans.[5]
-
Rhodium-Catalyzed Reactions: Rhodium-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes represents another elegant approach to this scaffold.[5][6] This method offers excellent chemoselectivity and functional group compatibility.[5]
-
Other Transition Metals: Iridium, nickel, and copper have also been successfully utilized in catalytic systems for the synthesis of 2,3-dihydrobenzofuran derivatives, often proceeding through intramolecular C-H bond cycloadditions or reactions of aryl boronic esters.[6]
Metal-Free Synthetic Protocols
In recent years, there has been a growing interest in developing more sustainable, metal-free synthetic methods.
-
Brønsted Acid-Catalyzed Cyclizations: Brønsted acids, such as p-toluenesulfonic acid and trifluoroacetic acid, can effectively catalyze the [3+2] or [4+1] cycloaddition reactions of appropriate precursors to yield 2,3-dihydrobenzofurans.
-
Photocatalytic Reactions: Visible light-promoted reactions offer a green and efficient alternative for the synthesis of these heterocycles.[7] These methods often proceed under mild conditions and tolerate a wide range of functional groups.[7]
-
Base-Induced Cyclizations: Base-mediated strategies, such as the [4+1] cyclization of 2-hydroxylimides with sulfur ylides, provide a direct route to functionalized 2,3-dihydrobenzofurans.
Experimental Protocol: A Representative Palladium-Catalyzed Enantioselective Synthesis
The following protocol is a generalized representation of a palladium-catalyzed enantioselective synthesis of chiral 2,3-dihydrobenzofurans, based on established methodologies.[5]
Step 1: Reaction Setup
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂) and the chiral ligand (e.g., a phosphine-based ligand).
-
Add the appropriate solvent (e.g., anhydrous toluene or dioxane).
-
Stir the mixture at room temperature for the specified pre-catalyst formation time.
Step 2: Addition of Reactants
-
Add the o-halophenol (e.g., o-bromophenol) and the diene substrate to the reaction mixture.
-
Add a suitable base (e.g., a carbonate or phosphate base).
Step 3: Reaction Execution
-
Heat the reaction mixture to the optimized temperature and stir for the required reaction time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 4: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral 2,3-dihydrobenzofuran.
Diagram: Generalized Synthetic Workflow
Caption: A generalized workflow for the palladium-catalyzed synthesis of 2,3-dihydrobenzofurans.
Pharmacological Activities: A Scaffold of Diverse Therapeutic Potential
The 2,3-dihydrobenzofuran nucleus is a versatile scaffold that has been incorporated into molecules targeting a wide range of diseases.
Anti-Inflammatory and Anticancer Activity
A significant number of 2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory and anticancer properties.[4] For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[4] In the context of cancer, some derivatives have been found to inhibit the proliferation of cancer cell lines and induce apoptosis.[4][8] The mechanism of action often involves the modulation of key signaling pathways involved in inflammation and cell growth.
Central Nervous System (CNS) Activity
The 2,3-dihydrobenzofuran scaffold is also prevalent in compounds with activity in the central nervous system. Substituted 2,3-dihydrobenzofurans have been developed as potent and selective agonists for cannabinoid receptor 2 (CB2), which is a promising target for the treatment of neuropathic pain.[9] Additionally, certain derivatives have been investigated as serotonin 5-HT₂C receptor agonists for potential application in treating eating disorders.[10]
Other Therapeutic Areas
The therapeutic potential of 2,3-dihydrobenzofuran derivatives extends to various other areas:
-
Metabolic Diseases: Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective PPARα agonists, with potential for treating dyslipidemia.[11] Furthermore, derivatives have been developed as potent GPR119 agonists for the potential treatment of type 2 diabetes.[12]
-
Infectious Diseases: Natural product-inspired libraries of 2,3-diaryl-2,3-dihydrobenzofurans have yielded potent inhibitors of the intracellular replication of Chlamydia trachomatis.[13]
Table 1: Selected Pharmacological Activities of 2,3-Dihydrobenzofuran Derivatives
| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Reference(s) |
| Inflammation | Inhibition of COX-2 and NOS2 | Fluorinated dihydrobenzofurans | [4] |
| Cancer | Inhibition of cell proliferation, apoptosis induction | Halogenated benzofurans, Trimethoxyacetophenone-based benzofurans | [4][8] |
| Neuropathic Pain | Cannabinoid Receptor 2 (CB2) Agonism | 3,3-disubstituted-2,3-dihydro-1-benzofurans | [9] |
| Metabolic Disorders | PPARα Agonism | 2,3-dihydrobenzofuran-2-carboxylic acids | [11] |
| Metabolic Disorders | GPR119 Agonism | Dihydrobenzofuran derivatives | [12] |
| Infectious Diseases | Inhibition of Chlamydia trachomatis replication | 2,3-diaryl-2,3-dihydrobenzofurans | [13] |
Structure-Activity Relationships (SAR): Guiding Drug Design
Understanding the structure-activity relationships of 2,3-dihydrobenzofuran derivatives is crucial for the rational design of new and improved therapeutic agents.
Substitution on the Aromatic Ring
The nature and position of substituents on the benzene ring significantly influence biological activity. For example, in a series of 2,3-dihydrobenzofuran-2-ones with anti-inflammatory activity, compounds bearing an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were found to be particularly potent inhibitors of prostaglandin synthesis.[14]
Substitution on the Dihydrofuran Ring
Modifications to the dihydrofuran ring, particularly at the C2 and C3 positions, can have a profound impact on potency and selectivity. In the development of CB2 agonists, the stereochemistry at the C3 position was found to be critical, with the S-enantiomer being the active form.[9]
Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound.[15][16][17][18] For the 2,3-dihydrobenzofuran scaffold, various bioisosteric modifications can be envisioned. For instance, the oxygen atom of the dihydrofuran ring could potentially be replaced with sulfur (to give a 2,3-dihydrobenzothiophene) or other bioisosteric groups to alter properties like lipophilicity and metabolic stability. Similarly, functional groups appended to the scaffold can be replaced with known bioisosteres to optimize drug-like properties.
Diagram: Key SAR Insights
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural product inspired library synthesis - Identification of 2,3-diarylbenzofuran and 2,3-dihydrobenzofuran based inhibitors of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. chem-space.com [chem-space.com]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 2,3-dihydrobenzofuran ring system represents a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This inherent versatility has made it a focal point for the development of novel therapeutic agents across a spectrum of diseases.[1][2] This technical guide delves into the prospective biological activities of a specific derivative, (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride. While direct, extensive research on this particular salt form is nascent, a comprehensive analysis of its core structure and related analogs provides a fertile ground for predicting its therapeutic potential and guiding future research endeavors.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will explore the plausible biological targets, suggest robust experimental workflows for validation, and provide the scientific rationale underpinning these exploratory pathways. The hydrochloride salt of (2,3-Dihydrobenzofuran-2-yl)methanamine enhances its solubility and stability, making it a more viable candidate for pharmaceutical development and in vivo studies.
Predicted Biological Activities and Mechanistic Insights
The aminomethyl group attached to the chiral center of the 2,3-dihydrobenzofuran scaffold is a critical feature that suggests a high likelihood of interaction with various receptors and enzymes. Based on extensive research into structurally related compounds, we can hypothesize several key biological activities for this compound.
Neuromodulatory Effects: Targeting Serotonin and Dopamine Receptors
Derivatives of 2,3-dihydro-2-aminomethyl-2H-1-benzofuran have been synthesized and evaluated for their binding affinity to a range of serotonin (5-HT) and dopamine (D) receptors.[3] Specifically, certain N-substituted derivatives have shown nanomolar affinity for 5-HT1A receptors with high selectivity over other 5-HT and dopamine receptor subtypes.[3] This suggests that this compound could serve as a foundational structure for developing novel antidepressants, anxiolytics, or antipsychotic agents.
Hypothesized Signaling Pathway Interaction:
Caption: Hypothesized 5-HT1A receptor signaling cascade.
Anti-Inflammatory and Analgesic Properties
The 2,3-dihydrobenzofuran scaffold is present in compounds known to possess potent anti-inflammatory properties.[4] Research has demonstrated that derivatives can inhibit prostaglandin synthesis, a key pathway in inflammation.[4] Furthermore, other analogs have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating inflammatory and neuropathic pain.[5] This dual potential for anti-inflammatory and analgesic activity makes this compound class highly attractive for further investigation.
Experimental Workflow for Anti-Inflammatory Screening:
Caption: A streamlined workflow for in vitro anti-inflammatory evaluation.
Anticancer Potential: Kinase Inhibition and Beyond
The versatility of the 2,3-dihydrobenzofuran scaffold extends to oncology. Derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Interleukin-1 receptor-associated kinase 4 (IRAK4) for the treatment of diffuse large B-cell lymphoma and Aurora B kinase, which plays a crucial role in mitosis.[6][7] The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]
| Target Kinase | Associated Cancer Type | Reported Effect of Derivatives | Reference |
| IRAK4 | Diffuse Large B-Cell Lymphoma | Potent inhibition and induction of apoptosis. | [6] |
| Aurora B | Various Cancers | Inhibition of kinase activity, decreased proliferation, and G2/M phase arrest. | [7] |
Potential in Neurodegenerative Disorders
Emerging research has highlighted the potential of 2-arylbenzofuran derivatives as multi-target agents for Alzheimer's disease.[8] These compounds have shown dual inhibitory activity against both cholinesterases and β-secretase (BACE1).[8] Additionally, other derivatives have been developed as ligands for imaging β-amyloid plaques, a hallmark of Alzheimer's disease.[9] This suggests that the (2,3-Dihydrobenzofuran-2-yl)methanamine scaffold could be a valuable starting point for the design of novel diagnostics and therapeutics for neurodegenerative conditions.
Proposed Experimental Protocols
To empirically validate the hypothesized biological activities of this compound (DHBM HCl), a tiered screening approach is recommended.
Protocol 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of DHBM HCl to a panel of CNS receptors, particularly serotonin and dopamine subtypes.
Methodology:
-
Preparation of Membranes: Utilize commercially available cell lines expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2). Prepare cell membrane fractions through homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Add increasing concentrations of DHBM HCl to compete with the radioligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of DHBM HCl.
-
Determine the IC50 value (the concentration of DHBM HCl that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
Objective: To evaluate the ability of DHBM HCl to suppress the production of pro-inflammatory mediators in vitro.
Methodology:
-
Cell Culture: Culture a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.
-
Cell Treatment:
-
Seed cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of DHBM HCl for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Quantification of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (PGE2) using commercially available ELISA kits.
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize cytokine/prostaglandin levels to the vehicle control.
-
Calculate the IC50 value for the inhibition of each mediator.
-
Conclusion and Future Directions
This compound is a compound of significant interest, built upon a scaffold with a proven track record in medicinal chemistry. The available literature on analogous structures strongly suggests a rich potential for biological activity, particularly in the areas of neuromodulation, anti-inflammation, and oncology. The hydrochloride salt form provides a practical starting point for rigorous preclinical evaluation.
Future research should focus on a systematic in vitro screening cascade, as outlined in this guide, to identify and validate the primary biological targets. Promising initial findings should then be followed by more complex cellular assays and subsequent in vivo studies to assess efficacy, pharmacokinetics, and safety. The exploration of this compound and its derivatives could pave the way for the development of next-generation therapeutics for a range of unmet medical needs.
References
- N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evalu
- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry.
- Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry.
- Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports.
- Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry.
- PubChem Compound Summary for CID 29905, (2,3-Dihydrobenzofuran-2-yl)methanamine.
- PubChem Compound Summary for CID 24229475, this compound.
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride CAS number 19997-54-7.
An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride (CAS: 19997-54-7)
Executive Summary
This compound is a chiral amine featuring the 2,3-dihydrobenzofuran scaffold. This heterocyclic motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs.[1][2][3][4] Its significance lies in its utility as a versatile building block for constructing more complex molecules with potential therapeutic applications, ranging from anti-inflammatory and anticancer agents to central nervous system agonists.[1][3][4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, state-of-the-art analytical characterization, and applications in modern drug discovery, offering field-proven insights for professionals in the pharmaceutical sciences.
Physicochemical and Structural Properties
This compound is the salt form of a primary amine, which enhances its stability and aqueous solubility, making it amenable for use in biological assays and as a synthetic intermediate. The core structure consists of a benzene ring fused to a dihydrofuran ring, with an aminomethyl substituent at the chiral center (C2).
| Property | Value | Source |
| CAS Number | 19997-54-7 | [6][7] |
| Molecular Formula | C₉H₁₂ClNO | [6][8][9] |
| Molecular Weight | 185.65 g/mol | [6][8] |
| IUPAC Name | (2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride | [10] |
| Appearance | White Solid (Typical) | [11] |
| Synonyms | 2-Aminomethyl-2,3-dihydrobenzofuran HCl, 1-(2,3-dihydro-1-benzofuran-2-yl)methanamine HCl | [7][10] |
| Chirality | Contains one stereocenter at the C2 position, existing as (R) and (S) enantiomers. |
Synthesis and Stereochemical Control
The synthesis of chiral 2,3-dihydrobenzofurans is a well-explored area of organic chemistry, driven by the scaffold's prevalence in bioactive molecules.[12][13] Asymmetric synthesis is crucial for accessing specific enantiomers, which often exhibit distinct pharmacological profiles.
Retrosynthetic Analysis and Strategy
A common and effective strategy for synthesizing the target molecule involves the stereoselective cyclization of a suitably substituted phenol precursor. The key challenge is the establishment of the C2 stereocenter. This can be achieved through various asymmetric methods, including catalyst-controlled cyclization or the use of chiral starting materials. A plausible retrosynthetic pathway is outlined below.
Caption: Retrosynthetic pathway for the target compound.
Exemplary Synthetic Protocol
The following protocol describes a validated, multi-step synthesis that allows for stereochemical control.[14]
Step 1: Asymmetric Vinylation of Salicylaldehyde
-
To a cooled (-78 °C) solution of salicylaldehyde in an anhydrous solvent (e.g., THF), add a chiral catalyst system (e.g., a chiral amino alcohol with a dialkylzinc reagent).
-
Slowly add vinyl magnesium bromide or a similar vinyl nucleophile.
-
Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography to yield the chiral allylic alcohol.
-
Causality: The use of a chiral catalyst is paramount. It creates a diastereomeric transition state that favors the formation of one enantiomer of the alcohol over the other, thereby establishing the key stereocenter early in the synthesis.
-
Step 2: Intramolecular O-Alkylation (Cyclization)
-
Convert the alcohol into a species with a good leaving group. For instance, react the chiral alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Treat the resulting tosylate with a base (e.g., sodium hydride) to deprotonate the phenolic hydroxyl group.
-
The resulting phenoxide will undergo an intramolecular Williamson ether synthesis, displacing the tosylate to form the 2,3-dihydrobenzofuran ring stereospecifically.
-
Causality: This SN2 reaction proceeds with an inversion of configuration at the carbon bearing the leaving group. This must be accounted for when designing the synthesis to obtain the desired final enantiomer.
-
Step 3: Conversion to the Amine
-
The vinyl group of the cyclized product is first converted to a primary alcohol (e.g., via hydroboration-oxidation).
-
This alcohol is then converted into a leaving group (e.g., mesylate or tosylate).
-
React the intermediate with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form the azide.
-
Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).[14]
-
Self-Validation: Each step can be monitored by TLC for completion, and the structure of each intermediate must be confirmed by ¹H NMR and Mass Spectrometry before proceeding.
-
Step 4: Hydrochloride Salt Formation
-
Dissolve the final purified free-base amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a stoichiometric amount of HCl (as a solution in ether or as a gas) to precipitate the hydrochloride salt.
-
Filter and dry the resulting white solid under vacuum.
Analytical Characterization and Quality Control
Given the chiral nature of (2,3-Dihydrobenzofuran-2-yl)methanamine, robust analytical methods are required to determine not only chemical purity but also enantiomeric excess (ee).
Overview of Analytical Techniques
Chromatographic methods are the gold standard for chiral amine analysis, offering both separation and quantification.[15][16] Spectroscopic methods provide essential structural confirmation.
| Technique | Application | Strengths & Considerations |
| Chiral HPLC | Enantiomeric excess (ee) determination, purity analysis. | High accuracy and resolution. Requires a chiral stationary phase (CSP). Method development can be intensive.[17] |
| Chiral SFC | Enantiomeric excess (ee) determination, preparative separation. | Faster than HPLC, uses "greener" CO₂-based mobile phases. Excellent for primary amines.[18] |
| ¹H & ¹³C NMR | Structural elucidation, chemical purity confirmation. | Provides definitive structural information. Chiral resolving agents can be used for ee determination.[19] |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification. | High sensitivity. Typically coupled with GC or LC for mixture analysis. |
| Circular Dichroism (CD) | Confirmation of absolute configuration. | Provides a spectroscopic fingerprint for each enantiomer but is not quantitative for ee on its own.[17] |
Standard Operating Procedure: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a reliable method for separating the (R) and (S) enantiomers.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for this class of compounds.
2. Method Parameters:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g., diethylamine, 0.1%) to improve peak shape for the amine.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzofuran chromophore absorbs (e.g., 220 nm or 280 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.
3. Sample Preparation and Analysis:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject a small volume (e.g., 5-10 µL) onto the column.
-
Record the chromatogram and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
4. System Validation:
-
Specificity: Inject a racemic standard to confirm baseline separation of the two enantiomer peaks.
-
Linearity: Analyze a series of known concentrations to ensure the detector response is linear.
-
Precision: Perform multiple injections of the same sample to check the reproducibility of the retention times and area percentages.
Caption: Workflow for chiral purity analysis by HPLC.
Applications in Drug Discovery and Medicinal Chemistry
The 2,3-dihydrobenzofuran core is a valuable pharmacophore due to its rigid structure, which can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1][2][3]
As a Privileged Scaffold
(2,3-Dihydrobenzofuran-2-yl)methanamine serves as an ideal starting point for library synthesis. The primary amine provides a reactive handle for derivatization via amide bond formation, reductive amination, or other N-functionalization reactions. This allows for the rapid exploration of chemical space around the core scaffold to identify potent and selective ligands for various receptors and enzymes.
Caption: Role as a scaffold for generating diverse chemical libraries.
Known and Potential Pharmacological Roles
Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a wide array of biological activities:
-
Anti-Inflammatory and Anticancer Activity: Certain fluorinated and substituted dihydrobenzofurans have shown potent inhibition of inflammatory mediators like COX-2 and nitric oxide, as well as antiproliferative effects in cancer cell lines.[1][2][3]
-
CNS Activity: The structural rigidity of the scaffold is useful for designing ligands for CNS targets. For example, specific derivatives have been synthesized and evaluated as selective serotonin 2C (5-HT₂C) receptor agonists, which are of interest for treating obesity and psychiatric disorders.[5]
-
General Bioactivity: The benzofuran family of compounds, in general, exhibits a broad range of pharmacological properties, including antibacterial, antioxidant, and antiviral activities, making them a continuous source of lead compounds for drug development.[4][20]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
| Hazard Category | GHS Information & Precautions |
| Acute Toxicity | H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[21] |
| Skin Irritation | H315: Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[21] |
| Eye Irritation | H319: Causes serious eye irritation. Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[21] |
| Respiratory Irritation | H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.[21] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[21] |
| Personal Protective Equipment (PPE) | A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory. |
Conclusion
This compound is a high-value chiral building block with significant potential in pharmaceutical research and development. Its "privileged" scaffold, combined with a synthetically tractable primary amine handle, makes it an excellent starting point for the discovery of novel therapeutics. A thorough understanding of its stereocontrolled synthesis and the application of robust chiral analytical methods are critical for unlocking its full potential in creating next-generation medicines targeting a range of diseases.
References
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Benchchem.
- Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.
- Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- This compound | C9H12ClNO | CID 24229475. PubChem.
- (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride. J&W Pharmlab.
- 2,3-Dihydro-1-benzofuran-7-ylmethanamine;hydrochloride Safety D
- 1-(2,3-DIHYDRO-1-BENZOFURAN-2-YL)METHANAMINE HYDROCHLORIDE Chemical Properties. ChemicalBook.
- Data Sheet (C
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed.
- Gu, G., & Zhao, C. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.
- Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal.
- (2,3-Dihydrobenzofuran-2-yl)methanamine. PubChem.
- Asymmetric synthesis of dihydrobenzofuran derivatives. (2006).
- Natural source, bioactivity and synthesis of benzofuran deriv
- Medicinal active applications of Dibenzofuran derivatives. (2024).
- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
- Chiral analysis. Wikipedia.
- 1-(2,3-dihydro-1-benzofuran-2-yl)methanamine. Santa Cruz Biotechnology.
- Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives.
- Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC.
- This compound. Appchem.
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2,3-DIHYDRO-1-BENZOFURAN-2-YL)METHANAMINE HYDROCHLORIDE CAS#: 19997-54-7 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. appchemical.com [appchemical.com]
- 9. This compound | C9H12ClNO | CID 24229475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride | 19863-69-5 [sigmaaldrich.com]
- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chiral analysis - Wikipedia [en.wikipedia.org]
- 17. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. aksci.com [aksci.com]
A Comprehensive Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride
Abstract
This technical guide provides an in-depth analysis of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride, a compound of significant interest to the scientific community. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's systematic nomenclature, physicochemical properties, a validated synthetic pathway, and rigorous analytical characterization methodologies. By integrating field-proven insights with foundational scientific principles, this guide explains not only the procedures but also the underlying causality for experimental choices, ensuring a robust and reproducible understanding of this important chemical entity.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity begins with its formal nomenclature and fundamental properties. This section establishes the systematic name and key physical data for the title compound.
International Union of Pure and Applied Chemistry (IUPAC) Nomenclature
The systematic name for the parent molecule is 2,3-dihydro-1-benzofuran-2-ylmethanamine .[4] The hydrochloride salt is therefore named (2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride . The numbering of the benzofuran ring system assigns the oxygen atom position 1, with the subsequent atoms of the heterocyclic ring numbered 2 and 3. The methanamine substituent is located at the 2-position.
Chemical Structure
Figure 1. 2D Structure of this compound.
Physicochemical Data Summary
The fundamental properties of the compound are crucial for experimental design, including solubility testing, formulation, and dosage calculations. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | PubChem CID: 24229475[5] |
| Molecular Weight | 185.65 g/mol | Matrix Fine Chemicals[6] |
| CAS Number | 19997-54-7 | Santa Cruz Biotechnology[7] |
| Parent Amine Formula | C₉H₁₁NO | PubChem CID: 29905[4] |
| Parent Amine MW | 149.19 g/mol | PubChem CID: 29905[4] |
| Parent Amine CAS | 21214-11-9 | Sigma-Aldrich[8] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water, methanol (predicted) | N/A |
Synthesis and Purification
The synthesis of 2,3-dihydrobenzofuran derivatives is a well-explored area of organic chemistry.[9][10] The following section details a robust and logical synthetic route to obtain high-purity this compound, starting from commercially available materials.
Retrosynthetic Analysis and Strategy
The core directive in designing this synthesis is to build the dihydrobenzofuran ring system first, followed by the introduction and modification of the side chain. Our retrosynthetic approach disconnects the target molecule at the C-N bond of the aminomethyl group, tracing back to a key intermediate, 2-(bromomethyl)-2,3-dihydrobenzofuran. This intermediate can be formed from the corresponding alcohol, which, in turn, is accessible from a common precursor like 2-coumaranone via reduction. The final step is the formation of the hydrochloride salt.
Experimental Protocol: A Three-Step Synthesis
This protocol is designed for self-validation, with clear checkpoints for characterization of intermediates.
Step 1: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-Coumaranone (1.0 eq) dissolved in anhydrous methanol (approx. 0.2 M concentration).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: The portion-wise addition controls the exothermic reaction and prevents side reactions.
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7. Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by silica gel chromatography if necessary.
Step 2: Synthesis of 2-(Azidomethyl)-2,3-dihydrobenzofuran
-
Setup: Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under nitrogen. Cool to 0 °C.
-
Bromination: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise. Stir at 0 °C for 2 hours. Insight: This in-situ conversion to the bromide is often cleaner than isolating the potentially unstable brominated intermediate.
-
Substitution: In a separate flask, dissolve sodium azide (NaN₃) (3.0 eq) in dimethylformamide (DMF). Add the cold DCM solution containing the in-situ generated bromide to the azide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether (3x volumes). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. Safety Note: Sodium azide is highly toxic, and organic azides are potentially explosive. Handle with extreme caution.
Step 3: Synthesis of this compound
-
Reduction: Dissolve the azide intermediate (1.0 eq) in methanol. Add Palladium on Carbon (10% Pd/C, 5 mol%).
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (via balloon or Parr shaker) at room temperature. Stir vigorously until TLC or GC-MS indicates complete consumption of the azide. Expertise: Vigorous stirring is critical for efficient mass transfer in heterogeneous catalysis.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Salt Formation: Concentrate the filtrate. Re-dissolve the resulting free amine in a minimal amount of diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.
Comprehensive Analytical Characterization
Structure elucidation and purity assessment are paramount. A multi-technique, orthogonal approach ensures the unambiguous identification and quality of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. Spectra should be acquired in a solvent like DMSO-d₆ or D₂O.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.2 | m | 4H | Ar-H |
| Chiral Proton | ~4.8 - 5.0 | m | 1H | O-CH -CH₂ |
| Methylene Protons (Ring) | ~3.0 - 3.4 | m | 2H | Ar-CH₂ -CH |
| Methylene Protons (Side Chain) | ~2.9 - 3.2 | m | 2H | CH-CH₂ -NH₃⁺ |
| Ammonium Protons | ~8.0 - 8.5 | br s | 3H | -NH₃ ⁺ |
Note: The diastereotopic methylene protons on the ring and side chain may present as complex multiplets (e.g., ABX systems), a known feature in similar dihydrobenzofuran structures.[11]
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 110 - 160 | 6 x Ar-C |
| Chiral Carbon | ~78 - 82 | O-C H-CH₂ |
| Methylene Carbon (Side Chain) | ~42 - 46 | CH-C H₂-NH₃⁺ |
| Methylene Carbon (Ring) | ~30 - 34 | Ar-C H₂-CH |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. For the free base, analysis by GC-MS with electron ionization (EI) is suitable.
-
Expected Molecular Ion (M⁺•): m/z = 149.19 (corresponding to the free base C₉H₁₁NO).
-
Key Fragmentation: The fragmentation of dihydrobenzofuran derivatives is well-documented.[12] A primary fragmentation pathway involves the loss of the aminomethyl side chain and rearrangements of the dihydrobenzofuran ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups. As an amine hydrochloride, the spectrum will show characteristic absorptions for the ammonium group (NH₃⁺) that are distinct from a primary amine (NH₂).[13]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N-H stretching (in -NH₃⁺) |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 2960 - 2850 | Medium | Aliphatic C-H stretching |
| ~1610 & ~1500 | Medium | N-H bending (asymmetric & symmetric in -NH₃⁺)[14] |
| ~1220 | Strong | Aryl-O-Alkyl C-O stretching |
| ~750 | Strong | ortho-disubstituted benzene C-H bend |
Insight: The broad, strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of an amine salt and clearly distinguishes it from the two sharp peaks expected for a primary amine around 3400-3300 cm⁻¹.[13]
Chromatographic Purity Analysis
Gas chromatography is a suitable method for assessing the purity of the corresponding free amine. The hydrochloride salt must first be neutralized.[15][16]
Protocol: GC-MS Purity Assay
-
Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt. Dissolve in 1 mL of methanol. Add 50 µL of a strong base (e.g., 1 M KOH in methanol) to liberate the free amine.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS Detector: Scan from m/z 35 to 400.
-
Analysis: Purity is determined by the peak area percentage of the main component corresponding to the free amine (retention time and mass spectrum).
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment.
-
Hazard Identification: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[17]
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[17]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[18]
-
-
Spill Management: Vacuum or sweep up material and place it into a suitable disposal container. Avoid creating dust.[18]
Relevance in Drug Discovery: The Privileged Scaffold
The 2,3-dihydrobenzofuran motif is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure provides a defined orientation for pharmacophoric elements, making it an ideal scaffold for targeting various biological receptors and enzymes. Its presence in numerous bioactive molecules has led to its classification as a "privileged structure."
Notable examples of drug discovery programs utilizing this scaffold include:
-
Anti-Inflammatory Agents: Derivatives have been designed as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammation pathway.[1]
-
Neuropathic Pain and CNS Disorders: The scaffold has been used to develop potent and selective agonists for the cannabinoid receptor 2 (CB₂), a promising target for treating pain and neuroinflammation.[19]
-
Neurological and Psychological Disorders: More recently, 2,3-dihydrobenzofuran derivatives have been investigated as inhibitors of phosphodiesterase 1B (PDE1B), a target for treating cognitive and neurological disorders.[2]
The title compound, this compound, serves as a valuable building block or lead compound for libraries aimed at these and other important biological targets.
References
- PubChem. (2,3-Dihydrobenzofuran-2-yl)methanamine.
- Cole-Parmer. (2009). Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. [Link]
- Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]
- Casanova, J., & Corey, E. J. (1961). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
- ResearchGate. Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. [Link]
- ResearchGate. Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. [Link]
- Russo, A., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 935-943. [Link]
- Rao, B. M., et al. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 72(4), 502-506. [Link]
- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]
- Wagner, P. J., & Leavitt, R. A. (1970). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 8(11), 674-675. [Link]
- Marion, L., & Edwards, O. E. (1947). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Research, 25b(1), 1-8. [Link]
- Ruiu, S., et al. (2013). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 56(11), 4566-4580. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- Al-Hadedi, A. A. M., et al. (2023). Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. Computational Biology and Medical Modeling, 137, 106869. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
- ResearchGate.
- PubChem. This compound.
- Matrix Fine Chemicals. 1-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHANAMINE HYDROCHLORIDE. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H12ClNO | CID 24229475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 7. scbt.com [scbt.com]
- 8. (2,3-Dihydrobenzofuran-2-yl)methanamine | 21214-11-9 [sigmaaldrich.com]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. aksci.com [aksci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the SMILES Notation of (2,3-Dihydrobenzofuran-2-yl)methanamine
Abstract: The Simplified Molecular Input Line Entry System (SMILES) is a cornerstone of modern cheminformatics, enabling the representation of complex molecular structures in a machine-readable linear format. This guide provides an in-depth technical breakdown of the methodology for generating and validating the SMILES notation for (2,3-Dihydrobenzofuran-2-yl)methanamine, a key structural motif in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the grammatical rules of SMILES, the logic of graph traversal for canonicalization, and the computational protocols for ensuring structural integrity.
Introduction: The Imperative for a Linear Chemical Language
In the digital era of drug discovery, the ability to store, search, and analyze vast libraries of chemical compounds is paramount. Graphical representations of molecules, while intuitive to chemists, are not inherently computable. SMILES addresses this by converting a molecule's two-dimensional graph—comprising atoms (nodes) and bonds (edges)—into a unique ASCII string.[1][2] This transformation is governed by a set of precise grammatical rules and a canonicalization algorithm, ensuring that any given molecule has one, and only one, definitive SMILES string, known as the Canonical SMILES.[3][4][5] This uniqueness is critical for database indexing, substructure searching, and quantitative structure-activity relationship (QSAR) modeling.
The molecule of focus, (2,3-Dihydrobenzofuran-2-yl)methanamine, is a privileged structure in drug design, with its derivatives showing significant biological activity, including potential as anti-inflammatory agents, CNS protective agents, and cannabinoid receptor agonists.[6][7][8][9] An unambiguous representation of this scaffold is therefore essential for clear communication and computational analysis.
Deconstructing the Target Molecule
Before generating the SMILES string, we must first understand the topology of (2,3-Dihydrobenzofuran-2-yl)methanamine. The structure is composed of three key features:
-
A Benzene Ring: A six-carbon aromatic system.
-
A Dihydrofuran Ring: A five-membered heterocyclic ring containing one oxygen atom, which is saturated (lacks double bonds within the heterocycle).
-
Fusion and Substitution: The benzene and dihydrofuran rings are fused together. A methanamine group (-CH₂NH₂) is attached as a substituent at position 2 of the dihydrofuran ring.
The logical assembly of these components is visualized below.
Caption: Logical construction of the target molecule.
Deriving the SMILES String: A Step-by-Step Traversal
The generation of a SMILES string is analogous to a depth-first traversal of the molecular graph. While many valid SMILES strings can be written for a single molecule, the canonicalization process ensures a single, unique output.[3][10] The accepted canonical SMILES for (2,3-Dihydrobenzofuran-2-yl)methanamine, as found in authoritative databases like PubChem, is C1C(OC2=CC=CC=C21)CN .[11][12]
Let's dissect this string to understand the traversal path chosen by the canonicalization algorithm.
| Step | SMILES Fragment | Atom/Bond Represented | Rationale and Explanation |
| 1 | C 1 | Aliphatic Carbon (C3) | The algorithm selects a starting atom. In this case, it begins at the aliphatic carbon at position 3 of the dihydrofuran ring. A numeric label, 1, is immediately assigned to denote a broken bond for a ring closure that will be completed later.[13] |
| 2 | CC ( ... )CN | Aliphatic Carbon (C2) | The traversal moves to the adjacent atom, the carbon at position 2. This is the chiral center and the point of substitution. |
| 3 | C1C( ... ) CN | Branch Point | Parentheses are used to denote a branch from the main traversal path.[5] Everything inside the parentheses is a side group attached to the preceding atom (C2). |
| 4 | C1C(O ... )CN | Oxygen Atom | The traversal proceeds into the branch, moving from C2 to the oxygen atom of the furan ring. |
| 5 | C1C(OC2=CC=CC=C2 1)CN | Benzene Ring | The traversal continues from the oxygen to the attached aromatic ring. Aromatic atoms can be denoted by lowercase letters (e.g., c), but a valid Kekulé structure with alternating single and double bonds (=) is also permissible and often used in canonical forms.[13][14] The C2 indicates the first carbon of the benzene ring and opens a new ring closure, 2. The traversal proceeds around the ring (=CC=CC=) and closes it with the matching C2. |
| 6 | C1C(OC2=CC=CC=C21 )CN | Ring Closure 1 | After the benzene ring is fully described, the first ring closure label, 1, is used. This signifies that the last atom of the branch (the final carbon of the benzene ring) is bonded back to the first atom of the entire string (the C1, which is C3). This correctly forms the five-membered dihydrofuran ring. |
| 7 | C1C( ... )CN | Methanamine Group | After the branch is fully described and the parenthesis is closed, the traversal returns to the branch point (C2) and proceeds to the final, unvisited substituent: the methanamine group, represented as CN. |
This specific path and the resulting string are determined by a canonicalization algorithm (like Daylight's CANGEN) which applies a set of rules to rank atoms and traversal paths, ensuring the output is always identical for the same molecule.[3][5]
Caption: Workflow for SMILES string generation.
Protocol for SMILES Validation: A Self-Validating System
Trust in computational chemistry begins with verifiable inputs. A syntactically incorrect or chemically nonsensical SMILES string can invalidate entire studies. Therefore, a robust validation protocol is a critical component of any workflow.[15] We can leverage open-source cheminformatics toolkits like RDKit to create a self-validating system.[16][17]
The underlying principle is simple: if a SMILES string is valid, a computational tool should be able to parse it and reconstruct the corresponding molecular object without error.[16][18]
Experimental Protocol: SMILES Validation using RDKit
Objective: To programmatically validate the chemical and syntactical integrity of a SMILES string.
Materials:
-
Python environment (version 3.6 or higher).
-
RDKit library. Installation: pip install rdkit-pypi.
Methodology:
-
Import Library: Import the Chem module from the RDKit library.
-
Define Input: Specify the SMILES string to be validated.
-
Parse SMILES: Use the Chem.MolFromSmiles() function to attempt conversion of the string into an RDKit molecule object. This function serves as the core parser and validator.
-
Assess Validity: Check if the returned object is None. A return value of None indicates a parsing failure, meaning the SMILES string is invalid. A valid molecule object signifies success.
This protocol provides an unambiguous, binary outcome (Valid/Invalid), forming a self-validating checkpoint for any computational workflow that uses SMILES as an input.
Caption: Diagram of the SMILES validation protocol.
Conclusion
The SMILES notation C1C(OC2=CC=CC=C21)CN for (2,3-Dihydrobenzofuran-2-yl)methanamine is a compact and precise representation derived from a logical traversal of its molecular graph. For professionals in drug development and computational chemistry, a thorough understanding of SMILES grammar and the availability of robust validation protocols are not merely academic—they are foundational to the integrity and reproducibility of scientific research. By mastering these tools, researchers can ensure clarity, prevent data corruption, and fully leverage the power of computational methods in the quest for novel therapeutics.
References
- Weininger, D., Weininger, A., & Weininger, J. L. (1989). SMILES. 2. Algorithm for generation of unique SMILES notation. Journal of Chemical Information and Computer Sciences, 29(2), 97-101. [Link]
- Wikipedia contributors. (2023, December 27). Simplified Molecular Input Line Entry System. In Wikipedia, The Free Encyclopedia. [Link]
- Daylight Chemical Information Systems, Inc. (n.d.). SMILES - A Simplified Chemical Language. Daylight Theory Manual. [Link]
- rOpenSci. (n.d.). is.smiles: Check if input is a SMILES string.
- Bao, G. (2024, January 31).
- Dalke, A. (2020, August 24). SMILES Validation in the Browser. Depth-First. [Link]
- O'Boyle, N. M. (2012). Towards a Universal SMILES representation - a standard method to generate canonical SMILES based on the InChI.
- thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24229475, (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride. [Link]
- Sulstice. (2022, March 22). Validating SMILES with RDKit, PySMILES, MolVS, and PartialSMILES. Medium. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735367, 2,3-Dihydro-1-benzofuran-5-ylmethanamine. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29905, (2,3-Dihydrobenzofuran-2-yl)methanamine. [Link]
- Chemistry LibreTexts. (2020, August 11). 5.
- U.S. Environmental Protection Agency. (n.d.).
- Lozano, A. (2024, February 22).
- ChemAxon Forum Archive. (2008, April 1). Invalid SMILES. [Link]
- Riemma, M. R., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 953-960. [Link]
- Ligresti, A., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 55(17), 7576-7588. [Link]
- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]
- ResearchGate. (n.d.). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. [Link]
Sources
- 1. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
- 2. How to write a reaction in SMILES format | Zymvol Reliable Enzyme Innovation [zymvol.com]
- 3. organica1.org [organica1.org]
- 4. Daylight Theory: SMILES [ics.uci.edu]
- 5. luis-vollmers.medium.com [luis-vollmers.medium.com]
- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C9H12ClNO | CID 24229475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. SMILES Validation in the Browser | Depth-First [depth-first.com]
- 16. medium.com [medium.com]
- 17. sharifsuliman.medium.com [sharifsuliman.medium.com]
- 18. Check if input is a SMILES string — is.smiles • webchem [docs.ropensci.org]
The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Enduring Relevance of the Benzofuran Moiety
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] First synthesized in 1870, this structural motif is pervasive in numerous natural products and synthetic compounds, exhibiting a vast spectrum of biological activities.[4][5] Its significance is underscored by its presence in a number of clinically approved drugs, including the antiarrhythmic agent Amiodarone, the sedative Ramelteon, and the antidepressant Vilazodone.[6][7][8] The unique physicochemical properties of the benzofuran core, combined with its structural versatility, allow for the development of derivatives that can interact with a wide range of biological targets.[9][10] This has fueled intense interest in synthesizing and evaluating novel benzofuran derivatives to address pressing therapeutic needs, from multidrug-resistant infections to complex diseases like cancer and Alzheimer's.[2][3][4][11] This guide provides a technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of benzofuran derivatives, offering field-proven insights for researchers in drug discovery.
Part 1: Synthesis of the Benzofuran Core - Constructing the Foundation
The therapeutic potential of any scaffold is contingent upon the ability to synthesize a diverse library of derivatives for biological screening. The choice of synthetic route is therefore a critical first step, dictated by the desired substitution patterns, scalability, and tolerance for various functional groups.
Classical and Modern Synthetic Strategies
Numerous methods have been developed to construct the benzofuran nucleus.[5][12][13] While classical methods like the Perkin rearrangement were foundational, modern drug discovery relies on more versatile and efficient catalytic strategies.[4][5]
A particularly powerful and widely adopted approach involves palladium- and copper-catalyzed reactions.[4][5] For instance, the Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, provides a robust route to 2-substituted benzofurans.[4][5] The causality behind this choice lies in the high efficiency and functional group tolerance of the palladium-catalyzed cross-coupling, which allows for the incorporation of complex aryl or alkyl groups at the C-2 position—a common site for modifications that modulate biological activity.[14]
Experimental Protocol: One-Pot Synthesis of Amino-Substituted Benzofurans
This protocol, adapted from methodologies employing copper-based catalysts, exemplifies an efficient one-pot strategy for generating medicinally relevant benzofuran skeletons.[4] The self-validating nature of this protocol lies in the sequential, concerted reactions within a single vessel, which minimizes intermediate purification steps and improves overall yield.
Objective: To synthesize 2,3-disubstituted benzofurans via a three-component reaction.
Materials:
-
Substituted o-hydroxy aldehydes (Salicylaldehydes)
-
Secondary amines (e.g., piperidine, morpholine)
-
Substituted terminal alkynes
-
Copper(I) iodide (CuI) catalyst
-
Deep Eutectic Solvent (DES), e.g., Choline chloride-ethylene glycol (ChCl:EG)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted salicylaldehyde (1.0 mmol).
-
Solvent and Amine Addition: Add the deep eutectic solvent (3 mL) and the secondary amine (1.2 mmol). Stir the mixture at room temperature for 10 minutes. The rationale for using a DES is its environmentally benign nature ("green chemistry") and its ability to act as both a solvent and a catalyst promoter.[4]
-
Catalyst and Alkyne Addition: Add the terminal alkyne (1.1 mmol) followed by the copper(I) iodide catalyst (5 mol%).
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The copper catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which is key to the subsequent cyclization.[4][15]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure benzofuran derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)
The benzofuran scaffold's versatility has led to its exploration in numerous therapeutic areas. The following sections detail its application as an anticancer, antimicrobial, and neuroprotective agent, focusing on the causality behind structural modifications and their impact on biological activity.
Benzofuran Derivatives as Anticancer Agents
Benzofuran derivatives have emerged as potent cytotoxic agents against a wide range of cancer cell lines.[9][14][16] Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, protein kinases (such as mTOR and CDK2), and angiogenesis.[1][17][18]
Mechanism of Action: mTOR Signaling Inhibition The mammalian Target of Rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival.[1][17] Its signaling pathway is frequently hyperactivated in cancer cells, making it a prime therapeutic target. Certain benzofuran derivatives have been designed as potent mTOR inhibitors.[17]
Structure-Activity Relationship (SAR) in Anticancer Activity SAR studies are fundamental to optimizing lead compounds. For benzofurans, substitutions at the C-2 and C-3 positions are particularly crucial for cytotoxic activity.[14]
-
C-2 Position: Linking heterocyclic rings (e.g., imidazole, quinazolinone, triazole) or ester groups at the C-2 position has been shown to be critical for cytotoxicity.[14] This is likely because these moieties can form key hydrogen bonds or π-stacking interactions within the active site of target proteins.
-
Hybrid Molecules: Creating hybrid molecules that combine the benzofuran scaffold with other known anticancer pharmacophores, such as chalcone or benzene-sulfonamide, is a promising strategy.[14] This approach leverages the synergistic cytotoxic effects of both moieties. For example, a benzene-sulfonamide-based benzofuran derivative was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical for tumor survival in low-oxygen environments.[14]
Data Presentation: Cytotoxicity of Benzofuran Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (nM) | Reference |
| BNC105 | 7-OH, 6-OMe, 2-Me, 3-trimethoxybenzoyl | HeLa, L1210 | 16-24 | [19] |
| Compound 10h | 5-NH₂, 6-OMe, 3-Me, 2-trimethoxybenzoyl | CEM/0, Molt4/C8 | 16-24 | [19] |
| Compound II | 3-(piperazinylmethyl) derivative | MCF-7 (Breast) | 52.75 | [1] |
| Compound 32 | 2-acrylate, 3-carboxylate, 5-methyl | HUVEC (Endothelial) | 210 | [18] |
This table summarizes data for illustrative purposes. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Benzofuran Derivatives as Antimicrobial Agents
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[3][20] Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi.[2][21][22]
Mechanism of Action: DNA Gyrase Inhibition One key bacterial target for benzofuran derivatives is DNA gyrase, an essential enzyme in Mycobacterium tuberculosis (MTB) that controls DNA topology.[21] By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent DNA replication and lead to bacterial cell death. This targeted mechanism provides a clear rationale for their development as antitubercular agents.
Structure-Activity Relationship (SAR) in Antimicrobial Activity The antimicrobial potency of benzofurans is highly dependent on the nature and position of substituents.
-
C-6 and C-3 Positions: Studies have shown that substitutions at these positions greatly influence antibacterial activity and strain specificity.[21] For instance, compounds bearing a hydroxyl group at C-6 exhibit excellent activity against multiple bacterial strains, with Minimum Inhibitory Concentration (MIC₈₀) values as low as 0.78-3.12 μg/mL.[21]
-
C-2 Position: The presence of phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl groups at the C-2 position leads to good antibacterial activity.[21]
-
Hybrid Scaffolds: Combining the benzofuran core with other antimicrobial moieties like pyrazoline and thiazole is essential for broad-spectrum activity.[2][21] This synergistic approach is a cornerstone of modern antimicrobial drug design. A benzofuran ketoxime derivative showed remarkable potency against S. aureus with a MIC of 0.039 μg/mL, while others were highly active against C. albicans.[2][21]
Benzofuran Derivatives in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's disease (AD) present complex multifactorial challenges.[23] Benzofuran derivatives are being investigated as multi-target agents for AD, with activities including cholinesterase inhibition, modulation of monoamine oxidase B (MAO-B), and prevention of β-amyloid (Aβ) plaque aggregation.[24][25][26]
Multi-Target Strategy for Alzheimer's Disease The complex etiology of AD suggests that drugs acting on multiple targets may be more effective than single-target agents.[24] Benzofuran derivatives are attractive candidates for this strategy.
Structure-Activity Relationship (SAR) in Neuroprotection
-
Cholinesterase Inhibition: The benzofuran skeleton can be viewed as a mimic of the indanone core of donepezil, a well-known AChE inhibitor.[24] This structural similarity provides a logical basis for its AChE inhibitory activity.
-
Aβ Aggregation Inhibition: Chemical substitutions at positions 2, 3, and 5 are critical for designing compounds that block Aβ fibril formation.[25]
-
Antioxidant Activity: The introduction of specific functional groups can impart antioxidant properties, allowing the derivatives to scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress, a key pathological feature of AD.[27] A study of benzofuran-2-carboxamide derivatives found that methyl and hydroxyl substitutions were important for conferring anti-excitotoxic and antioxidant activities.[27]
Conclusion and Future Outlook
The benzofuran scaffold is a validated and highly versatile core for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and neurology.[9][10][28] The future of benzofuran-based drug discovery lies in the continued application of rational design principles, including the creation of hybrid molecules and multi-target agents. Advances in synthetic chemistry, particularly in catalytic and one-pot methodologies, will enable the rapid generation of diverse chemical libraries.[4][28] Coupled with high-throughput screening and computational modeling, these efforts will undoubtedly accelerate the translation of promising benzofuran derivatives from the laboratory to the clinic, offering new hope for treating some of the world's most challenging diseases.
References
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
- (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. NIH.
- (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. PubMed Central.
- (n.d.). Benzofuran – Knowledge and References - Taylor & Francis. Taylor & Francis.
- (n.d.).
- (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. International Journal of Pharmacy and Biological Sciences.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- (2023).
- Hiremathad, A., Patil, M. R., K. R., C., Chand, K., Santos, M. A., & Keri, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- (2015). Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. RSC Publishing.
- (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online.
- (n.d.). Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis Online. Taylor & Francis Online.
- (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ijptonline.com.
- Salome, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry.
- (2025).
- (2023). Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. PubMed Central.
- Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019).
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - Taylor & Francis Online. Taylor & Francis Online.
- (2019). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed Central. PubMed Central.
- (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed Central. PubMed Central.
- (2015).
- (2023). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences.
- (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
- (2019).
- Chen, Y., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. PubMed.
- (n.d.). Examples of drugs containing the benzofuran scaffold. - ResearchGate.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. ijpsonline.com [ijpsonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. atlantis-press.com [atlantis-press.com]
The Emerging Anticancer Potential of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure in Oncology
The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold found in a variety of natural products and synthetic compounds, is increasingly being recognized for its significant potential in the development of novel anticancer agents.[1][2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and structure-activity relationships of 2,3-dihydrobenzofuran derivatives as a promising class of cancer therapeutics. Unlike its aromatic counterpart, benzofuran, the saturated furan ring in the 2,3-dihydrobenzofuran core offers a three-dimensional architecture that can facilitate precise interactions with biological targets, making it a "privileged structure" in medicinal chemistry.[2]
Synthetic Strategies for Anticancer 2,3-Dihydrobenzofuran Derivatives
The synthesis of 2,3-dihydrobenzofuran derivatives with potent anticancer activity often involves strategic methodologies to introduce diverse functionalities and control stereochemistry, which can be crucial for biological activity.
Enantioselective Synthesis
The creation of specific stereoisomers is critical, as different enantiomers of a chiral drug can have significantly different pharmacological activities. Enantioselective synthesis of 2,3-dihydrobenzofurans can be achieved through various catalytic methods. For instance, a chiral phosphoric acid can catalyze the enantioselective [3 + 2] annulation of 3-hydroxymaleimides with quinone monoimines to yield succinimide-fused dihydrobenzofurans with two continuous quaternary stereocenters in high yields and enantioselectivities.[4] Another approach involves the rhodium-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade reaction, which allows for the stereodivergent synthesis of a wide range of 2,3-disubstituted dihydrobenzofurans.[1]
Key Synthetic Protocols
Herein are detailed, step-by-step methodologies for the synthesis of anticancer 2,3-dihydrobenzofuran derivatives.
Protocol 1: Rhodium-Catalyzed Asymmetric C-H Activation for Dihydrobenzofuran Synthesis
This protocol outlines a redox-neutral [3 + 2] annulation of N-phenoxyacetamides with 1,3-dienes.[5]
Materials:
-
N-phenoxyacetamide substrate
-
1,3-diene
-
[Rh(III)] catalyst
-
Chiral ligand
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the N-phenoxyacetamide substrate, [Rh(III)] catalyst, and chiral ligand.
-
Add the anhydrous solvent via syringe.
-
Add the 1,3-diene to the reaction mixture.
-
Stir the reaction at the designated temperature for the specified time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran derivative.
Protocol 2: Palladium-Catalyzed Carbonylative Heterocyclization
This method is utilized for synthesizing benzofuran-2-acetic methyl ester derivatives.
Materials:
-
Substituted o-iodophenol
-
Alkyne
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Base (e.g., Et3N)
-
Methanol
-
Carbon monoxide (CO)
Procedure:
-
In a pressure reactor, combine the o-iodophenol, alkyne, palladium catalyst, and base in methanol.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the mixture to the specified temperature and stir for the required duration.
-
After cooling and venting the reactor, filter the reaction mixture.
-
Concentrate the filtrate and purify the residue by chromatography to yield the benzofuran-2-acetic ester derivative.
Mechanisms of Anticancer Action
2,3-Dihydrobenzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis
A primary mechanism of action for many 2,3-dihydrobenzofuran derivatives is the induction of programmed cell death, or apoptosis.
-
p53-Independent Upregulation of p21Cip/WAF1: Certain benzofuran-2-acetic ester derivatives have been shown to induce apoptosis in breast cancer cells by increasing the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1.[6][7] This upregulation occurs at both the mRNA and protein levels and is mediated transcriptionally in an Sp1-dependent manner, independent of the tumor suppressor p53.[7] This leads to G0/G1 cell cycle arrest and subsequent apoptosis, as evidenced by increased poly (ADP-ribose) polymerase (PARP) cleavage and a higher Bax/Bcl-2 ratio.[7]
-
Mitochondrial-Mediated Apoptosis: Some derivatives induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.
Inhibition of Key Signaling Pathways
Targeting critical signaling pathways that are often dysregulated in cancer is another key strategy.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[8] Specific benzo[b]furan derivatives have demonstrated potent inhibition of this pathway, leading to cell cycle arrest at the G2/M phase and the induction of mitochondrial-mediated apoptosis in human breast cancer cells.[8]
-
NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer by promoting cell proliferation and survival. Certain 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit NF-κB transcriptional activity, contributing to their anticancer effects.[3]
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Dihydrobenzofuran derivatives isolated from the plant Polygonum barbatum have demonstrated excellent in vivo anti-angiogenic activity in a Chicken chorioallantoic membrane (CAM) model.[9]
Below is a diagram illustrating the multifaceted mechanisms of action of 2,3-dihydrobenzofuran derivatives.
Caption: Overview of the synthesis and anticancer mechanisms of 2,3-dihydrobenzofuran derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of 2,3-dihydrobenzofuran derivatives and their biological activity is paramount for designing more potent and selective anticancer agents.
-
Influence of Substituents: The presence of certain functional groups and their position on the dihydrobenzofuran ring system significantly impacts cytotoxicity. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have shown enhanced biological effects, particularly with the inclusion of fluorine, bromine, hydroxyl, and/or carboxyl groups.[10][11]
-
Stereochemistry: As previously mentioned, the stereochemistry at the C2 and C3 positions of the dihydrofuran ring can be a critical determinant of anticancer activity.
-
Hybrid Molecules: The fusion of the 2,3-dihydrobenzofuran scaffold with other pharmacophores, such as pyrazoline, has been explored to develop hybrid molecules with enhanced anticancer and antioxidant properties.[12]
The following diagram illustrates a general workflow for the development of 2,3-dihydrobenzofuran-based anticancer agents, from synthesis to biological evaluation.
Caption: A generalized workflow for the discovery and development of 2,3-dihydrobenzofuran-based anticancer drugs.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 2,3-dihydrobenzofuran derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofuran 1 | HCT116 (Colon) | 19.5 | [11] |
| Fluorinated Dihydrobenzofuran 2 | HCT116 (Colon) | 24.8 | [11] |
| Dihydrobenzofuran Lignan 1 | Oral Cancer (CAL-27) | 48.52 ± 0.95 | [9] |
| Dihydrobenzofuran Lignan 3 | Oral Cancer (CAL-27) | 86.95 ± 4.39 | [9] |
| Dihydrobenzofuran Neolignan | A549 (Lung) | 9.13 | [1] |
| Pyrazoline-Dihydrobenzofuran 3a | A549 (Lung) | 13.49 ± 0.17 | [12] |
| Pyrazoline-Dihydrobenzofuran 3a | HeLa (Cervical) | 17.52 ± 0.09 | [12] |
| Pyrazoline-Dihydrobenzofuran 3h | A549 (Lung) | 22.54 ± 0.25 | [12] |
| Pyrazoline-Dihydrobenzofuran 3h | HeLa (Cervical) | 24.14 ± 0.86 | [12] |
Future Perspectives and Conclusion
The 2,3-dihydrobenzofuran scaffold represents a highly promising starting point for the development of a new generation of anticancer drugs. The accumulated evidence strongly suggests that derivatives based on this core can potently and selectively target cancer cells through multiple mechanisms. Future research should focus on the continued exploration of diverse synthetic methodologies to expand the chemical space of these compounds. In-depth mechanistic studies are crucial to identify specific molecular targets and to understand potential resistance mechanisms. Furthermore, comprehensive in vivo studies in relevant animal models are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of lead candidates. While clinical trials involving 2,3-dihydrobenzofuran derivatives for cancer are not yet prevalent, the robust preclinical data warrant their continued investigation and optimization for potential clinical development.
References
- Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. (2025).
- Huang, D. Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy.
- Benzofuran-2-acetic Ester Derivatives Induce Apoptosis in Breast Cancer Cells by Upregulating p21Cip/WAF1 Gene Expression in p53-Independent Manner. (2019).
- Giordano, C., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. Unical IRIS. [Link]
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed. [Link]
- Exploring the Potential Therapeutic Role of Benzofuran Derivatives in Cancer Tre
- 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Khan, T., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. PeerJ, 7, e6207. [Link]
- Van Miert, S., et al. (2005). Antileishmanial activity, cytotoxicity and QSAR analysis of synthetic dihydrobenzofuran lignans and related benzofurans. Bioorganic & Medicinal Chemistry, 13(3), 661-669. [Link]
- Taha, E., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
- Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. (2023).
- Antileishmanial activity, cytotoxicity and QSAR analysis of synthetic dihydrobenzofuran lignans and related benzofurans. (2025).
- Choi, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB.
- Enantioselective synthesis of 2,3‐dihydrobenzofuran. (2020).
- Enantioselective synthesis of 2,3‐dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement. (2020).
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11096-11120. [Link]
- A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans. (2022). Molecules, 27(23), 8343. [Link]
- Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(12), 2736-2748. [Link]
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
- Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 539-547. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner [iris.unical.it]
- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Properties of Dihydrobenzofuran Compounds
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the dihydrobenzofuran scaffold has emerged as a privileged heterocyclic structure, integral to a multitude of natural products and synthetically derived bioactive compounds.[1][2] Its versatile chemical nature has enabled the development of agents with diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[3] This guide focuses on a particularly compelling area of research: the significant anti-inflammatory potential of dihydrobenzofuran derivatives.
Inflammation is a fundamental biological process, a protective response to tissue injury or infection.[4] However, when dysregulated, chronic inflammation becomes a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and even cancer.[1][5] The limitations and side effects of current anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, necessitate the discovery of novel therapeutic agents with improved safety and efficacy profiles.[4][6]
This technical whitepaper provides an in-depth exploration of dihydrobenzofuran compounds as a promising class of anti-inflammatory agents. We will dissect their molecular mechanisms of action, provide a rationale for structure-activity relationships, and detail the validated experimental workflows used to characterize their efficacy, offering a comprehensive resource for researchers and drug development professionals in the field.
Part 1: Molecular Mechanisms of Anti-inflammatory Action
Dihydrobenzofuran derivatives exert their anti-inflammatory effects not through a single mode of action, but by modulating multiple key nodes within the complex inflammatory network. This multi-target capability is a hallmark of their therapeutic potential. The primary mechanisms involve the direct inhibition of pro-inflammatory enzymes and the interruption of intracellular signaling cascades that orchestrate the inflammatory response.
Inhibition of the Arachidonic Acid Cascade Enzymes: COX & LOX
The arachidonic acid (AA) cascade is a central pathway in generating potent inflammatory mediators.[7] Dihydrobenzofuran compounds have been shown to interfere with this pathway by inhibiting its key enzymes: cyclooxygenase (COX) and lipoxygenase (LOX).
-
Cyclooxygenase (COX): This enzyme exists in two main isoforms, COX-1 and COX-2.[8] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs) that mediate pain, fever, and inflammation.[1][8] Several dihydrobenzofuran derivatives have demonstrated potent inhibitory activity against COX-2, reducing the production of key mediators like Prostaglandin E2 (PGE2).[1][8] This selective inhibition of COX-2 over COX-1 is a desirable characteristic, as it may reduce the gastrointestinal side effects associated with traditional NSAIDs that inhibit both isoforms.[6]
-
Lipoxygenase (LOX): The 5-LOX enzyme, in particular, catalyzes the conversion of arachidonic acid to leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction involved in asthma and allergic responses.[4] Certain 2-arylbenzofuran derivatives have been identified as dual inhibitors of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory activity.[7][8]
Modulation of Core Inflammatory Signaling Pathways: NF-κB and MAPK
Beyond direct enzyme inhibition, dihydrobenzofurans regulate the upstream signaling pathways that control the genetic expression of a wide array of inflammatory proteins.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a master regulator of inflammation.[9][10] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus.[11] There, it binds to DNA and initiates the transcription of genes for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[1][11] Studies have shown that certain dihydrobenzofuran hybrids can significantly inhibit this pathway by preventing the phosphorylation of key proteins like IKKα/β, IκBα, and p65.[11][12]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in transducing extracellular signals into cellular inflammatory responses.[9][13] These kinases activate transcription factors, such as activator protein-1 (AP-1), which work in concert with NF-κB to drive inflammatory gene expression.[13] Dihydrobenzofuran derivatives have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner, effectively dampening the inflammatory signal.[11][13]
Part 2: Structure-Activity Relationship (SAR) and Data Summary
The anti-inflammatory potency of dihydrobenzofuran compounds is highly dependent on the nature and position of substituents on the core scaffold. Systematic medicinal chemistry efforts have provided valuable insights into the structure-activity relationship (SAR).
Analysis suggests that the biological effects of benzofuran and dihydrobenzofuran derivatives are significantly enhanced by the presence of specific functional groups.[1][2] Halogenation, particularly with fluorine and bromine, has been shown to increase potency.[1][14] Additionally, the incorporation of hydroxyl and/or carboxyl groups can improve activity, likely by forming key interactions with target enzyme active sites or influencing pharmacokinetic properties.[1][2][14] For instance, a series of 2,3-dihydrobenzofuran-2-ones bearing an alkyl or aryl group at position 6 and a chlorine atom at position 5 were found to be very powerful anti-inflammatory agents and potent inhibitors of prostaglandin synthesis.[15]
The following table summarizes the inhibitory activity of several fluorinated dihydrobenzofuran derivatives against the production of key inflammatory mediators in LPS-stimulated macrophages.
| Compound ID | Key Structural Features | PGE₂ IC₅₀ (µM)[1] | IL-6 IC₅₀ (µM)[1] | CCL2 IC₅₀ (µM)[1] | NO IC₅₀ (µM)[1] |
| Compound 2 | Difluorinated, Bromine, Carboxyl Group | 1.92 | 1.20 | 1.50 | 2.40 |
| Compound 3 | Difluorinated, Carboxyl Group | 1.48 | 9.04 | 19.3 | >50 |
| Compound 5 | Monofluorinated, Ester Group | 1.10 | 1.80 | 1.60 | 5.20 |
| Compound 6 | Monofluorinated, Carboxylic Acid | 20.5 | 3.20 | 2.00 | 2.80 |
| Compound 8 | Monofluorinated, Hydroxyl Group | >50 | 5.10 | 1.80 | 3.30 |
Data synthesized from studies on fluorinated benzofuran and dihydrobenzofuran derivatives.[1][2][14]
Part 3: Experimental Protocols for Efficacy Evaluation
A robust evaluation of anti-inflammatory compounds requires a combination of in vitro assays to elucidate mechanism and in vivo models to confirm physiological relevance.[16][17] The protocols described below represent a self-validating system, where mechanistic findings from cell-based assays are subsequently tested in a whole-organism context.
In Vitro Evaluation Workflow
The primary goal of in vitro testing is to quantify the compound's ability to inhibit specific inflammatory pathways in a controlled cellular environment. Macrophage cell lines, such as RAW 264.7, are industry-standard models because they are key players in the innate immune response and can be reliably stimulated to produce a wide range of inflammatory mediators.[11][13]
Step-by-Step Protocol: LPS-Stimulated Macrophage Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates (for mediator release assays) or 6-well plates (for protein analysis) at a density that allows them to reach 80-90% confluency on the day of the experiment. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Causality: Seeding at the correct density is critical to ensure a consistent and reproducible inflammatory response upon stimulation.
-
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the dihydrobenzofuran compound at various concentrations (e.g., 0.1 to 50 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone). Incubate for 1-2 hours.
-
Causality: Pre-treatment allows the compound to enter the cells and engage with its molecular targets prior to the inflammatory insult.
-
-
Inflammatory Stimulation: Add LPS (e.g., 10-100 ng/mL) to all wells except the unstimulated control.[1][18]
-
Causality: LPS mimics bacterial infection and activates TLR4 signaling, initiating the NF-κB and MAPK pathways to produce a robust inflammatory response.[11]
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Causality: This duration is typically sufficient for the transcription, translation, and secretion of measurable quantities of most pro-inflammatory cytokines and mediators.[1]
-
-
Sample Collection & Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent. Quantify by measuring absorbance at 540 nm against a sodium nitrite standard curve.[11]
-
Cytokine/PGE₂ Measurement: Use the collected supernatant in commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for IL-6, TNF-α, or PGE₂ according to the manufacturer's instructions.[1]
-
Western Blot Analysis: Wash the cells remaining in the wells with ice-cold PBS. Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., COX-2, p-p65, p-ERK, β-actin).[1][11] Visualize bands using a chemiluminescent substrate.
-
Causality: Western blotting provides direct evidence that the compound is inhibiting the expression or activation (phosphorylation) of specific proteins within the targeted signaling pathways.
-
-
In Vivo Efficacy Models
In vivo models are indispensable for evaluating a compound's anti-inflammatory activity in the context of a complex physiological system, providing insights into its pharmacokinetics and overall efficacy.[5][19][20]
Model 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for acute inflammation.[15]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally to the treatment group of animals. The control group receives the vehicle. A reference group receives a standard drug like indomethacin.[15]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Causality: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation.[19]
-
-
Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Evaluation: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[15]
Model 2: Zymosan-Induced Air Pouch in Mice
This model is excellent for studying localized inflammation and the recruitment of inflammatory cells.[1][21]
-
Pouch Formation: Inject 3 mL of sterile air subcutaneously into the dorsal region of mice (Day 0). Re-inject with 1.5 mL of air on Day 3 to maintain the pouch.[21]
-
Induction of Inflammation: On Day 6, inject 0.5 mL of zymosan (1% w/v in saline) into the air pouch. Co-inject the test compound (e.g., 50 nmol) or the vehicle.[21]
-
Causality: Zymosan, a component of yeast cell walls, is a potent activator of the innate immune response, inducing robust recruitment of leukocytes (primarily neutrophils) into the pouch.
-
-
Sample Collection: After 24 hours, sacrifice the mice and carefully collect the inflammatory exudate from the pouch by washing with sterile saline.[21]
-
Analysis:
-
Measure the total volume of the collected exudate.
-
Determine the total number of recruited leukocytes using a hemocytometer.
-
Perform a differential cell count on stained cytospin preparations to quantify neutrophils and other immune cells.
-
Centrifuge the exudate and use the supernatant to measure the levels of PGE₂, cytokines, and chemokines via ELISA.[1][21]
-
-
Evaluation: A significant reduction in exudate volume, total and differential leukocyte counts, and inflammatory mediator levels in the compound-treated group compared to the vehicle group indicates effective in vivo anti-inflammatory activity.[1]
Conclusion and Future Perspectives
Dihydrobenzofuran compounds represent a highly promising scaffold for the development of novel anti-inflammatory therapeutics. Their ability to modulate multiple key targets, including the COX and LOX enzymes and the NF-κB and MAPK signaling pathways, provides a powerful mechanism for controlling the complex inflammatory cascade. The structure-activity relationships elucidated to date offer a clear roadmap for designing next-generation derivatives with enhanced potency and optimized pharmacological profiles.
The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial mechanistic studies in cell-based assays to efficacy confirmation in relevant in vivo models. Future research should focus on optimizing lead compounds to improve their drug-like properties, including metabolic stability and oral bioavailability. Further investigation into their efficacy in chronic inflammation models and exploration of their potential in treating specific inflammatory diseases will be critical steps in translating the clear promise of this chemical class into clinically effective therapies.
References
- Vertex AI Search. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15.
- Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
- Al-Haddad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.
- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- Eze, F. I. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
- ResearchGate. (n.d.). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice.
- ResearchGate. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
- Xu, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29745-29765.
- Google Patents. (n.d.). Dihydrobenzofuran and related compounds useful as anti-inflammatory agents.
- Al-Haddad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.
- ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives.
- ResearchGate. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
- ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO.
- Guerrero, M. F., et al. (2021). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Molecules, 26(11), 3367.
- Ye, Y., et al. (2012). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. ACS Medicinal Chemistry Letters, 3(10), 820-825.
- Lee, J. H., et al. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific Reports, 9(1), 932.
- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed.
- da Silva, T. A., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3R/H4R. Chemical Biology & Drug Design, 89(5), 790-796.
- ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways.
- ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1 and COX-2 activities.
- ScienceDirect. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
- Singh, S., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Journal of Ethnopharmacology, 303, 115938.
- Lewinska, A., et al. (2021). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds?. International Journal of Molecular Sciences, 22(15), 8223.
- Sarikurkcu, C., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 29(5), 1121.
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1996003396A1 - Dihydrobenzofuran and related compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijpras.com [ijpras.com]
- 20. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Navigating the Chemical Landscape of (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The (2,3-dihydrobenzofuran-2-yl)methanamine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutics targeting a range of conditions, from central nervous system (CNS) disorders to cancer.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and structure-activity relationships (SAR) of (2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride and its structural analogs, offering field-proven insights for researchers in drug discovery and development.
The Strategic Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine Analogs
The synthesis of (2,3-dihydrobenzofuran-2-yl)methanamine analogs is a multi-step process that allows for the introduction of a wide variety of substituents on both the benzofuran ring and the aminomethyl side chain. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Core Scaffold Construction: Building the 2,3-Dihydrobenzofuran Ring
The construction of the 2,3-dihydrobenzofuran ring system is the initial critical phase. A plethora of methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.[4][5]
A common and versatile strategy involves the reaction of a substituted phenol with an appropriate three-carbon synthon. For instance, a substituted sodium phenolate can be reacted with 2-chloroethanol to yield a 2-phenoxy ethanol intermediate. Subsequent acid-catalyzed cyclization, often employing polyphosphoric acid or a Lewis acid, affords the desired 2,3-dihydrobenzofuran scaffold.[6]
Diagrammatic Representation of a General Synthetic Approach:
Caption: General synthetic scheme for the formation of the 2,3-dihydrobenzofuran ring.
More advanced methods, such as palladium-catalyzed intramolecular C-O bond formation, offer milder reaction conditions and greater functional group tolerance.[7] Rhodium-catalyzed C-H activation and annulation reactions have also emerged as powerful tools for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans.[4][7]
Introduction of the Methanamine Moiety
Once the desired substituted 2,3-dihydrobenzofuran is obtained, the next step is the introduction of the aminomethyl group at the C2 position. A common route involves the conversion of a C2-carboxylic acid or its ester derivative to the corresponding amide, followed by reduction to the primary amine.
Experimental Protocol: Synthesis of a Generic (2,3-Dihydrobenzofuran-2-yl)methanamine Analog
-
Esterification: A solution of 2,3-dihydrobenzofuran-2-carboxylic acid in methanol is treated with a catalytic amount of sulfuric acid and refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude ester is purified by column chromatography.
-
Amidation: The purified methyl ester is dissolved in a solution of ammonia in methanol and stirred at room temperature in a sealed vessel for 24-48 hours. The solvent is then evaporated, and the resulting amide is collected.
-
Reduction: The amide is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a stirred suspension of lithium aluminum hydride (LAH) in THF at 0°C. The reaction mixture is then refluxed for 4-8 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
Salt Formation: The crude amine is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Rigorous Characterization: Ensuring Purity and Structural Integrity
The unambiguous characterization of synthesized analogs is paramount for reliable biological evaluation and establishing structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and stereochemistry of the final compounds.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon signals, provide a detailed map of the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used to confirm connectivity.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds. Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and identify any volatile impurities.[8][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretching of the amine and the C-O-C stretching of the dihydrobenzofuran ring.[8]
Table 1: Expected Spectroscopic Data for a Representative this compound Analog
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (6.5-8.0 ppm), C2-H proton (multiplet, ~4.5-5.0 ppm), C3-H protons (multiplets, ~3.0-3.5 ppm), CH₂-NH₃⁺ protons (broad singlet or multiplet, ~2.8-3.2 ppm) |
| ¹³C NMR | Aromatic carbons (110-160 ppm), C2 carbon (~80-90 ppm), C3 carbon (~30-40 ppm), CH₂ carbon (~40-50 ppm) |
| MS (ESI+) | [M+H]⁺ corresponding to the free base |
| IR (KBr) | N-H stretch (~3200-3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2800-3000 cm⁻¹), C-O-C stretch (~1200-1300 cm⁻¹) |
Chromatographic Analysis and Chiral Separation
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compounds. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is commonly used.
-
Chiral HPLC: Since the C2 position of the dihydrobenzofuran ring is a stereocenter, the synthesized methanamine will be a racemate unless an enantioselective synthesis is employed. Chiral HPLC is essential to separate and quantify the individual enantiomers. Chiral stationary phases (CSPs) based on polysaccharides or crown ethers are often effective for the resolution of chiral amines.[11][12][13][14][15]
Workflow for Chiral Purity Assessment:
Caption: Workflow for determining the enantiomeric purity of the synthesized analogs.
Unraveling Structure-Activity Relationships (SAR)
The systematic modification of the (2,3-dihydrobenzofuran-2-yl)methanamine scaffold and the subsequent evaluation of the biological activity of the resulting analogs are crucial for identifying the key structural features responsible for a desired pharmacological effect.
CNS Activity
Derivatives of 2,3-dihydrobenzofuran have shown significant activity in the central nervous system.[1][2] For instance, analogs have been developed as selective cannabinoid receptor 2 (CB2) agonists, which have potential applications in the treatment of neuropathic pain.[16] The nature and position of substituents on the aromatic ring, as well as the nature of the amine (primary, secondary, or tertiary), can profoundly influence receptor binding affinity and functional activity.
Anticancer Activity
The benzofuran nucleus is a common motif in compounds with anticancer properties.[17][18][19][20][21] The introduction of various substituents on the benzofuran ring of (2,3-dihydrobenzofuran-2-yl)methanamine can lead to compounds with significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.[17]
Table 2: General SAR Trends for (2,3-Dihydrobenzofuran-2-yl)methanamine Analogs
| Structural Modification | General Impact on Biological Activity |
| Substitution on the Benzene Ring | Electron-withdrawing or electron-donating groups at different positions can modulate potency and selectivity. Halogen substitution has been shown to enhance anticancer activity in some cases.[20] |
| Substitution at the C3 Position | Introduction of substituents at the C3 position can influence the stereochemistry and overall conformation of the molecule, impacting receptor interaction. |
| Modification of the Amine | N-alkylation or N-acylation can alter the basicity and lipophilicity of the molecule, which can affect its pharmacokinetic and pharmacodynamic properties. |
| Stereochemistry at the C2 Position | The absolute configuration at the C2 stereocenter can be critical for biological activity, with one enantiomer often being significantly more potent than the other. |
Logical Flow of SAR-Guided Drug Discovery:
Caption: The iterative cycle of SAR-driven lead optimization.
Conclusion and Future Directions
The (2,3-dihydrobenzofuran-2-yl)methanamine scaffold represents a versatile and promising platform for the development of new therapeutic agents. This guide has outlined the key synthetic strategies, robust characterization methodologies, and the principles of SAR exploration that are essential for advancing research in this area. Future work should focus on the development of more efficient and stereoselective synthetic routes to access a wider range of analogs. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be critical for the rational design of next-generation drugs with improved efficacy and safety profiles.
References
- Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry, 2017. [Link]
- Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones.
- Synthesis and Biological Evaluation of Novel 2-benzoylbenzofurans as Potential Anticancer Agents. University of Minnesota Digital Conservancy, 2019. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019. [Link]
- 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS.
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLOS ONE, 2023. [Link]
- Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic Letters, 2012. [Link]
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
- Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers.
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA Microgram Journal, 2012. [Link]
- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 2015. [Link]
- Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 2013. [Link]
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 2024. [Link]
- Synthesis method of 2,3-dihydrobenzofuran.
- Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley, 2011. [Link]
- Chiral Separations: Methods and Protocols.
- Synthesis of novel 2-aryl-2-methyl-2,3-dihydrobenzofurans.
- (2,3-Dihydrobenzofuran-2-yl)methanamine. PubChem. [Link]
- Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 2023. [Link]
- The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 2016. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology, 2006. [Link]
- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 2002. [Link]
- Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Phytochemistry, 2018. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 7. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dea.gov [dea.gov]
- 9. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. conservancy.umn.edu [conservancy.umn.edu]
- 20. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride: An Application Note and Protocol
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of (2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies presented are designed for researchers, scientists, and professionals in the field of organic synthesis, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.
Introduction and Strategic Overview
(2,3-Dihydrobenzofuran-2-yl)methanamine and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds. The strategic approach to its synthesis often involves the construction of the 2,3-dihydrobenzofuran core followed by the introduction of the aminomethyl group at the C2 position. This guide will detail two robust and widely applicable synthetic routes starting from the commercially available benzofuran-2-carboxylic acid. Both pathways converge on the formation of the target primary amine, which is subsequently converted to its stable hydrochloride salt.
The two primary strategies discussed are:
-
The Amide Reduction Pathway: This route involves the conversion of a carboxylic acid to a primary amide, which is then reduced to the corresponding amine.
-
The Nitrile Reduction Pathway: This alternative pathway involves the conversion of a carboxylic acid or its corresponding amide to a nitrile, followed by reduction to the primary amine.
The choice between these pathways may depend on the availability of specific reagents, desired scale, and the need to avoid or employ certain reaction conditions.
Visualizing the Synthetic Workflow
Caption: Simplified mechanism of amide reduction with LiAlH4.
Using Lithium Aluminum Hydride (LiAlH4):
| Parameter | Value |
| Starting Material | 2,3-Dihydrobenzofuran-2-carboxamide |
| Reducing Agent | Lithium aluminum hydride (LiAlH4) |
| Solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether |
| Temperature | 0 °C to reflux |
| Work-up | Sequential addition of water, NaOH solution, and water |
Step-by-Step Procedure:
-
Safety First: LiAlH4 reacts violently with water and is pyrophoric. [1][2][3][4][5]All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (fire-retardant lab coat, safety glasses, gloves) is mandatory.
-
In a dry, inert atmosphere-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend LiAlH4 (typically 1.5-2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,3-dihydrobenzofuran-2-carboxamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C.
-
Cautious Quenching: Quench the reaction by the sequential and dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH4 in grams)
-
15% aqueous sodium hydroxide (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture and wash the solid thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude (2,3-dihydrobenzofuran-2-yl)methanamine.
Part 3: The Nitrile Reduction Pathway
This alternative route involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine.
Protocol 3.1: Synthesis of 2,3-Dihydrobenzofuran-2-carbonitrile
Rationale: The conversion of a primary amide to a nitrile can be achieved using a variety of dehydrating agents. A common and effective reagent for this transformation is thionyl chloride (SOCl2).
| Parameter | Value |
| Starting Material | 2,3-Dihydrobenzofuran-2-carboxamide |
| Dehydrating Agent | Thionyl chloride (SOCl2) |
| Solvent | Dichloromethane (DCM) or chloroform |
| Temperature | 0 °C to room temperature |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-2-carboxamide in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (approximately 1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto ice-water to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude nitrile.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Protocol 3.2: Reduction of 2,3-Dihydrobenzofuran-2-carbonitrile to the Amine
Rationale: The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. [6]Several methods are available, each with its own advantages. Catalytic hydrogenation is often the most economical and environmentally friendly approach. [6]Raney nickel is a classic and effective catalyst for this purpose. [7]Alternatively, strong hydride reagents like LiAlH4 can also be used. [8][9]
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. nj.gov [nj.gov]
- 5. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofurans
Introduction: The Significance of Chiral 2,3-Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its rigid, well-defined three-dimensional structure makes it an ideal framework for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets.[1] Consequently, molecules incorporating this core structure exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] The stereochemistry of the substituents on the dihydrofuran ring plays a pivotal role in determining the biological efficacy of these compounds. Therefore, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 2,3-dihydrobenzofurans is a paramount objective in medicinal chemistry and drug development.[3] This guide provides an in-depth overview of modern asymmetric catalytic strategies for constructing these valuable chiral molecules, complete with detailed protocols and mechanistic insights.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of 2,3-dihydrobenzofurans can be broadly categorized by the type of catalyst employed to induce stereoselectivity. The primary strategies involve transition metal catalysis, organocatalysis, and biocatalysis, each offering unique advantages in terms of substrate scope, functional group tolerance, and operational simplicity.
I. Transition Metal-Catalyzed Asymmetric Syntheses
Transition metal catalysis is a powerful and versatile tool for the enantioselective synthesis of 2,3-dihydrobenzofurans. A variety of metals, including palladium, rhodium, ruthenium, copper, and nickel, have been successfully employed in conjunction with chiral ligands to effect highly stereocontrolled transformations.[5][6]
A. Palladium-Catalyzed Approaches
Palladium catalysis is particularly prominent in the synthesis of chiral 2,3-dihydrobenzofurans, with several effective strategies having been developed.
1. Heck/Tsuji-Trost Reactions: A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides access to a range of chiral substituted 2,3-dihydrobenzofurans.[6][7] This method demonstrates excellent regio- and enantiocontrol, broad functional group tolerance, and scalability.[7]
2. Iodine Atom Transfer Cycloisomerization: Another powerful palladium-catalyzed method is the enantioselective iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. This approach yields optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group, which can be further functionalized.[7] The reaction proceeds under mild conditions with a broad substrate scope.[7]
Featured Protocol: Pd-Catalyzed Enantioselective Heck/Tsuji-Trost Reaction
This protocol is adapted from the work of Zhang and co-workers for the synthesis of chiral alkenyl-substituted dihydrobenzofurans.[6]
Reaction Scheme:
A representative Pd-catalyzed Heck/Tsuji-Trost reaction.
Materials:
-
o-bromophenol derivative (1.0 equiv)
-
1,3-diene (1.5 equiv)
-
Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
TY-Phos (chiral ligand, 5.5 mol%)
-
Sodium phenoxide (NaOPh, 2.0 equiv)
-
Dichloromethane (DCM, 0.1 M)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃·CHCl₃, TY-Phos, and sodium phenoxide.
-
Add the o-bromophenol derivative.
-
Add dichloromethane, followed by the 1,3-diene.
-
Seal the tube and stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2,3-dihydrobenzofuran.
Expected Outcome:
This method typically provides yields ranging from 35-99% with high enantioselectivities (73-97% ee).[6]
B. Rhodium, Ruthenium, and Copper Catalysis
-
Rhodium(III)-Catalyzed C-H Activation: Rh(III) catalysis enables a redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes through C-H activation, constructing dihydrobenzofurans with good functional group compatibility.[7] Asymmetric variants of this reaction have also been demonstrated.[7]
-
Ruthenium(II)-Catalyzed Intramolecular Hydroarylation: A ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has been developed to synthesize 2,3-dihydrobenzofurans bearing all-carbon quaternary stereocenters in high yields (up to 98%) and excellent enantioselectivities (up to >99% ee).[8]
-
Copper-Catalyzed [3+2] Cycloaddition: Copper catalysts, in combination with chiral ligands like SPDO, have been effectively used for the [3+2] cycloaddition of quinone esters and styrene derivatives.[9] This approach delivers 2-aryl-2,3-dihydrobenzofuran scaffolds with high yields and enantioselectivities (up to 99% ee).[9] Another notable copper-catalyzed method involves the asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, yielding dihydrobenzofuran-3-ols.[10]
II. Organocatalytic Asymmetric Syntheses
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis, often proceeding under mild reaction conditions.[11] Chiral Brønsted acids, bases, and phase-transfer catalysts have all been successfully applied to the synthesis of 2,3-dihydrobenzofurans.
A. Thiourea-Based Catalysis
Chiral thiourea-based organocatalysts are particularly effective, activating substrates through dual hydrogen bonding.[11] They have been employed in cascade reactions, such as the Michael addition followed by an oxa-substitution of ortho-hydroxy chalcone derivatives, to construct trans-2,3-dihydrobenzofurans with excellent stereocontrol.[11]
B. Phosphine-Catalyzed [4+1] Cyclization
Commercially available chiral phosphines can catalyze the formal [4+1] cyclization of ortho-hydroxy-para-quinone methides and functionalized allenoates.[12] This reaction produces chiral 2,3-dihydrobenzofurans in good yields with high diastereo- and enantioselectivities.[12]
Featured Protocol: Organocatalytic Intramolecular Michael Addition
This protocol is based on the work of Jørgensen and co-workers for the synthesis of cis-2,3-disubstituted-2,3-dihydrobenzofurans.[13]
Reaction Scheme:
Organocatalytic intramolecular Michael addition.
Materials:
-
ortho-hydroxy-α,β-unsaturated carbonyl compound (1.0 equiv)
-
Chiral aminocatalyst (e.g., mandelic acid salt of a cinchona alkaloid-derived primary amine, 10-20 mol%)
-
Solvent (e.g., toluene, chloroform)
-
Additive (e.g., benzoic acid, optional)
Procedure:
-
To a vial, add the ortho-hydroxy-α,β-unsaturated carbonyl compound and the chiral aminocatalyst.
-
Add the solvent and any additives.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or below) until the starting material is consumed (monitored by TLC).
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to obtain the enantiomerically enriched cis-2,3-dihydrobenzofuran.
Expected Outcome:
This method typically affords high yields with moderate to good diastereoselectivity and excellent enantioselectivity (up to 99% ee).[13]
III. Biocatalytic and Chemoenzymatic Strategies
Biocatalysis offers an environmentally friendly and highly selective approach to chiral synthesis.
-
Engineered Myoglobins: Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran-based tricyclic scaffolds with excellent enantiopurity (>99.9% de and ee).[14]
-
Chemoenzymatic Synthesis: A straightforward chemoenzymatic strategy involves the lipase-mediated kinetic resolution of 1-aryl-2-propanols or the bioreduction of the corresponding ketones, followed by a chemical intramolecular cyclization to yield enantiopure 2,3-dihydrobenzofurans.[15]
Data Summary
| Catalytic System | Reaction Type | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| Palladium | Heck/Tsuji-Trost | Pd₂(dba)₃·CHCl₃ / TY-Phos | 35-99 | 73-97 | [6] |
| Ruthenium | Intramolecular Hydroarylation | Ru(II) / Chiral Transient Directing Group | up to 98 | up to >99 | [8] |
| Copper | [3+2] Cycloaddition | Cu / SPDO | up to 96 | up to 99 | [9] |
| Organocatalyst | Intramolecular Michael Addition | Cinchona Alkaloid Derivative | High | up to 99 | [13] |
| Organocatalyst | [4+1] Cyclization | Chiral Phosphine | Good | High | [12] |
| Biocatalyst | Cyclopropanation | Engineered Myoglobin | High | >99.9 | [14] |
Mechanistic Considerations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Simplified comparison of catalytic cycles.
In transition metal catalysis, the stereochemistry is often determined during a key step such as migratory insertion or reductive elimination within the coordination sphere of the metal, influenced by the chiral ligand. In organocatalysis, the chiral catalyst typically forms a transient covalent bond or non-covalent interaction with the substrate, creating a chiral environment that directs the approach of the second reactant. For instance, in aminocatalysis, the formation of a chiral enamine or iminium ion is a common strategy to control the stereochemical outcome.[1][13]
Conclusion and Future Outlook
Significant progress has been made in the asymmetric synthesis of chiral 2,3-dihydrobenzofurans, with a diverse array of powerful catalytic methods now available to synthetic chemists. The choice of a specific method will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. Future research will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of substrate scope to include more complex and challenging targets, and the application of these methods to the synthesis of novel therapeutic agents. The continued innovation in asymmetric catalysis promises to further empower researchers in their quest to harness the full potential of the chiral 2,3-dihydrobenzofuran scaffold in drug discovery and development.
References
- Organocatalytic asymmetric synthesis of 2,3‐dihydrobenzofurans. - ResearchGate.
- Enantioselective synthesis of 2,3‐dihydrobenzofuran. - ResearchGate.
- Asymmetric Synthesis of Dihydrobenzofurans by an Organocatalytic [4+1] Cyclization. Synfacts. 2019;15(08):0869.
- Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. - Semantic Scholar.
- 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC - NIH.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Publishing.
- Strategies for the synthesis of 2,3-dihydrobenzofurans - UCL Discovery.
- Enantioselective Construction of 2-Aryl-2,3-dihydrobenzofuran Scaffolds Using Cu/SPDO-Catalyzed [3 + 2] Cycloaddition | Organic Letters - ACS Publications.
- Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization | Organic Letters - ACS Publications.
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC - NIH.
- Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans: a new chiral synthesis of pterocarpans - PubMed.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
- Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes - ResearchGate.
- Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. - ResearchGate.
- Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - NIH.
- Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans | Request PDF - ResearchGate.
- A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. [PDF] Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
The Alchemist's Guide to Aromatic Architecture: Palladium-Catalyzed Synthesis of Benzofuran Derivatives
Foreword: The Enduring Allure of the Benzofuran Scaffold
The benzofuran nucleus, a deceptively simple fusion of benzene and furan rings, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its prevalence in a vast array of natural products and pharmacologically active compounds underscores its significance as a privileged scaffold. From the antiviral properties of ailanthoidol to the anti-inflammatory potential of certain synthetic derivatives, the benzofuran motif continues to inspire the development of novel therapeutic agents and functional materials. The quest for efficient and versatile methods to construct this valuable heterocyclic system has led to a renaissance in synthetic organic chemistry, with palladium catalysis emerging as a particularly powerful and elegant tool. This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of benzofuran derivatives, offering not just protocols, but a deeper understanding of the underlying principles that govern these remarkable transformations.
Strategic Approaches to Benzofuran Synthesis: A Palladium-Centric Perspective
The versatility of palladium catalysis offers multiple pathways to the benzofuran core, each with its own set of advantages and substrate scope. Herein, we delve into three of the most robust and widely adopted strategies: the venerable Sonogashira coupling followed by cyclization, the atom-economical C-H activation/oxidation, and the elegant efficiency of domino reactions.
The Classic Approach: Sonogashira Coupling and Subsequent Cyclization
One of the most reliable and extensively studied methods for benzofuran synthesis involves a two-step sequence: a palladium/copper co-catalyzed Sonogashira coupling of an ortho-halophenol (or its protected form) with a terminal alkyne, followed by an intramolecular cyclization to forge the furan ring.[1][2] This strategy offers a high degree of modularity, allowing for the introduction of diverse substituents on both the benzene and furan rings.
The choice of the starting material, particularly the nature of the phenolic protecting group (or lack thereof), and the conditions for the subsequent cyclization are critical for the success of this approach. While o-iodophenols can be used directly, o-iodoanisoles are also common starting materials, requiring a demethylation step prior to cyclization.[3]
Mechanism of the Domino Sonogashira Coupling-Cyclization:
The reaction proceeds through a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition to the aryl halide. A subsequent transmetalation with the copper(I) acetylide, formed in situ, followed by reductive elimination, yields the 2-alkynylphenol intermediate. The final intramolecular hydroalkoxylation, often promoted by the same catalytic system or an additional base, closes the furan ring.[4]
Figure 1: Domino Sonogashira Coupling-Cyclization Workflow.
Protocol 1: One-Pot Sonogashira Coupling and Cyclization for 2-Arylbenzofurans
This protocol is adapted from a procedure utilizing palladium nanoparticles for a ligand- and copper-free synthesis in water, highlighting a greener approach to this classic transformation.[5]
Materials:
-
o-Iodophenol (1.0 mmol)
-
Arylacetylene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Deionized water (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the o-iodophenol (1.0 mmol), arylacetylene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of deionized water to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Expert Insights:
-
The use of water as a solvent offers significant environmental and safety advantages.
-
In some cases, the addition of a ligand such as triphenylphosphine (PPh₃) can improve catalyst stability and yield, particularly for less reactive substrates.[6]
-
For substrates that are poorly soluble in water, a co-solvent such as isopropanol may be necessary.[7]
The Modern Frontier: C-H Activation and Oxidation
Direct C-H activation represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to bond formation by eliminating the need for pre-functionalized starting materials.[8] In the context of benzofuran synthesis, palladium-catalyzed C-H activation strategies have been developed to directly couple phenols with various partners, including alkynes and olefins.[9][10]
A notable example involves the reaction of 2-hydroxystyrenes with iodobenzenes, where a tandem C-H activation/oxidation sequence leads to the formation of the benzofuran ring.[11] This approach avoids the use of terminal alkynes and allows for the synthesis of 2,3-disubstituted benzofurans.
Mechanism of C-H Activation/Oxidative Cyclization:
The proposed mechanism often involves the coordination of the palladium catalyst to the olefin of the 2-hydroxystyrene, followed by an intramolecular C-H activation to form a palladacycle. Subsequent reductive elimination and oxidation steps lead to the final benzofuran product. The iodobenzene can act as both a coupling partner and an oxidant in some variations of this reaction.
Figure 2: C-H Activation/Oxidative Cyclization Workflow.
Protocol 2: Palladium-Catalyzed Synthesis of Benzofurans via C-H Activation/Oxidation
This generalized protocol is based on the reaction of 2-hydroxystyrenes and iodobenzenes.
Materials:
-
2-Hydroxystyrene derivative (1.0 mmol)
-
Iodobenzene derivative (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
In a sealed tube, combine the 2-hydroxystyrene derivative (1.0 mmol), iodobenzene derivative (1.5 mmol), Pd(OAc)₂ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of DMF to the tube.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Expert Insights:
-
The choice of base and solvent can be crucial for the efficiency of the C-H activation step.
-
In some cases, an external oxidant, such as benzoquinone or silver acetate, may be required to facilitate the regeneration of the active palladium catalyst.[12]
-
This method is particularly useful for accessing benzofurans with substitution at the 3-position.
The Art of Efficiency: Domino and Cascade Reactions
Domino or cascade reactions, in which multiple bond-forming events occur in a single pot without the isolation of intermediates, represent the pinnacle of synthetic efficiency.[13] Palladium catalysis is particularly well-suited for orchestrating such complex transformations.
One elegant example is the palladium-catalyzed domino intramolecular carbopalladation/Suzuki coupling, which can be used to construct fused dibenzofuran systems.[13] This strategy involves the cyclization of a propargyl ether of a 2-halophenol, followed by a Suzuki coupling to introduce an additional aryl group.
Mechanism of a Domino Carbopalladation/Suzuki Coupling:
The catalytic cycle is initiated by the oxidative addition of Pd(0) to the aryl halide. This is followed by an intramolecular carbopalladation onto the alkyne, forming a vinylpalladium intermediate. This intermediate then participates in a Suzuki coupling with a boronic acid, and subsequent reductive elimination regenerates the Pd(0) catalyst and yields the final product.
Figure 3: Domino Carbopalladation/Suzuki Coupling Workflow.
Protocol 3: Domino Synthesis of Fused Dibenzofuran Derivatives
This protocol is a generalized representation of the domino carbopalladation/Suzuki coupling approach.[13]
Materials:
-
Propargyl ether of a 2-halophenol (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tricyclohexylphosphine (PCy₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 M aqueous solution)
-
Toluene/Ethanol solvent mixture
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the propargyl ether of the 2-halophenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PCy₃ (0.1 mmol).
-
Add a mixture of toluene and ethanol as the solvent.
-
Add the aqueous solution of K₂CO₃.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Expert Insights:
-
The choice of phosphine ligand is critical in this reaction, with bulky, electron-rich ligands like PCy₃ often giving the best results.
-
The base and solvent system must be carefully optimized for each specific substrate combination.
-
This method is particularly powerful for the rapid construction of complex polycyclic aromatic systems.
Comparative Analysis of Methodologies
| Methodology | Key Advantages | Limitations | Typical Substrates |
| Sonogashira Coupling/Cyclization | High modularity, well-established, broad substrate scope.[1][2] | Requires pre-functionalized starting materials, can involve multiple steps. | o-Halophenols/anisoles, terminal alkynes.[3] |
| C-H Activation/Oxidation | Atom- and step-economical, avoids pre-functionalization.[8][9] | Can require harsh conditions, regioselectivity can be a challenge. | Phenols, styrenes, alkynes.[10][11] |
| Domino/Cascade Reactions | Highly efficient, rapid construction of complex molecules.[13] | Can be sensitive to reaction conditions, mechanism can be complex. | Functionalized haloarenes, alkynes, boronic acids.[13] |
Troubleshooting and Optimization: A Scientist's Perspective
Even the most robust protocols can encounter challenges. Here are some common issues and potential solutions:
-
Low Yields in Sonogashira-based Syntheses: This can often be attributed to catalyst deactivation or the presence of water.[14] Consider using a more robust catalyst, such as Pd(PPh₃)₄, or switching to an anhydrous base like K₂CO₃ or Cs₂CO₃. The addition of a copper(I) co-catalyst (e.g., CuI) is often beneficial.[14]
-
Incomplete Cyclization: If the uncyclized intermediate is the major product, the cyclization step may be kinetically slow. Increasing the reaction temperature after the initial coupling or switching to a more polar solvent can promote the final ring-closing step.[14]
-
Side Reactions in C-H Activation: Homocoupling of the starting materials can be a competing side reaction. Careful control of stoichiometry and the use of appropriate ligands can help to minimize these unwanted pathways.
Conclusion: The Future of Benzofuran Synthesis
The palladium-catalyzed synthesis of benzofurans is a vibrant and continually evolving field. While classic methods like the Sonogashira coupling remain indispensable, the development of novel C-H activation and domino strategies is pushing the boundaries of synthetic efficiency and sustainability. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of palladium catalysis in their pursuit of novel benzofuran derivatives for a wide range of applications, from drug discovery to materials science. The continued exploration of new catalytic systems and reaction pathways promises an exciting future for the construction of these valuable heterocyclic scaffolds.
References
- Shaheen, F., & Yasmin, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Khan, I., & Zaib, S. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications, 44(16), 2285-2312.
- Shaheen, F., & Yasmin, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Patel, K. D., & Patel, H. D. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 436-455.
- Cimini, S., & Goggiamani, A. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(21), 5025.
- Joshi, O. P., et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions.
- Ranu, B. C., et al. (2011). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. Advanced Synthesis & Catalysis, 353(14-15), 2690-2696.
- Majumdar, K. C., & Samanta, S. (2016). Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C-C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization. The Journal of Organic Chemistry, 81(3), 1164-1174.
- Reddy, P. V. N., & Padakanti, S. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(46), 17552-17555.
- Sharma, U., & Maiti, D. (2013). Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Angewandte Chemie International Edition, 52(47), 12244-12247.
- Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211-4214.
- Kim, J., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-6148.
- Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253.
- Li, F. B., et al. (2012). Palladium-catalyzed synthesis offullerene-fused benzofurans via heteroannulation of phenols. Chemical Communications, 48(76), 9492-9494.
- Xiao, B., et al. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250-9253.
- Sahoo, A. K., & Gandon, V. (2017). Palladium-Catalyzed Benzofuran and Indole Synthesis by Multiple C–H Functionalizations. Chemistry–A European Journal, 23(36), 8562-8571.
- Hong, S., et al. (2015). Synthesis of Heterocyclic-Fused Benzofurans via C-H Functionalization of Flavones and Coumarins. The Journal of Organic Chemistry, 80(15), 7586-7596.
- Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302.
- Wang, C., et al. (2019). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications, 55(72), 10754-10757.
- Sharma, U., & Maiti, D. (2013). Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Angewandte Chemie International Edition, 52(47), 12244-12247.
- Yue, D., Yao, T., & Larock, R. C. (2014). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-Iodo-2-phenylbenzofuran. Organic Syntheses, 91, 283-292.
- Goggiamani, A., et al. (2015). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 13(2), 432-439.
- Succaw, G. L., & Doxsee, K. M. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 22(3), 233-238.
- Kim, J., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters.
- Succaw, G. L., & Doxsee, K. M. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 22(3), 233-238.
- Wang, X., et al. (2019). Synthesis of poly-functionalized benzofurans: Via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester and ynamides. Organic & Biomolecular Chemistry, 17(16), 3973-3977.
- ResearchGate. (2014). Use larock reaction to synthesis benzofuran problem?.
- Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5544-5547.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach [organic-chemistry.org]
- 7. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C-C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Use of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride in cell culture experiments. This document offers in-depth protocols and expert insights into the effective application of this compound, drawing from the broad biological activities of the dihydrobenzofuran class of molecules.
Introduction to this compound
This compound is a member of the dihydrobenzofuran family, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The dihydrobenzofuran scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets.[1] Derivatives of this core structure have been reported to exhibit a wide array of pharmacological activities, including anti-tumor[2][3], anti-inflammatory[4][5], and potent modulatory effects on various receptors and enzymes.[1][6]
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive dihydrobenzofurans suggests its potential as a valuable tool in cellular and pharmacological research. These notes are designed to provide a robust framework for the initial characterization and application of this compound in various cell-based assays.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for its effective use in a biological context.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | [7] |
| Molecular Weight | 185.65 g/mol | [7] |
| Appearance | Typically a white to off-white solid | [8] |
| Storage | Store at 2-8°C, desiccated. Protect from light. |
Solubility: The hydrochloride salt form generally confers improved aqueous solubility compared to the free base. However, empirical determination of solubility in cell culture media and other relevant solvents is a critical first step. A suggested protocol for determining solubility is provided in Section 4.1.
Stability: Stock solutions should be prepared fresh. For short-term storage, sterile-filtered stock solutions may be stored at -20°C. Avoid repeated freeze-thaw cycles. The stability in your specific cell culture medium at 37°C should be determined empirically if the compound is to be used for long-term experiments.
Postulated Biological Activities and Mechanisms
Based on the activities of structurally related compounds, this compound could potentially modulate several cellular pathways. Dihydrobenzofuran derivatives have been identified as:
-
G-Protein-Coupled Receptor (GPCR) Modulators: Some derivatives are known agonists of receptors like GPR119.[6]
-
Enzyme Inhibitors: Certain analogs have been shown to inhibit enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in inflammation.[1]
-
Serotonin Receptor Ligands: The dihydrobenzofuran scaffold is present in compounds designed to interact with serotonin (5-HT) receptors.[9]
-
Anti-proliferative and Pro-apoptotic Agents: Various benzofuran and dihydrobenzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines.[2][4][10]
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a dihydrobenzofuran derivative, based on its potential as a GPCR modulator.
Caption: Hypothetical GPCR signaling pathway modulated by a dihydrobenzofuran derivative.
Experimental Protocols
The following protocols are designed to be a starting point for the investigation of this compound in your cell culture system.
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is paramount for reproducible results.
Objective: To prepare a high-concentration stock solution for subsequent dilution into cell culture medium.
Materials:
-
This compound powder
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Solvent Selection: Due to the hydrochloride salt, initial solubility testing in aqueous solutions like PBS or serum-free medium is recommended. However, for a high-concentration stock, a non-aqueous solvent like DMSO is often necessary.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Solubilization:
-
For a 10 mM DMSO Stock: Add the appropriate volume of DMSO to the weighed compound. For 5 mg of a compound with a molecular weight of 185.65 g/mol , this would be: (0.005 g / 185.65 g/mol ) / 0.010 mol/L = 0.00269 L = 2.69 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube. This is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Determination of Optimal Working Concentration
A dose-response experiment is essential to identify the concentration range that elicits a biological effect without causing excessive cytotoxicity.
Objective: To determine the concentration range of this compound that is suitable for cell-based assays.
Materials:
-
Selected cell line (e.g., a relevant cancer cell line or a cell line expressing a target of interest)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for attachment.
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the compound in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to your expected biological outcome (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve. From this curve, you can determine the IC₅₀ (the concentration that inhibits 50% of cell growth) and select non-toxic concentrations for further functional assays.
Example Data Presentation:
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 95.2 ± 3.9 |
| 10 | 75.6 ± 6.2 |
| 50 | 48.9 ± 5.5 |
| 100 | 15.3 ± 3.1 |
General Workflow for Assessing Cellular Response
The following diagram outlines a general workflow for investigating the effects of this compound on a specific cellular function.
Caption: General experimental workflow for cell culture-based compound testing.
Troubleshooting and Considerations
-
Poor Solubility: If the compound precipitates in the cell culture medium, try preparing the stock solution in a different solvent (e.g., ethanol), or use a solubilizing agent like Pluronic® F-68. Always test the toxicity of the new solvent or agent.
-
High Cytotoxicity: If significant cell death is observed even at low concentrations, shorten the incubation time or use a more sensitive, non-endpoint assay.
-
Lack of Effect: If no biological response is observed, consider that the chosen cell line may not express the relevant target, or the compound may not be active in the tested pathway. Expanding to other cell lines or assay systems may be necessary. The compound may also require metabolic activation, which may not occur in your in vitro system.
Conclusion
This compound belongs to a promising class of compounds with diverse biological activities. While its specific mechanism of action is yet to be fully elucidated, the protocols and guidelines presented here provide a solid foundation for its investigation in cell culture. By systematically determining its physicochemical properties, optimal working concentrations, and effects on cellular functions, researchers can effectively explore the therapeutic and biological potential of this compound.
References
- Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. PubMed.
- (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905. PubChem.
- Natural source, bioactivity and synthesis of benzofuran derivatives. PMC.
- Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.
- This compound | C9H12ClNO | CID 24229475. PubChem.
- Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
- Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production. MDPI.
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
- 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. Amerigo Scientific.
- 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. PubMed.
- (2,3-Dihydrobenzofuran-4-yl)methanamine | C9H11NO | CID 82594682. PubChem.
- Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. PubMed.
- Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. PubMed.
- Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed.
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H12ClNO | CID 24229475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride | 19863-69-5 [sigmaaldrich.com]
- 9. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Assays for Dihydrobenzofuran Compounds
Introduction: The Dihydrobenzofuran Scaffold in Drug Discovery
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Found in numerous natural products and bioactive molecules, its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2][3] This structural framework is notably present in compounds like morphine, where the furan ring is crucial for its analgesic properties.[2] The versatility and therapeutic potential of dihydrobenzofurans necessitate robust and reliable in vitro assays to elucidate their mechanisms of action, quantify their potency, and guide structure-activity relationship (SAR) studies.
This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of dihydrobenzofuran compounds. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating high-quality, reproducible data.
Part 1: Foundational Considerations for Assay Design
Before embarking on specific assays, it is critical to understand the physicochemical properties of the test compounds and establish a logical screening workflow. These initial steps are paramount for data integrity and efficient resource allocation.
Physicochemical Characterization: The Unseen Variable
The inherent properties of a compound can significantly influence its behavior in an in vitro setting, potentially leading to misleading results if not properly accounted for. Key parameters to consider include:
-
Aqueous Solubility: Poor solubility is a common hurdle that can lead to inaccurate concentration measurements and compound precipitation in assay buffers.[4] It is essential to determine the solubility of dihydrobenzofuran derivatives in each assay medium. If solubility is low, the use of a co-solvent like dimethyl sulfoxide (DMSO) is standard, but its final concentration must be kept low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.[5]
-
Lipophilicity (LogP): This parameter affects a compound's ability to cross cell membranes and can also predict potential issues with non-specific binding to plastics or proteins in the assay medium.[6] Highly lipophilic compounds may require the inclusion of serum proteins or specialized plate types to ensure bioavailability.
-
Chemical Stability: The stability of the compound in the assay buffer over the experiment's duration should be confirmed.[4] Degradation can occur via hydrolysis, oxidation, or photochemical reactions, leading to an underestimation of potency. Preliminary stability can be assessed by incubating the compound in the assay medium and analyzing its integrity over time using methods like HPLC.
A Strategic Workflow for Compound Evaluation
A tiered approach to screening ensures that resources are focused on the most promising candidates. This workflow progresses from broad, high-throughput assays to more complex, mechanism-specific studies.
Caption: General workflow for screening dihydrobenzofuran derivatives.
Part 2: Core In Vitro Assay Protocols
The following protocols are foundational for characterizing the most common biological activities of dihydrobenzofuran compounds.
Anti-inflammatory Activity Assays
Inflammation is a key target space for dihydrobenzofurans.[1][7] Assays often focus on the inhibition of prostaglandin synthesis and inflammatory mediators.
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by PGG2, producing a colored product that can be measured spectrophotometrically.
-
Rationale: Many anti-inflammatory agents act by inhibiting COX-1 and/or COX-2.[1][8] Differentiating between the two isoforms is crucial, as selective COX-2 inhibition is often desired to reduce gastrointestinal side effects associated with COX-1 inhibition.
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Heme
-
Arachidonic Acid
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Step-by-Step Methodology:
-
Prepare assay buffer containing heme.
-
Add 10 µL of various concentrations of the dihydrobenzofuran compound (dissolved in DMSO) or vehicle control (DMSO) to the wells.
-
Add 150 µL of the enzyme solution (COX-1 or COX-2) to each well and incubate for 10 minutes at room temperature.
-
Add 20 µL of the colorimetric substrate solution.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately read the absorbance at 590 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
-
-
Principle: This cell-based assay uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cells (e.g., RAW 264.7). The ability of the test compound to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is then quantified.[1]
-
Rationale: This assay provides a more physiologically relevant model than a simple enzyme assay by assessing the compound's effect within a cellular context, accounting for cell permeability and intracellular target engagement.
-
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.
-
-
PGE2 Measurement (ELISA):
-
Use a commercial Prostaglandin E2 ELISA kit and follow the manufacturer's instructions to quantify PGE2 levels in the collected supernatant.
-
-
Anticancer and Cytotoxicity Assays
Many dihydrobenzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines.[9][10]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which is quantifiable by spectrophotometry.
-
Rationale: This is the primary screening assay to determine if a compound has a general cytotoxic or anti-proliferative effect on cancer cells.[11] It is used to generate dose-response curves and calculate IC50 values.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at an appropriate density and allow them to attach for 24 hours.[10]
-
Compound Addition: Add serial dilutions of the dihydrobenzofuran compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for a defined period (typically 48 or 72 hours).[1]
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours, allowing the formazan product to develop.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS).
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results to generate a dose-response curve and calculate the IC50 value.
-
-
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.
-
Rationale: If a compound reduces cell viability, this assay helps determine if the mechanism is through programmed cell death (apoptosis), which is often a desired outcome for anticancer agents.[2]
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
-
Antioxidant Activity Assays
The ability to scavenge free radicals is another key property of many dihydrobenzofuran compounds.[12][13]
-
Principle: This chemical assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, quenching its color. The reduction in absorbance of the DPPH solution is proportional to the antioxidant capacity.[13][14]
-
Rationale: This is a rapid and simple method for initial screening of the radical-scavenging potential of a compound library.
-
Step-by-Step Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol). Use Trolox or Ascorbic Acid as a positive control.[13]
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at ~517 nm.[15]
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
-
Neuroprotective Activity Assays
Dihydrobenzofurans are being explored for neurodegenerative diseases like Alzheimer's.[3][16] Key targets include enzymes involved in neurotransmission and amyloid plaque formation.
-
Principle: Based on Ellman's method, this assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow-colored anion, measured at 412 nm.[17] An inhibitor will slow this reaction.
-
Rationale: Inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a primary therapeutic strategy for Alzheimer's disease.[16]
-
Step-by-Step Methodology:
-
Add 25 µL of 15 mM ATCI (substrate), 125 µL of 3 mM DTNB, and 50 µL of buffer to a 96-well plate.
-
Add 25 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 25 µL of AChE enzyme solution.
-
Immediately measure the absorbance at 412 nm at regular intervals.
-
Calculate the reaction rate and percent inhibition to determine the IC50 value.
-
Caption: Inhibition of Acetylcholinesterase (AChE) by dihydrobenzofurans.
Part 3: Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is the most common metric for potency.
Table 1: Comparative Biological Activity of Dihydrobenzofuran Derivatives
| Compound ID | Cytotoxicity IC50 (µM) [HCT116 Cells] | COX-2 Inhibition IC50 (µM) | DPPH Scavenging IC50 (µM) | AChE Inhibition IC50 (µM) |
| Dihydro-A | 19.5[9] | 5.2[9] | 15.8 | > 100 |
| Dihydro-B | 24.8[9] | 2.4[9] | 22.1 | 12.5 |
| Dihydro-C | > 100 | 1.1[9] | 8.9 | 0.85 |
| Doxorubicin | 2.31[10] | N/A | N/A | N/A |
| Celecoxib | N/A | 0.04 | N/A | N/A |
| Trolox | N/A | N/A | 10.2 | N/A |
| Donepezil | N/A | N/A | N/A | 0.085[17] |
IC50 values are representative and should be determined experimentally. N/A: Not Applicable.
References
- Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471.
- El-Sayed, M., Gelin, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 896.
- ResearchGate. (2022). Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. ResearchGate.
- Savegnago, L., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants, 13(5), 589.
- Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 708.
- ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate.
- ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2 and NOS2 protein expressions. ResearchGate.
- Landgraf, R. G., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. Chemical Biology & Drug Design, 90(2), 317-322.
- Google Patents. (1996). Dihydrobenzofuran and related compounds useful as anti-inflammatory agents.
- ResearchGate. (n.d.). In vitro assay of benzofuran derivatives 3. ResearchGate.
- Rana, M., et al. (2022). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8047.
- ResearchGate. (n.d.). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies | Request PDF. ResearchGate.
- Castro-Puyana, M., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 591.
- Szychowski, K. A., et al. (2019). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][7]thiazin-4-one on colon cells and its anticancer potential. Scientific Reports, 9, 12693.
- ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. ResearchGate.
- Ye, X., et al. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters, 24(10), 2296-2300.
- Frohberg, P., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science.
- Nakanishi, I., et al. (1995). 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation. Chemical & Pharmaceutical Bulletin, 43(10), 1870-1873.
- Miceli, M., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 393.
- Frohberg, P., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science.
- Kulkarni, S. K., et al. (2006). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 68(3), 365-368.
- SciSpace. (n.d.). Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neu. SciSpace.
- Le-Deygen, I. M., et al. (2021). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 26(15), 4642.
- ResearchGate. (n.d.). Some benzofuran scaffolds with neuroprotective AD bioactivities. (A).... ResearchGate.
- Besson, T., et al. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 25(21), 5099.
- Quezada-Lázaro, R., et al. (2021). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Molecules, 26(11), 3350.
- Gerasimova, E., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 11(1), 74.
- ResearchGate. (n.d.). Physicochemical properties of compounds. ResearchGate.
- Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Creative Bioarray.
- Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(9), 3125-3132.
- ResearchGate. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. ResearchGate.
- Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(9), 3125-3132.
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. scispace.com [scispace.com]
- 6. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Characterization of (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride
Abstract
This document provides a comprehensive guide detailing the analytical methodologies for the complete characterization of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride (DBMA-HCl). As a crucial intermediate in pharmaceutical synthesis and a valuable scaffold in medicinal chemistry, rigorous verification of its identity, purity, and stability is paramount. This application note outlines an integrated approach employing chromatographic, spectroscopic, and thermal analysis techniques. We present not only the standard operating procedures but also the scientific rationale behind the selection of specific methods and parameters, ensuring a robust and self-validating analytical workflow for researchers, quality control analysts, and drug development professionals.
Introduction and Compound Overview
(2,3-Dihydrobenzofuran-2-yl)methanamine is a heterocyclic compound featuring a dihydrobenzofuran core with a primary aminomethyl substituent at the 2-position.[1] Supplied as a hydrochloride salt to improve stability and handling, its precise characterization is a prerequisite for its use in regulated environments. The analytical workflow described herein is designed to unambiguously confirm its chemical structure, quantify its purity, identify potential impurities, and assess its thermal stability.
This guide adopts a multi-technique strategy, as no single method can provide a complete profile. By combining data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA), we construct a holistic and definitive characterization of the molecule.
Physicochemical Properties
A summary of the key properties for the compound is provided below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂ClNO | PubChem CID: 24229475[2] |
| Molecular Weight | 185.65 g/mol | PubChem CID: 24229475[2] |
| IUPAC Name | (2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride | Sigma-Aldrich[3] |
| CAS Number | 19997-54-7 (HCl salt) | Santa Cruz Biotechnology[4] |
| Appearance | White Solid | Sigma-Aldrich[3] |
Integrated Analytical Workflow
A successful characterization relies on the logical integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a complete picture of the compound's identity, purity, and properties. The workflow below illustrates this integrated approach.
Figure 1: Integrated workflow for the comprehensive characterization of DBMA-HCl.
Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds like DBMA-HCl. The benzofuran ring provides a strong chromophore for sensitive UV detection. The use of a buffered mobile phase is critical; it maintains a consistent pH to ensure the amine is protonated, leading to sharp, reproducible peak shapes. An acidic pH (e.g., pH 2.5-3.5) is chosen to suppress the silanol interactions on the silica-based column and ensure the analyte is in a single ionic form.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of DBMA-HCl at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Prepare a working solution for analysis by diluting the stock solution to 0.1 mg/mL with the diluent.
-
-
Instrumental Conditions:
| Parameter | Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for moderately polar analytes. |
| Mobile Phase | Gradient Elution | Provides efficient elution for the main peak while resolving potential early and late-eluting impurities. |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A shallow gradient ensures good separation around the main analyte peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 282 nm | Wavelength selected for optimal absorbance of the benzofuran moiety.[5] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
-
System Suitability Test (SST):
-
Perform five replicate injections of the working solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR confirms the carbon framework of the molecule. For amine hydrochlorides, DMSO-d₆ is an excellent solvent as it solubilizes the salt and allows for the observation of exchangeable N-H protons.
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of DBMA-HCl in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Data:
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.10 - 7.30 | m | 2H | Ar-H |
| Aromatic Protons | 6.80 - 6.95 | m | 2H | Ar-H |
| Methine Proton | ~5.10 | m | 1H | O-CH-CH₂ |
| Methylene Protons (C3) | 3.10 - 3.40 | m | 2H | Ar-CH₂-CH |
| Aminomethyl Protons | 2.90 - 3.10 | m | 2H | CH-CH₂-NH₃⁺ |
| Amine Protons | ~8.40 | br s | 3H | -NH₃⁺ |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 159.8, 128.5, 125.0, 120.8, 110.0, 121.5 | Benzofuran Ring Carbons |
| Methine Carbon (C2) | 79.5 | O-CH-CH₂ |
| Aminomethyl Carbon | 43.0 | CH-CH₂-NH₃⁺ |
| Methylene Carbon (C3) | 29.0 | Ar-CH₂-CH |
Note: The differentiation between cis and trans isomers of substituted dihydrobenzofurans can often be determined by the coupling constants between the H-2 and H-3 protons.[6]
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to confirm the molecular weight of the free base of the compound. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules. In positive ion mode, the primary amine readily accepts a proton to form the [M+H]⁺ ion.
Protocol:
-
Sample Preparation: Prepare a dilute solution of DBMA-HCl (~10 µg/mL) in 50:50 Acetonitrile/Water with 0.1% formic acid.
-
Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight or Ion Trap instrument).[7][8]
-
Instrumental Conditions:
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 50 - 500
-
-
Expected Results:
-
The molecular formula of the free base is C₉H₁₁NO.[1]
-
The exact mass is 149.08 Da.[1]
-
Primary Ion Observed: A strong signal at m/z 149.08 + 1.01 ≈ 150.09 corresponding to the [M+H]⁺ ion.
-
Key Fragments (MS/MS): Fragmentation analysis can provide further structural confirmation. Common fragmentation pathways for dihydrobenzofuran derivatives involve cleavages of the dihydrofuran ring or substituents.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The resulting spectrum serves as a unique fingerprint for the molecule. The hydrochloride salt form will show characteristic broad absorptions for the ammonium (R-NH₃⁺) group.
Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 2800 (broad) | N-H Stretch | Primary Ammonium (-NH₃⁺) |
| 3050 - 3010 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1590 | N-H Bend | Primary Ammonium (-NH₃⁺) |
| ~1220 | C-O-C Stretch | Aryl-alkyl ether |
Reference spectra for similar 2,3-dihydrobenzofuran HCl derivatives confirm these characteristic regions.[10]
Thermal Analysis
Rationale: Thermal analysis provides critical information about the material's melting point, thermal stability, and decomposition profile. For a hydrochloride salt, DSC can reveal the melting point, which is a key physical constant, while TGA quantifies mass loss as a function of temperature, indicating the onset of decomposition. Decomposition of amine hydrochlorides can be a multi-stage process.[11]
Figure 2: Complementary data from DSC and TGA analysis.
Protocol:
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate units.
-
Sample Preparation: Accurately weigh 3-5 mg of DBMA-HCl into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumental Conditions:
-
Temperature Range: 30 °C to 600 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min
-
-
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point of the hydrochloride salt. The decomposition process may appear as a complex series of endothermic or exothermic events at higher temperatures.[12]
-
TGA: A multi-step decomposition curve may be observed. An initial step could correspond to the loss of HCl, followed by the thermal degradation of the remaining organic structure at higher temperatures.[11] The onset temperature of decomposition is a key indicator of thermal stability.
-
Summary and Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The integrated use of HPLC for purity assessment, NMR and MS for definitive structural elucidation, FT-IR for functional group confirmation, and thermal analysis for physical property determination ensures a complete and reliable evaluation of the material. This multi-faceted approach is essential for guaranteeing the quality, consistency, and safety of this compound for its intended applications in research and development.
References
- Wu, Z. J., Han, D., Chen, X. Z., Fang, D. M., Qi, H. Y., & Zhang, G. L. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid communications in mass spectrometry, 24(8), 1211–1215. [Link]
- Nowak, K., & Ghorbani-Vaghei, R. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4363. [Link]
- ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran. [Link]
- Amalanathan, M., Suresh, D. M., Hubert Joe, I., Bena Jothy, V., Sebastian, S., & Ayyapan, S. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule. Walsh Medical Media. [Link]
- Alves, H. M., Costa, V. E., & de Souza, G. G. (2018).
- ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. [Link]
- Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29905, (2,3-Dihydrobenzofuran-2-yl)methanamine. PubChem. [Link]
- ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]
- ResearchGate. (n.d.). DSC and TGA thermograms. (A) DSC thermograms of thiamine standard.... [Link]
- ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl) -2,3-dihydrobenzofuran HCl.... [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24229475, this compound. PubChem. [Link]
- Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. [Link]
Sources
- 1. (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H12ClNO | CID 24229475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C-(2,3-Dihydro-benzofuran-2-yl)-methylamine hydrochloride | 19997-54-7 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride
Abstract
This application note provides a comprehensive guide to the purification of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to its polar nature as a primary amine salt, this compound presents unique challenges for retention and peak symmetry in conventional reverse-phase chromatography. We present two robust HPLC methodologies: a primary reverse-phase method for high-purity achiral purification and a secondary chiral separation method to resolve its enantiomers. This document details the rationale behind method development, provides step-by-step protocols, and offers troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction and Compound Overview
(2,3-Dihydrobenzofuran-2-yl)methanamine is a versatile chemical building block. Its hydrochloride salt form enhances stability and solubility in aqueous media, but complicates chromatographic purification. The primary amine group (pKa > 9) is protonated at neutral and acidic pH, resulting in a highly polar, cationic species that is often poorly retained on traditional non-polar stationary phases like C18.[1][2][3] Furthermore, the compound possesses a stereocenter at the C-2 position of the dihydrobenzofuran ring, making the separation of enantiomers a critical step for stereospecific synthesis and pharmacological studies.[4][5]
This guide addresses these challenges by outlining optimized protocols that ensure high-resolution separation and recovery.
Compound Properties:
| Property | Value | Source |
| Chemical Structure | (Image of structure needed - description follows) A benzofuran ring with the furan portion saturated, and a methanamine group attached to the 2-position. | |
| Molecular Formula | C₉H₁₂ClNO | [6] |
| Molecular Weight | 185.65 g/mol | [6] |
| Polarity (XLogP3) | 1.1 | [7] |
| Physical Form | Solid | [8] |
Principle of Separation: Reverse-Phase HPLC for Polar Amines
Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity.[9] A non-polar stationary phase (e.g., silica bonded with C18 alkyl chains) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Non-polar compounds interact more strongly with the stationary phase and elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier.[9]
The primary challenge with this compound is its high polarity, which can lead to insufficient retention on standard C18 columns.[3] To overcome this, our method employs a specialized stationary phase and controlled mobile phase pH. By maintaining a slightly acidic mobile phase, we ensure the primary amine remains consistently protonated, which, combined with an appropriate column, prevents peak tailing caused by interactions with residual silanols on the silica surface.
Part I: Achiral Purification Protocol
This protocol is designed to achieve >99% purity of the target compound from reaction mixtures and synthetic impurities.
Materials and Equipment
-
HPLC System: Preparative or Analytical HPLC with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Waters Atlantis PREMIER BEH C18 AX (4.6 x 150 mm, 5 µm) or equivalent mixed-mode/polar-endcapped column. These columns are designed to improve retention for polar compounds and provide excellent peak shape for bases.
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.
-
Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: Crude this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Atlantis PREMIER BEH C18 AX | Mixed-mode column provides both reverse-phase and anion-exchange retention mechanisms, enhancing retention of polar cations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures consistent protonation of the amine, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 60% B over 15 minutes | A gradient elution is necessary to elute the target compound with good resolution from both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity. |
| Detection | UV at 275 nm | The benzofuran moiety provides strong UV absorbance at this wavelength. |
| Injection Volume | 5-20 µL | Dependent on sample concentration. |
| Sample Diluent | Mobile Phase A or Water/Methanol (50:50) | Dissolving the sample in a solvent weaker than the starting mobile phase composition prevents peak distortion. |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of ultrapure water. Degas the solution.
-
Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of acetonitrile. Degas the solution.
-
-
Sample Preparation:
-
Dissolve the crude hydrochloride salt in the sample diluent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the analytical column and set the column thermostat to 30 °C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Data Acquisition:
-
Inject the prepared sample onto the column.
-
Run the gradient method and collect the chromatogram.
-
Identify the peak corresponding to (2,3-Dihydrobenzofuran-2-yl)methanamine based on retention time from a reference standard or by LC-MS analysis.
-
-
Fraction Collection (for Preparative Scale):
-
If scaling up to preparative HPLC, use a wider diameter column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Set the fraction collector to trigger collection based on the UV signal of the target peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the same analytical method to confirm purity.
-
Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.
-
Workflow for Achiral Purification
Caption: Workflow for the achiral purification of the target compound.
Part II: Chiral Separation Protocol
This method is essential for isolating the individual enantiomers of (2,3-Dihydrobenzofuran-2-yl)methanamine. Chiral separations often rely on different mechanisms than achiral purity assessments. Normal phase chromatography frequently provides better selectivity for enantiomers.[5]
Materials and Equipment
-
HPLC System: Analytical HPLC with isocratic or gradient capability.
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP), such as a Daicel Chiralpak® IA-3 or similar amylose-based column.
-
Solvents: HPLC-grade n-Hexane (or n-Heptane), Isopropanol (IPA), and Ethanol (EtOH).
-
Reagents: Diethylamine (DEA) or Triethylamine (TEA) as a basic modifier.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Chiralpak® IA-3 (4.6 x 250 mm, 3 µm) | Immobilized polysaccharide-based CSPs offer broad selectivity for a wide range of chiral compounds.[5] |
| Mobile Phase | n-Hexane / Isopropanol (80:20 v/v) + 0.1% DEA | Normal phase mode often enhances chiral recognition. The alcohol acts as the polar modifier, and DEA is added to prevent peak tailing of the basic amine. |
| Elution Mode | Isocratic | Isocratic elution is often sufficient for chiral separation once optimal solvent strength is found. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; maintaining a consistent temperature is crucial. |
| Detection | UV at 275 nm | |
| Sample Diluent | Mobile Phase | Ensures compatibility and prevents peak distortion. |
Step-by-Step Experimental Protocol
-
Neutralize the Salt: For normal phase chromatography, the free base is required. Dissolve the hydrochloride salt in water, add a base (e.g., NaHCO₃ solution) to pH ~9-10, and extract the free amine into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over Na₂SO₄ and evaporate to obtain the free base.
-
Mobile Phase Preparation: Prepare the mobile phase mixture as specified (e.g., 800 mL n-Hexane, 200 mL IPA, 1 mL DEA). Mix thoroughly and degas.
-
Sample Preparation: Dissolve the extracted free base in the mobile phase to a concentration of ~0.5 mg/mL. Filter if necessary.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes. CSPs often require longer equilibration times than reverse-phase columns.
-
Data Acquisition: Inject the sample and run the isocratic method. The two enantiomers should elute as two distinct, well-resolved peaks.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; inappropriate pH. | Use a column designed for bases (e.g., polar-endcapped). Ensure mobile phase is adequately buffered or acidified (for RP) or basified (for NP). |
| No or Low Retention (RP) | Compound is too polar for the column/mobile phase. | Use a more aqueous starting condition (e.g., 2% B). Employ a polar-endcapped or mixed-mode column.[1][3] |
| Split Peaks | Sample solvent is too strong; low buffer capacity; column void. | Dissolve the sample in the initial mobile phase or a weaker solvent. Increase buffer concentration. Check column integrity. |
| Poor Chiral Resolution | Incorrect CSP or mobile phase. | Screen different CSPs (amylose vs. cellulose based). Optimize the alcohol modifier (IPA vs. EtOH) and its percentage in the mobile phase. |
Conclusion
The methods presented in this application note provide a validated and robust framework for the high-purity separation of this compound. The achiral reverse-phase method, utilizing a modern mixed-mode column, effectively overcomes the challenges associated with purifying polar amines. The chiral normal phase method enables the critical resolution of its enantiomers. By understanding the chemical properties of the analyte and carefully selecting the chromatographic conditions, researchers can achieve high-purity material suitable for downstream applications in drug discovery and development.
References
- Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Kim, S., & Kaplan, L. A. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(5), 1393–1398.
- MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. MicroSolv Tech Information.
- Waters Corporation. (n.d.). What is a good column choice for analysis of a quaternary amine compound?. Waters Knowledge Base.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech Blog.
- SIELC Technologies. (n.d.). Polar Compounds. SIELC.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pápai, K., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America.
- Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Showa Denko K.K.
- Bio-Rad. (n.d.). Aminex HPLC Columns. Bio-Rad Laboratories.
- Sigma-Aldrich. (n.d.). (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride. Merck KGaA.
- PubChem. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine. National Center for Biotechnology Information.
- University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors.
- Santa Cruz Biotechnology. (n.d.). 1-(2,3-dihydro-1-benzofuran-2-yl)methanamine.
- PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-ylmethanamine hydrochloride. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Chromatography Forum. (2004). Amine hydrochloride in HPLC.
- Arkat USA, Inc. (n.d.). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs.
- Google Patents. (n.d.). Process for the purification of amines.
- Pharmaffiliates. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- Google Patents. (n.d.). Preparation method of 2, 3-dihydrobenzofuran compound.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC.
- Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 13.
- PubMed. (n.d.). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. National Center for Biotechnology Information.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H12ClNO | CID 24229475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride | 19863-69-5 [sigmaaldrich.com]
- 9. chromtech.com [chromtech.com]
Application Note: Mass Spectrometry Analysis of Benzofuran Derivatives
Introduction
Benzofuran derivatives represent a crucial class of heterocyclic compounds, widely recognized for their extensive pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural diversity of the benzofuran core allows for the development of a wide array of therapeutic agents. Consequently, robust and sensitive analytical methods are paramount for the identification, quantification, and structural elucidation of these compounds throughout the drug discovery and development pipeline. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful and indispensable tool for the comprehensive analysis of benzofuran derivatives in various complex matrices.
This application note provides a detailed guide to the analysis of benzofuran derivatives using modern mass spectrometry techniques. It covers essential aspects from sample preparation to advanced data interpretation, focusing on the principles behind the methodologies to empower researchers to develop and validate their own robust analytical protocols.
Part 1: Sample Preparation for LC-MS Analysis
The primary goal of sample preparation is to extract the benzofuran derivatives from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for LC-MS analysis. The choice of sample preparation technique is highly dependent on the physicochemical properties of the analyte and the complexity of the sample matrix.
Protocol 1: Protein Precipitation for Biological Matrices (Plasma, Serum)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples like plasma or serum.
Rationale: High concentrations of proteins can precipitate in the LC system, leading to column clogging and contamination of the mass spectrometer. Organic solvents like acetonitrile or methanol are commonly used to denature and precipitate proteins.
Step-by-Step Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the benzofuran derivative to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
SPE provides a more selective sample cleanup compared to protein precipitation, effectively removing salts and other matrix components that can cause ion suppression in the ESI source.
Rationale: SPE utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent (e.g., C18, mixed-mode cation exchange) depends on the polarity and charge state of the benzofuran derivative.
Step-by-Step Protocol (General C18 SPE):
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of deionized water through the C18 SPE cartridge.
-
Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the benzofuran derivative with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the protein precipitation protocol.
Part 2: Liquid Chromatography and Mass Spectrometry Parameters
The successful separation and detection of benzofuran derivatives rely on the careful optimization of both the liquid chromatography and mass spectrometry conditions.
Liquid Chromatography (LC) Method
A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is suitable for this analysis.
| Parameter | Typical Condition | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analytes in positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, increase to 95% B over 8-10 minutes, hold for 2 minutes, and return to initial conditions. | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard analytical columns. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1 - 5 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry (MS) Method
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are highly recommended for the analysis of benzofuran derivatives. These instruments provide high mass accuracy and resolution, which is crucial for confident formula determination and elucidation of fragmentation pathways.
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for many benzofuran derivatives, as it typically produces intact protonated molecules ([M+H]^+).
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Benzofuran derivatives often contain nitrogen or oxygen atoms that are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the evaporation of solvent from the charged droplets. |
| Desolvation Temperature | 350 - 450 °C | Further aids in the desolvation process. |
| Mass Analyzer | Q-TOF or Orbitrap | Provides high resolution and mass accuracy for confident identification. |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS | Allows for the detection of all ions in a specified mass range and triggers fragmentation of the most abundant ions for structural information. |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | A range of collision energies is used to generate a comprehensive fragmentation spectrum. |
Part 3: Data Analysis and Interpretation
Molecular Ion Identification
The first step in data analysis is to identify the protonated molecule ([M+H]^+) in the full scan mass spectrum. The high mass accuracy of a Q-TOF or Orbitrap instrument allows for the determination of the elemental composition of the parent ion, typically with an error of less than 5 ppm.
Characteristic Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule and generate a characteristic fragmentation pattern that can be used for structural elucidation. The fragmentation of benzofurans can be complex and is highly dependent on the nature and position of substituents. However, some general fragmentation pathways are commonly observed.
A common fragmentation pathway for many benzofuran derivatives involves the cleavage of the furan ring. For substituted benzofurans, the fragmentation is significantly influenced by the substituents. For example, 2-aroylbenzofuran derivatives often show characteristic losses of the aroyl group.
Visualizing the Workflow and Fragmentation:
Caption: A generalized workflow for the analysis of benzofuran derivatives.
Caption: A simplified diagram of potential fragmentation pathways for benzofurans.
Part 4: Method Validation
Once a method has been developed, it must be validated to ensure that it is fit for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte in the presence of other components. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
Conclusion
The mass spectrometry-based analytical methods described in this application note provide a robust framework for the qualitative and quantitative analysis of benzofuran derivatives. The combination of high-efficiency liquid chromatography with high-resolution mass spectrometry offers unparalleled sensitivity and selectivity, which are critical for advancing research and development in pharmaceuticals and related fields. By understanding the principles behind each step of the analytical workflow, from sample preparation to data interpretation, researchers can confidently develop and validate methods tailored to their specific benzofuran derivatives of interest.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- AxisPharm. (n.d.). Orbitrap Mass Spectrometer. AxisPharm.
- D'Attoma, J., & Le Maux, P. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation.
- Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare.
- Wiley Analytical Science. (2016). Detecting impurities in drugs by Orbitrap MS. Wiley Analytical Science.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Slideshare. (n.d.). Analytical method validation as per ich and usp. Slideshare.
- ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- LCGC International. (2021). *Bioanalytical Analysis of Small-Molecule Drugs and Metabol
Applications of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride as a research chemical
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of the Dihydrobenzofuran Scaffold
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a heterocyclic compound belonging to the broader class of benzofurans.[1] The benzofuran nucleus is a common motif in numerous natural products and synthetic molecules, exhibiting a wide array of biological and pharmacological activities.[1][2][3][4] While specific research on this compound is limited, its structural components suggest significant potential as a versatile research chemical and a valuable building block in drug discovery.[1]
The dihydrobenzofuran moiety provides a rigid scaffold that can be strategically modified to interact with various biological targets. The primary amine group offers a key reactive site for further chemical elaboration, allowing for the synthesis of diverse compound libraries. This document provides a comprehensive guide to the potential applications of this compound, drawing upon the extensive research conducted on structurally related benzofuran derivatives. The protocols detailed herein are foundational and should be adapted based on specific experimental goals and the determined biological activity of the target compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | PubChem[5] |
| Molecular Weight | 185.65 g/mol | PubChem |
| CAS Number | 19997-54-7 | PubChem[6] |
| Appearance | White Solid | J & W Pharmlab LLC |
| Purity | Typically ≥96% | J & W Pharmlab LLC |
Part 1: Potential Applications in Drug Discovery and Chemical Biology
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] This versatility makes this compound a valuable starting point for several research avenues.
Scaffold for Novel Anticancer Agents
Benzofuran derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][8][9] The primary amine of this compound can serve as a handle to synthesize a library of derivatives for screening against various cancer cell lines.
Potential Mechanisms of Action to Investigate:
-
Kinase Inhibition: Benzofuran derivatives have been identified as inhibitors of kinases crucial for cell cycle progression, such as Aurora B kinase.[9]
-
Tubulin Polymerization Inhibition: Some benzofurans act as antimitotic agents by disrupting microtubule dynamics.
-
Induction of Apoptosis: Many benzofuran compounds have been shown to trigger programmed cell death in cancer cells.[8]
Experimental Workflow for Anticancer Screening:
Caption: Workflow for anticancer drug discovery using the dihydrobenzofuran scaffold.
Probing Neurological Pathways
The dihydrobenzofuran core is present in compounds designed to interact with receptors in the central nervous system. This suggests that derivatives of this compound could be valuable tools for neuroscience research.
Potential Neurological Targets:
-
Serotonin (5-HT) Receptors: Conformationally restricted analogues of phenethylamines containing a dihydrobenzofuran moiety have shown affinity for 5-HT2 receptors.[10][11][12]
-
Cannabinoid (CB) Receptors: Dihydrobenzofuran derivatives have been synthesized as potent and selective CB2 receptor agonists, with potential applications in treating neuropathic pain.[13]
-
Histamine Receptors: Certain 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have shown affinity for H3 and H4 histamine receptors and exhibit anti-inflammatory properties.[14]
Experimental Workflow for Neurological Target Validation:
Caption: Workflow for validating neurological targets of dihydrobenzofuran derivatives.
Development of Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. The benzofuran scaffold has been explored for its anti-inflammatory properties.
Potential Anti-inflammatory Mechanisms:
-
Inhibition of Prostaglandin Synthesis: Some dihydrobenzofuran-2-ones are potent inhibitors of prostaglandin synthesis.[15]
-
Modulation of Inflammatory Receptors: As mentioned, derivatives have shown activity at histamine H4 receptors, which are involved in inflammatory processes.[14]
Part 2: Experimental Protocols
The following protocols are generalized methodologies for assessing the biological activity of novel derivatives of this compound.
Protocol 2.1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of synthesized benzofuran derivatives on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][16]
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HeLa, HepG2, SW620)[9]
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the test compounds on the progression of the cell cycle.[16]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for a defined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Protocol 2.3: In Vivo Antitumor Efficacy in Xenograft Models
To evaluate the in vivo antitumor efficacy, human cancer cells are implanted into immunocompromised mice.[16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group (e.g., orally or via intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound represents a promising starting point for the development of novel bioactive molecules. Its rigid scaffold and reactive amine group make it an ideal candidate for the synthesis of compound libraries for screening in various therapeutic areas, including oncology, neuroscience, and inflammation. The protocols provided here offer a foundational framework for initiating research into the potential applications of this and related benzofuran derivatives. As with any research chemical, the specific biological activities and optimal experimental conditions must be determined empirically.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays Involving 2-Acetyldibenzofuran Treatment.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8563. [Link]
- BenchChem. (n.d.). A Comparative Guide to Benzofuran Derivatives in Anticancer Research.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Li, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 90, 888-897. [Link]
- PubChem. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine. National Center for Biotechnology Information.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. [Link]
- Google Patents. (n.d.). Asymmetric synthesis of dihydrobenzofuran derivatives.
- ResearchGate. (n.d.). In vitro assay of benzofuran derivatives 3.
- Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269-30285. [Link]
- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
- Johns Hopkins University. (2015). Design and synthesis of (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a selective serotonin 2C agonist.
- National Center for Biotechnology Information. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8563. [Link]
- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820-826. [Link]
- ResearchGate. (n.d.). Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives.
- PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-ylmethanamine hydrochloride. National Center for Biotechnology Information.
- Monte, A. P., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(3), 1192-1197. [Link]
- ResearchGate. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R.
- Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-1629. [Link]
- Nichols, D. E., et al. (1988). Synthesis and Evaluation of 2,3-dihydrobenzofuran Analogues of the Hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: Drug Discrimination Studies in Rats. Journal of Medicinal Chemistry, 31(7), 1406-1410. [Link]
- Safe, S., et al. (1989). Substituted polychlorinated dibenzofuran receptor binding affinities and aryl hydrocarbon hydroxylase induction potencies--a QSAR analysis. Chemosphere, 18(1-6), 701-708. [Link]
- Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269-30285. [Link]
- Hasui, T., et al. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(18), 5773-5784. [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H12ClNO | CID 24229475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Dihydrobenzofuran Derivatives as mPGES-1 Inhibitors
Abstract
Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal, inducible enzyme responsible for the elevated production of prostaglandin E2 (PGE2) during inflammation, pain, fever, and tumorigenesis.[1][2][3] As the terminal synthase in the PGE2 biosynthetic pathway, its inhibition presents a targeted therapeutic strategy with the potential for an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which affect a broader range of prostanoids.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use and evaluation of dihydrobenzofuran derivatives, a promising class of mPGES-1 inhibitors.[7][8] We will explore the underlying scientific principles, detail robust experimental protocols for assessing inhibitor efficacy, and provide insights into data analysis and interpretation.
Scientific Background and Mechanism of Action
The Prostaglandin E2 Biosynthesis Pathway
Prostaglandin E2 (PGE2) is a potent lipid mediator synthesized through a multi-step enzymatic cascade, often referred to as the arachidonic acid cascade. The synthesis is initiated by the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2).[1][9] Subsequently, cyclooxygenase (COX) enzymes, primarily the inducible COX-2 in inflammatory settings, convert AA into the unstable intermediate, prostaglandin H2 (PGH2).[9][10] In the final, rate-limiting step, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[1][10]
Under inflammatory conditions, pro-inflammatory stimuli such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) markedly upregulate the expression of both COX-2 and mPGES-1, leading to a surge in PGE2 production.[10][11] This inducible nature distinguishes mPGES-1 from the constitutively expressed mPGES-2 and cytosolic PGES (cPGES), which are thought to handle physiological PGE2 synthesis.[2][3] Targeting mPGES-1, therefore, offers the potential to selectively curb inflammatory PGE2 without disrupting homeostatic prostanoid functions, a key drawback of COX inhibitors.[6][12]
Dihydrobenzofuran Derivatives as mPGES-1 Inhibitors
The 2,3-dihydrobenzofuran scaffold has been identified as a "privileged structure" for designing novel mPGES-1 inhibitors.[8] Through molecular docking and structure-activity relationship (SAR) studies, derivatives of this scaffold have been developed that exhibit inhibitory activity in the low micromolar range.[7][8] These compounds are designed to fit into the active site of the mPGES-1 enzyme, preventing the binding and subsequent isomerization of the PGH2 substrate. The design often incorporates specific chemical moieties, such as catechol groups, to establish hydrogen bonds and smaller hydrophobic groups to create strong van der Waals forces within the enzyme's binding cavity, thereby enhancing stability and inhibitory potency.[7]
Application Notes
Therapeutic Potential
The selective inhibition of mPGES-1 is a promising strategy for a variety of pathological conditions:
-
Inflammatory Diseases: In models of rheumatoid and osteoarthritis, mPGES-1 is highly upregulated, and its genetic deletion or pharmacological inhibition attenuates inflammation and joint erosion.[7][11]
-
Pain and Fever: mPGES-1 knockout mice show reduced pain responses and are resistant to induced fever, implicating the enzyme as a key mediator in these processes.[1]
-
Cancer: mPGES-1 is overexpressed in numerous cancers, where its product, PGE2, promotes tumor proliferation, angiogenesis, and an immunosuppressive microenvironment.[1][13]
-
Cardiovascular Safety: Unlike NSAIDs, which can increase cardiovascular risk by inhibiting the production of cardioprotective prostacyclin (PGI2), selective mPGES-1 inhibitors may spare or even increase PGI2 levels by shunting the PGH2 substrate to other synthases.[4][6][14]
Comparative Inhibitory Activities
The efficacy of mPGES-1 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes reported IC50 values for representative compounds, including dihydrobenzofuran derivatives and other well-known inhibitors, to provide a comparative baseline.
| Compound Class | Example Compound | Assay Type | Target | IC50 Value | Reference |
| Dihydrobenzofuran | Compound 19 | Cell-free | Human mPGES-1 | ~2 µM | [7] |
| Dihydrobenzofuran | Compound 20 | Cell-free | Human mPGES-1 | ~2 µM | [7] |
| Indole Derivative | MK-886 | Cell-free | Human mPGES-1 | 1.6 - 2.1 µM | [7][9] |
| Phenanthrene Imidazole | MF63 | Cell-free | Human mPGES-1 | 1 nM | [7] |
| Phenanthrene Imidazole | MF63 | A549 Cell-based | Human mPGES-1 | 0.42 µM | [7] |
| Arylpyrrolizine | Licofelone (ML3000) | Cell-free | Human mPGES-1 | 6 µM | [7] |
Note: IC50 values can vary significantly based on assay conditions, such as enzyme/substrate concentrations and the specific cell line used.
Key Research Considerations
-
Species Selectivity: Significant discrepancies exist between the potency of inhibitors against human mPGES-1 and its rodent orthologs. This is a critical factor to consider when transitioning from in vitro human enzyme assays to in vivo animal models.[7][15]
-
Plasma Protein Binding: Many potent mPGES-1 inhibitors exhibit high plasma protein binding, which can lead to a significant drop in potency between cell-free and whole-blood or in vivo assays.[15][16] This must be evaluated early in the drug development process.
-
Assay Sophistication: The inherent instability of the PGH2 substrate makes mPGES-1 enzyme assays challenging to perform consistently.[17] Careful handling and appropriate controls are paramount.
Experimental Protocols
The following protocols provide step-by-step methodologies for evaluating the inhibitory potential of dihydrobenzofuran derivatives against mPGES-1.
Sources
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
- 12. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dihydrobenzofuran Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance reaction yields, troubleshoot common issues, and streamline their synthetic workflows. The 2,3-dihydrobenzofuran scaffold is a privileged structure in a multitude of natural products and pharmacologically active compounds, making its efficient synthesis a critical objective.[1][2] This document provides field-proven insights and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges encountered during the synthesis of 2,3-dihydrobenzofuran derivatives. The answers are grounded in established chemical principles and supported by recent literature.
Section 1: General Strategy & Yield Optimization
Question 1: My overall yield is consistently low across different synthetic approaches. What are the fundamental parameters I should investigate first?
Answer: Consistently low yields often point to foundational issues rather than a flawed specific methodology. Before re-designing your entire synthetic route, rigorously evaluate these core parameters:
-
Purity of Starting Materials: Seemingly minor impurities in starting materials (e.g., residual water, salts, or byproducts from a previous step) can poison catalysts, initiate side reactions, or alter the optimal reaction pH. Always verify the purity of your reagents by NMR, GC-MS, or another appropriate method.
-
Solvent Quality and Choice: Use dry, degassed solvents, especially for transition-metal-catalyzed reactions which are often sensitive to oxygen and moisture. The choice of solvent can dramatically influence reaction rates and selectivity. For instance, polar aprotic solvents like DMF or acetonitrile can stabilize charged intermediates, while non-polar solvents like toluene or dioxane may be preferable for other mechanisms. Some modern protocols have found success with "greener" solvents like acetonitrile, which can offer an excellent balance between substrate conversion and selectivity.[3][4]
-
Strict Inert Atmosphere: For many modern catalytic cycles involving palladium, rhodium, nickel, or copper, maintaining a strict inert atmosphere (Nitrogen or Argon) is non-negotiable.[5][6] Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of inactive catalyst species.
-
Reaction Monitoring: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the optimal endpoint, preventing the formation of degradation products from prolonged reaction times or low conversion from stopping too early.
Question 2: I am struggling with reproducibility. Why do identical reaction setups give different results?
Answer: Lack of reproducibility is a frustrating but common issue. The cause is often a subtle, uncontrolled variable. Consider the following:
-
Catalyst Batch Variation: The activity of solid-supported catalysts or complex organometallic precursors can vary between batches. If possible, run a small-scale test reaction to qualify a new batch of catalyst.
-
Trace Contaminants: Contaminants from glassware that is not scrupulously cleaned can inhibit reactions. Ensure all glassware is thoroughly washed, dried in an oven, and cooled under an inert atmosphere.
-
Stirring and Heating Inconsistencies: Uneven heating or inefficient stirring can create localized hot spots or concentration gradients, leading to a different profile of side products. Use a high-quality stir plate and an oil bath for uniform temperature control.
-
Moisture Ingress: The most common culprit. Check all seals and septa on your reaction apparatus. Use freshly dried solvents and ensure reagents are handled in a glovebox or under a positive pressure of inert gas.
Section 2: Troubleshooting Specific Synthetic Methodologies
Question 3: My intramolecular cyclization of an o-allylphenol using a Brønsted acid is giving me a complex mixture of products. How can I improve selectivity for the desired 2,3-dihydrobenzofuran?
Answer: Brønsted acid-mediated cyclization of o-allylphenols is a powerful method, but it is prone to side reactions if not properly controlled. The key is to promote the desired intramolecular hydroalkoxylation while suppressing competing pathways.[7]
-
The Cause of byproducts: Strong acids can protonate the alkene, forming a secondary carbocation. This intermediate can be trapped by the phenolic oxygen (desired pathway) or undergo rearrangement, elimination to form a conjugated diene, or intermolecular reaction with another molecule of starting material.
-
Solutions to Improve Selectivity:
-
Acid Choice is Critical: Very strong acids like triflic acid (TfOH) can be too harsh. Moderately strong acids like p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA) often provide a better balance of reactivity and selectivity, activating the phenolic oxygen without aggressively promoting side reactions.[7]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary. High temperatures favor elimination and rearrangement byproducts.
-
Concentration: Running the reaction under relatively dilute conditions can favor the intramolecular cyclization over intermolecular side reactions.
-
Question 4: My Palladium-catalyzed reaction (e.g., Heck, Sonogashira, C-H activation) to form the dihydrobenzofuran core is sluggish or fails completely. What are the common points of failure?
Answer: Palladium-catalyzed reactions are among the most versatile but also the most complex, with multiple potential failure modes.[5][8][9]
-
Catalyst/Ligand Incompatibility: The choice of ligand is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle (oxidative addition, reductive elimination). For electron-rich phenols, bulky, electron-rich phosphine ligands are often required. For C-H activation, a specific directing group may be necessary.
-
Incorrect Oxidant/Base: Many modern Pd-catalyzed cyclizations are oxidative and require a stoichiometric oxidant (e.g., Cu(OAc)₂, AgOAc, benzoquinone) to regenerate the active catalyst.[5] The base is equally important; it is often involved in the C-H activation step or in neutralizing acid generated during the reaction. An incorrect choice of base (e.g., too weak or too sterically hindered) can halt the catalytic cycle.
-
Substrate Inhibition: Some functional groups on your starting material can coordinate to the palladium center and inhibit catalysis.
-
Formation of Palladium Black: The precipitation of palladium black is a clear sign of catalyst decomposition and the failure of the catalytic cycle. This is often caused by an inappropriate ligand, the presence of oxygen, or an incorrect reaction temperature.
To troubleshoot, screen a panel of ligands and bases. Ensure your oxidant is fresh and active. If catalyst decomposition is observed, try a lower reaction temperature or a more robust ligand.
Question 5: Can microwave-assisted synthesis genuinely improve my yields and reduce reaction times?
Answer: Yes, microwave-assisted synthesis is a validated and highly effective technique for many reactions leading to 2,3-dihydrobenzofuran derivatives.[10][11][12]
-
Mechanism of Improvement: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often reaching target temperatures in seconds that would take many minutes with a traditional oil bath. This can significantly accelerate reaction rates.
-
Benefits:
-
Best Applications: This technique is particularly effective for transition-metal-catalyzed reactions like Sonogashira couplings, multicomponent reactions, and rearrangement reactions like the Perkin rearrangement.[10][12] It is crucial to use sealed vessels designed for microwave chemistry to safely reach temperatures above the solvent's boiling point.
Data-Driven Optimization Strategies
Effective troubleshooting is data-driven. The following tables summarize key parameters that can be systematically varied to optimize your reaction.
Table 1: Guide to Reaction Conditions for Common Synthetic Strategies
| Synthetic Strategy | Common Catalysts/Reagents | Recommended Solvents | Typical Yields | Key Considerations & Potential Issues |
| Brønsted Acid-Catalyzed Cyclization | p-TsOH, Polyphosphoric Acid (PPA), TfOH[7] | Dichloromethane (DCM), Toluene, Acetonitrile | 50-90%[7] | Over-acidification can lead to rearrangements and polymerization. Temperature control is critical. |
| Palladium-Catalyzed Annulation | Pd(OAc)₂, PdCl₂(PPh₃)₂, various phosphine ligands | DMF, Toluene, Dioxane | 40-90%[5] | Requires an oxidant (e.g., CuCl₂, AgOAc). Sensitive to air and moisture. Ligand screening is often necessary. |
| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂, [Rh(cod)Cl]₂[5][13] | t-AmOH, Methanol, Hexafluoroisopropanol (HFIP) | 50-90%[5] | Often requires a directing group on the substrate. Additives like CsOPiv or Zn(OAc)₂ can be crucial.[5] |
| Visible-Light Induced Cyclization | Eosin Y, Rose Bengal (photocatalysts) or catalyst-free[14] | Acetonitrile, DMSO | 60-95%[15][14] | Requires a suitable light source (e.g., blue or white LEDs). Reaction can be sensitive to oxygen. |
Table 2: Troubleshooting Common Byproducts
| Observed Byproduct | Probable Cause | Suggested Solution(s) |
| Starting Material Remains | Insufficient temperature; Inactive catalyst; Insufficient reaction time. | Increase temperature moderately; Use fresh catalyst/reagents; Monitor by TLC and increase reaction time. |
| Benzofuran (Aromatized Product) | Over-oxidation or elimination, often at high temperatures or with harsh oxidants. | Lower the reaction temperature; Use a milder oxidant; Reduce reaction time. |
| Dimerized Starting Material | Intermolecular reaction is competing with the desired intramolecular cyclization. | Decrease the concentration of the reaction; Add reagents slowly via syringe pump. |
| Polymeric Material | Harsh reaction conditions (especially strong acid or high heat) causing uncontrolled side reactions. | Lower the reaction temperature significantly; Use a milder catalyst or reagent. |
Visual Guides & Workflows
Diagrams can clarify complex processes. The following have been generated using Graphviz to illustrate key workflows and decision-making processes.
Experimental & Troubleshooting Workflows
Caption: General workflow for synthesis of 2,3-dihydrobenzofuran derivatives.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
Technical Support Center: Optimizing Amine Synthesis from Alcohols
Welcome to the technical support center for the synthesis of amines from alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion of the starting alcohol. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue that can stem from several factors related to the "borrowing hydrogen" or "hydrogen transfer" mechanism, which is central to this transformation.[1][2][3] This process involves three key steps: alcohol dehydrogenation, imine formation, and subsequent imine hydrogenation.[1]
-
Inefficient Dehydrogenation: The initial dehydrogenation of the alcohol to an aldehyde or ketone is often the rate-limiting step.[1]
-
Catalyst Activity: Ensure your catalyst is active. For heterogeneous catalysts like Raney Nickel, proper activation is crucial.[4][5][6] For homogeneous catalysts (e.g., Ru or Ir complexes), ensure the correct ligand and reaction conditions are used.[2][7]
-
Temperature: Higher temperatures generally favor the dehydrogenation step. However, excessively high temperatures can lead to side reactions like cracking or dehydration of the alcohol.[1] A careful optimization of the reaction temperature is necessary.
-
Catalyst Poisoning: Substrates with functional groups like thiols or certain heterocycles can poison the catalyst, reducing its activity.[4][8]
-
-
Unfavorable Equilibrium: The formation of the imine from the intermediate aldehyde/ketone and the amine is a reversible reaction.
-
Insufficient Reaction Time: Some catalytic systems, particularly those using less reactive alcohols, may require extended reaction times to achieve high conversion.[10]
Q2: I'm observing significant formation of secondary and tertiary amines as byproducts. How can I improve the selectivity for the primary amine?
A2: Over-alkylation is a frequent challenge, especially when using ammonia or primary amines as the nitrogen source.[9][11] The newly formed primary or secondary amine can be more nucleophilic than the starting amine and compete for the intermediate aldehyde or ketone.
-
Excess Ammonia/Amine: Using a large excess of the ammonia or primary amine can statistically favor its reaction with the carbonyl intermediate over the product amine.[1]
-
Reaction Conditions:
-
Temperature and Pressure: Lowering the reaction temperature after the initial dehydrogenation can sometimes reduce the rate of the competing N-alkylation. Adjusting the pressure of ammonia can also influence selectivity.[1]
-
Catalyst Choice: Some catalysts exhibit higher selectivity for primary amines. For instance, modifying a catalyst support with acidic or basic sites can influence the product distribution.[1] Certain nickel-based catalysts have shown good selectivity for primary amines.[5][12]
-
-
Stepwise Approach: A two-step, one-pot procedure can be effective. First, allow the imine to form completely, and then introduce the reducing agent to minimize the opportunity for the product amine to react further.[9]
Q3: My catalyst seems to be deactivating over the course of the reaction or upon recycling. What could be the cause and how can I prevent it?
A3: Catalyst deactivation can occur through several mechanisms:
-
Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that block active sites.[1]
-
Metal Leaching: For supported catalysts, the active metal can sometimes leach into the reaction mixture, especially under acidic or basic conditions, or in the presence of strong chelating agents.[12]
-
Metal Nitride Formation: In the absence of sufficient hydrogen, some metal catalysts can react with ammonia to form inactive metal nitrides.[1][5]
-
Poisoning: As mentioned earlier, impurities in the starting materials or certain functional groups on the substrate can irreversibly bind to the catalyst's active sites.[8]
Mitigation Strategies:
-
Hydrogen Co-feed: Introducing a small amount of hydrogen gas into the reaction system can help prevent catalyst deactivation by inhibiting coke formation and preventing the formation of metal nitrides.[1][5]
-
Catalyst Pre-treatment: For some catalysts, a pre-reduction step with hydrogen at an elevated temperature can improve activity and stability.[12]
-
Support Selection: The choice of catalyst support can significantly impact its stability. Supports like alumina, silica, or carbon can offer different levels of resistance to deactivation depending on the reaction conditions.
-
Recycling Procedure: When recycling a heterogeneous catalyst, ensure it is thoroughly washed with an appropriate solvent to remove adsorbed products and byproducts before reuse. A reactivation step (e.g., calcination followed by reduction) may be necessary.
Q4: I am struggling with the direct amination of a secondary alcohol. Are there specific considerations for these substrates?
A4: Secondary alcohols can be more challenging substrates for direct amination compared to primary alcohols.
-
Steric Hindrance: The increased steric bulk around the hydroxyl group can hinder the initial dehydrogenation step and the subsequent nucleophilic attack by the amine.[13] This often necessitates more forcing reaction conditions (higher temperatures, longer reaction times) or more active catalysts.
-
Catalyst Selection: Homogeneous catalysts, such as those based on iridium or ruthenium, have shown particular promise for the amination of secondary alcohols.[2][7] Certain cobalt complexes have also been reported to be effective.[13]
-
SN1 vs. SN2 Pathways: The reaction mechanism can be influenced by the solvent. In polar solvents like nitromethane, an SN1-type mechanism involving a carbocation intermediate may be operative.[7] In less polar solvents like toluene, an SN2-type mechanism might be favored, which can lead to higher selectivity.[7]
Section 2: Troubleshooting Guides
This section provides a more structured approach to diagnosing and resolving specific experimental issues.
Troubleshooting Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Starting alcohol is largely unreacted. | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Catalyst poisoning. | 1. Activate/prepare fresh catalyst. For Raney Ni, ensure proper leaching and washing.[6] 2. Incrementally increase the reaction temperature. 3. Purify starting materials. Consider a catalyst guard bed if impurities are suspected. |
| Intermediate aldehyde/ketone is observed, but little amine product. | 1. Inefficient imine formation (equilibrium issue). 2. Inefficient imine reduction. | 1. Remove water using a Dean-Stark trap or molecular sieves.[9] 2. Ensure sufficient hydrogen source (either from the "borrowing hydrogen" mechanism or an external source). Check for catalyst deactivation. |
| Significant amount of alcohol byproduct from reduction of starting material. | 1. For reductive amination with an external reducing agent, the reductant is too strong or non-selective. | 1. Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB) which preferentially reduces the iminium ion.[9] |
Troubleshooting Poor Selectivity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of secondary and/or tertiary amines. | 1. Product amine is more reactive than the starting amine. 2. Insufficient concentration of the starting amine/ammonia. | 1. Use a large excess of the starting amine or ammonia.[1] 2. Consider a stepwise procedure: pre-form the imine before reduction.[9] |
| Formation of nitrile byproduct. | 1. Dehydrogenation of the intermediate imine. | 1. This can be more prevalent with certain catalysts. Pre-reducing the catalyst may suppress this side reaction.[12] |
| Formation of undesired alkyl amine impurities when using an alcohol as a solvent. | 1. The solvent alcohol is participating in the reaction. | 1. Use a non-reactive solvent like toluene or xylene, especially when using catalysts that can oxidize the solvent.[4][14] |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Reductive Amination of an Alcohol with Ammonia using a Heterogeneous Catalyst (e.g., Raney® Ni)
This protocol outlines a typical batch reactor setup for the synthesis of a primary amine from an alcohol and ammonia.
-
Catalyst Preparation: Activate the required amount of Raney® Nickel according to the manufacturer's instructions or established laboratory procedures. This typically involves washing with deionized water to remove residual alkali and then with the reaction solvent.[6]
-
Reactor Setup: To a high-pressure autoclave reactor, add the alcohol, the reaction solvent (e.g., t-amyl alcohol), and the activated Raney® Ni catalyst.[15]
-
Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Ammonia Addition: Pressurize the reactor with ammonia gas to the desired pressure.[15]
-
Reaction: Heat the reactor to the target temperature (e.g., 120-160 °C) and stir at a constant rate for the specified time (e.g., 18 hours).[15]
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the crude product mixture by GC or LC-MS to determine conversion and selectivity.
-
Purify the product, for example, by distillation or by forming the hydrochloride salt followed by crystallization.[15]
-
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a logical workflow for optimizing the synthesis of amines from alcohols.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Direct Alcohol Activation - Wordpress [reagents.acsgcipr.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickel- and cobalt-based heterogeneous catalytic systems for selective primary amination of alcohol with ammonia - Arabian Journal of Chemistry [arabjchem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. escholarship.org [escholarship.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 11. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A general and expedient amination of alcohols catalysed by a single-site (NN)Co( ii )-bidentate complex under solventless conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00809F [pubs.rsc.org]
- 14. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 15. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride Solution Stability
Welcome to the technical support center for (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.
I. Understanding the Molecule: A Proactive Approach to Stability
This compound is a primary amine hydrochloride salt. The stability of this molecule in solution is primarily influenced by the reactivity of the primary amine and the integrity of the dihydrobenzofuran ring system. Potential degradation pathways include oxidation of the amine, hydrolysis of the ether linkage in the dihydrobenzofuran ring (particularly under harsh pH conditions), and photolytic degradation.
This guide provides a framework for identifying and troubleshooting common stability challenges.
II. Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time
Symptoms:
-
Decreased analytical signal (e.g., HPLC peak area) of the active pharmaceutical ingredient (API) in prepared solutions.
-
Variability in experimental outcomes using solutions prepared at different times.
Potential Causes & Troubleshooting Steps:
-
pH-Mediated Hydrolysis: Amine hydrochlorides in unbuffered aqueous solutions can establish an equilibrium, leading to a slightly acidic pH. However, the use of basic or strongly acidic buffers can catalyze the degradation of the molecule. The ether linkage in the dihydrobenzofuran ring may be susceptible to hydrolysis under extreme pH conditions.
-
Recommendation: Determine the pH of your solution. For optimal stability, it is advisable to use a buffered solution, typically in the slightly acidic range (pH 4-6), unless your experimental protocol dictates otherwise. Conduct a pH stability profile to identify the optimal pH range for your specific application.
-
-
Oxidative Degradation: Primary amines are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of various degradation products and a decrease in the concentration of the parent compound.
-
Recommendation: De-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions. Where possible, work under an inert atmosphere. Consider the addition of an antioxidant, ensuring it does not interfere with your downstream applications.
-
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate degradation reactions.
-
Recommendation: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct a photostability study by exposing the solution to a controlled light source to assess its sensitivity.
-
-
Temperature-Induced Degradation: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
-
Recommendation: Store stock solutions and working solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), unless otherwise specified. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing solutions of this compound?
While specific data for this molecule is not extensively published, for many amine hydrochloride salts, a slightly acidic pH range of 4-6 is often optimal for minimizing degradation.[1] It is strongly recommended to perform a pH-rate profile study for your specific formulation to determine the pH of maximum stability.
Q2: I've observed a color change in my solution. What could be the cause?
A color change, such as the appearance of a yellow or brown tint, is often an indicator of degradation. This could be due to the formation of oxidized impurities or other chromophoric degradation products. It is crucial to investigate the cause using analytical techniques such as HPLC with a photodiode array (PDA) detector to identify any new peaks.
Q3: Are there any known incompatibilities with common excipients?
Yes, amine salts can be incompatible with certain pharmaceutical excipients. For instance, alkaline excipients can cause the disproportionation of the hydrochloride salt, leading to the precipitation of the free base.[2] Additionally, excipients containing reactive impurities, such as peroxides in povidone, can lead to oxidative degradation.[3] Compatibility studies with your intended excipients are essential during formulation development.
Q4: How should I handle and store the solid this compound powder?
The solid material should be stored in a well-closed container, protected from light and moisture, at controlled room temperature or as specified by the manufacturer. Avoid exposure to high humidity, as this can lead to clumping and may accelerate degradation upon dissolution.
Q5: What analytical methods are suitable for assessing the stability of this compound in solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[4][5] This method should be capable of separating the intact drug from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradants, aiding in their structural elucidation.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8][9][10]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at a specified temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify any degradation products.
-
Determine the mass balance to ensure all components are accounted for.
V. Data and Visualization
Table 1: Hypothetical Stability Data Summary
| Stress Condition | Reagent/Condition | Incubation Time | Temperature | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 5-10% | Hydrolyzed ring product |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 15-25% | Oxidized amine, ring-opened products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20-30% | N-oxide, other oxidative products |
| Thermal | - | 48 hours | 80°C | 5-15% | Various minor degradants |
| Photolytic | ICH Q1B | - | - | 10-20% | Photolytic adducts/dimers |
Note: This data is illustrative and should be confirmed by experimental studies.
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for addressing instability of this compound solutions.
VI. References
-
PubChem. (2,3-Dihydrobenzofuran-2-yl)methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Informa Healthcare.
-
Boccardi, G. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00081.
-
Haider, M., et al. (2020). A Comprehensive Review on Forced Degradation Studies and Stability-Indicating Method Development for Pharmaceuticals. Journal of Applied Pharmaceutical Science, 10(10), 148-161.
-
Singh, S., & Junwal, M. (2013). An overview of forced degradation studies for drug substances and drug products. Journal of Pharmaceutical Education and Research, 4(1), 1-19.
-
MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Sherekar, D. P., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Drug Development and Research, 10(3), 1-10.
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (2012). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]
-
AlAani, H., & Alnukkary, Y. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. ResearchGate. [Link]
-
Cernia, E., & Magnanelli, S. (1999). Bacterial and fungal oxidation of dibenzofuran. Applied and Environmental Microbiology, 65(4), 1543-1548.
-
Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]
-
John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical Research, 30(7), 1846-1857.
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
MDPI. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 25(18), 4243.
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. scispace.com [scispace.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Palladium-Catalyzed Cyclization Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low yields in palladium-catalyzed cyclization reactions. As these transformations are pivotal in constructing complex carbo- and heterocyclic scaffolds, understanding the nuanced interplay of reaction components is critical for success. This center moves beyond generic advice to offer a mechanistically grounded, question-and-answer-based resource to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Pathways
Low product yield is the most common and frustrating issue in palladium-catalyzed cyclizations. The root cause can often be traced to one of several key areas: the catalyst's integrity, the choice of ligand, the reaction conditions, or the substrate itself. Below is a structured guide to systematically diagnose and address these problems.
Section 1: Catalyst-Related Issues
Q1: My reaction is sluggish or fails to initiate, and I observe a black precipitate. What is happening and how can I fix it?
A1: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst deactivation.[1] This occurs when the active, soluble Pd(0) species agglomerates into inactive, insoluble metallic palladium clusters.[2] This aggregation effectively removes the catalyst from the catalytic cycle, leading to a stalled reaction.
Causality and Prevention:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state or promote aggregation.[3] Ensure the reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen). Rigorous degassing of all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with inert gas for an extended period is crucial.[4]
-
Insufficient Ligand Stabilization: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation. An insufficient ligand-to-palladium ratio can leave the metal center coordinatively unsaturated and prone to decomposition.[4] For monodentate phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is often a good starting point, while for bidentate ligands, a ratio of 1:1 to 1.2:1 is typical.[3][5]
-
High Temperatures: While increased temperature can accelerate reaction rates, it can also significantly speed up catalyst decomposition pathways.[3] If palladium black formation is observed, consider reducing the reaction temperature. An optimization study is recommended to find the balance between reaction rate and catalyst stability.
Diagnostic Protocol: Testing for Catalyst Activity
Before troubleshooting other parameters, it is essential to confirm that your palladium source is active. A simple standard test reaction can be invaluable.
Step-by-Step Protocol:
-
Select a Reliable Test Reaction: Choose a well-established, high-yielding cross-coupling reaction with readily available starting materials (e.g., a simple Suzuki or Heck reaction known to work well with your catalyst source).
-
Standard Conditions: Run the reaction using your batch of palladium catalyst under literature-prescribed conditions that are known to be robust.
-
High-Purity Control: In parallel, run the same reaction using a fresh, unopened bottle of the palladium catalyst or one from a trusted colleague.
-
Analysis: Compare the yields. If the control reaction proceeds as expected while your test reaction fails, it strongly indicates that your palladium source has degraded.
Section 2: Ligand Selection and Optimization
Q2: I'm seeing a complex mixture of products or no desired cyclization. How critical is my choice of ligand?
A2: The ligand is arguably the most critical variable for controlling reactivity and selectivity. It directly influences the steric and electronic properties of the palladium center, which in turn governs every step of the catalytic cycle, from oxidative addition to reductive elimination.[6][7]
Causality and Mechanistic Insight:
-
Steric and Electronic Effects: The "bite angle" and steric bulk of phosphine ligands influence the coordination geometry around the palladium, affecting the rates of key steps. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) are often effective for challenging cyclizations as they promote oxidative addition and reductive elimination.[3] Conversely, electron-deficient ligands may be required in specific cases to modulate reactivity.[8]
-
Reaction-Specific Needs: The optimal ligand is highly dependent on the specific type of cyclization. For instance, in asymmetric intramolecular Heck reactions, the chirality of the product is directly dictated by the chiral ligand employed.[9]
Workflow for Ligand Screening
A systematic screening process is the most effective way to identify the optimal ligand for a new cyclization.
Caption: A systematic workflow for efficient ligand screening.
Section 3: Reaction Conditions (Solvent, Base, Temperature)
Q3: My yield is inconsistent or lower than expected. How do I optimize the reaction conditions?
A3: The solvent, base, and temperature create the environment in which the catalytic cycle operates. Each parameter can have a profound impact on reaction kinetics, catalyst stability, and selectivity.
-
Solvent Effects: Solvent polarity can dramatically influence the reaction.[9] Polar aprotic solvents like DMF, DMA, THF, or acetonitrile are commonly used as they can dissolve the polar intermediates in the catalytic cycle.[10] However, nonpolar solvents like toluene or benzene may be preferred in some cases to minimize side reactions. A solvent screen is often necessary.
-
Base Selection: The base is crucial, particularly in reactions like the Heck cyclization, where it is required to neutralize the HX generated during the catalytic cycle.[11] The strength and solubility of the base matter. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. Organic bases such as triethylamine or DBU are also used. The choice of base can affect catalyst activity and promote or suppress side reactions. A base screen is a critical part of optimization.[12]
-
Temperature Optimization: As mentioned, temperature is a double-edged sword. While higher temperatures often lead to faster reactions, they can also cause substrate decomposition or accelerate catalyst deactivation.[10] It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust based on reaction monitoring.
Table 1: General Guide for Screening Reaction Parameters
| Parameter | Variables to Screen | Typical Range/Examples | Key Considerations |
| Solvent | Polarity | Toluene, Dioxane, THF, DMF, DMSO | Ensure all components are soluble. Check for solvent-substrate reactivity. |
| Base | Strength & Type | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, DBU | Base insolubility can be an issue. Stronger bases may cause side reactions. |
| Temperature | Reaction Rate | 60 °C - 140 °C | Balance reaction rate with catalyst and substrate stability. |
| Concentration | Inter- vs. Intra- | 0.01 M - 0.5 M | For intramolecular reactions, lower concentrations can disfavor intermolecular side reactions. |
Section 4: Substrate and Additive-Related Issues
Q4: My reaction works for a model substrate but fails with my target molecule. What substrate properties could be causing the low yield?
A4: The electronic and steric properties of the substrate are fundamentally linked to the success of the cyclization.
-
Steric Hindrance: Bulky substituents near the reacting centers can hinder the approach of the palladium catalyst, slowing down or preventing key steps like oxidative addition or migratory insertion.[13] The conformation of the tether connecting the reacting moieties also plays a critical role in pre-organizing the substrate for cyclization.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can alter the reactivity of the C-X or C-H bond targeted for oxidative addition and the nucleophilicity of the alkene.[14]
-
Directing Groups: In C-H activation/cyclization reactions, a directing group is often required to position the palladium catalyst near the target C-H bond, overriding inherent reactivity biases.[15] If the directing group is not optimal, the reaction may fail.
Q5: I've seen pivalic acid used as an additive in C-H activation/cyclizations. What is its role?
A5: Additives can play a crucial, non-obvious role in the catalytic cycle. Pivalic acid (PivOH) is a common and highly effective additive in many Pd-catalyzed C-H functionalization reactions.[16]
Mechanistic Role of Pivalic Acid: Its beneficial effects are primarily linked to the Concerted Metalation-Deprotonation (CMD) mechanism. The pivalate anion (PivO⁻) acts as a proton shuttle, assisting in the cleavage of the C-H bond.[17][18] This participation lowers the activation energy of the C-H activation step, which is often the rate-determining step of the overall cycle.[16]
Caption: Role of Pivalic Acid in the CMD pathway.
Concluding Remarks
Troubleshooting low yields in palladium-catalyzed cyclization requires a logical, systematic approach grounded in a solid understanding of the reaction mechanism. By carefully considering the integrity of the catalyst, the role of the ligand, the specifics of the reaction environment, and the nature of the substrate, researchers can effectively diagnose and overcome the challenges inherent in these powerful synthetic transformations. Always begin by verifying your reagents and catalyst activity before embarking on extensive optimization.
References
- Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone.Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalyzed Alkyl C–H Bond Activation.PubMed Central.
- The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis.ACS Publications.
- Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective.ResearchGate.
- Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines.PubMed Central.
- Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity.RSC Publishing.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.National Institutes of Health.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.ResearchGate.
- Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.ResearchGate.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols.ResearchGate.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols.researchmap.jp.
- Intramolecular Cyclization Side Reactions.ResearchGate.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.YouTube.
- Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity.RSC Publishing.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.R Discovery.
- Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates.ACS Publications.
- The Intramolecular Heck Reaction.Macmillan Group, Princeton University.
- Intramolecular Heck reaction.Wikipedia.
- Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.Chirantan Rasayan Sanstha.
- Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles.National Institutes of Health.
- Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes.PubMed Central.
- Formation of palladium black during Suzuki coupling.Reddit.
- Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones.PubMed.
- Detection of Palladium(I) in Aerobic Oxidation Catalysis.PubMed.
- Palladium(0)-catalyzed cyclization is more effective than tin hydride mediated reaction.ResearchGate.
- Study of mechanistic pathways in cross-linking reactions with palladium.Zenodo.
- Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C-X Reductive Elimination.PubMed.
- Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization: Via substrate directivity.ResearchGate.
- Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study.ACS Publications.
- Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2).ACS Publications.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.ResearchGate.
- Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization.MDPI.
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones.ACS Publications.
- One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes.PubMed Central.
- Catalyst-Transfer Macrocyclization Protocol: Synthesis of π-Conjugated Azaparacyclophanes Made Easy.PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C-X Reductive Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Controlling cyclization pathways in palladium( ii )-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03409F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Primary Amines
Introduction
The synthesis of primary amines is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. However, the inherent nucleophilicity of the nitrogen atom presents a persistent challenge: the propensity for undesired side reactions, most notably over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2][3] This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs) designed to diagnose, mitigate, and resolve common side reactions encountered during the synthesis of primary amines.
Troubleshooting Guide: Common Synthetic Routes
This section directly addresses specific issues encountered during common primary amine syntheses. Each entry is structured to help you identify the root cause of a problem and implement a robust solution.
Reductive Amination
Reductive amination is a powerful, one-pot method for converting aldehydes and ketones into amines.[4] However, achieving high selectivity for the primary amine can be challenging.
Question: My reductive amination of an aldehyde with ammonia is giving me significant amounts of secondary and tertiary amine byproducts. What is causing this and how can I fix it?
Answer:
This is a classic case of over-alkylation, driven by two primary factors:
-
Increased Nucleophilicity: The primary amine product (R-CH₂-NH₂) is more nucleophilic than the ammonia (NH₃) you started with.[1][5] This means it can effectively compete with ammonia to react with the starting aldehyde, leading to the formation of a secondary amine.
-
Reaction Pathways: The newly formed primary amine can react with the aldehyde to form a new imine, which is then reduced to a secondary amine. This secondary amine can, in turn, react again to form a tertiary amine.[6]
To suppress these side reactions and favor the formation of the primary amine, a multi-faceted approach to optimizing your reaction conditions is necessary.[7][8]
Troubleshooting Workflow: Reductive Amination
Caption: Decision diagram for selecting a primary amine synthesis route.
Q2: My reaction produced a mixture of primary, secondary, and tertiary amines. What is the most effective way to purify my desired primary amine?
A2: Separating a mixture of amines is a common purification challenge that can often be solved without resorting to chromatography. [9]
-
Acid-Base Extraction: This is the first and most powerful technique to try. It exploits the differences in basicity and solubility between the amines and their protonated forms. While all three amines are basic, their pKa values and the steric hindrance around the nitrogen can sometimes be exploited for selective extraction, though this is often difficult. A more general approach is to extract all amines into an acidic aqueous layer, neutralize, and then proceed to a derivatization method. [10][11]* Derivatization (Hinsberg or Hofmann's Method): A more definitive chemical separation involves derivatization.
-
Hofmann's Method: This is a classic and highly effective procedure. [12]The mixture is treated with diethyl oxalate.
-
Primary amines react to form a solid dialkyl oxamide.
-
Secondary amines react to form a liquid dialkyl oxamic ester.
-
Tertiary amines do not react. The solid oxamide can be filtered off, the unreacted tertiary amine can be distilled from the liquid oxamic ester, and each derivative can then be hydrolyzed back to the pure amine. [12]* Chromatography: If the above methods fail, column chromatography can be used. However, the basicity of amines can cause significant tailing and poor separation on standard silica gel. [13] * Recommendation: Use silica gel treated with triethylamine (~1% in your eluent) to block the acidic silanol groups and improve peak shape. Alternatively, using basic alumina as the stationary phase is often more effective for amine purification. [11][13]
-
-
Detailed Protocols
Protocol 1: Optimized One-Pot Reductive Amination for Primary Amines
This protocol is designed to maximize the yield of a primary amine from an aldehyde using sodium triacetoxyborohydride, a mild and selective reducing agent. [5][14] Materials:
-
Aldehyde (1.0 equiv)
-
Ammonium Acetate (NH₄OAc, 10 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde (1.0 equiv) and ammonium acetate (10 equiv).
-
Add anhydrous DCM to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify further by acid-base extraction or chromatography as needed.
Protocol 2: Purification of a Primary Amine via Acid-Base Extraction
This protocol describes the separation of a basic amine product from neutral organic impurities.
Materials:
-
Crude reaction mixture containing the amine, dissolved in an organic solvent immiscible with water (e.g., DCM, Ethyl Acetate).
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will move into the aqueous layer. The neutral impurities will remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask. Discard the organic layer (containing impurities).
-
Return the aqueous layer to the separatory funnel. Slowly add 1 M NaOH with cooling and swirling until the solution is basic (confirm with pH paper, pH > 10). This deprotonates the amine salt, regenerating the free amine.
-
Extract the free amine from the basic aqueous solution three times with fresh portions of DCM.
-
Combine the organic extracts and wash once with brine to remove residual water and salts.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
References
- Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- Norris, J. (2021, July 20). Amine Synthesis - Limits of Alkylation [Video]. YouTube.
- Chemistry Steps. (n.d.). Formation of Imines and Enamines.
- Chad's Prep. (n.d.). 19.5 Formation of Imines and Enamines (Addition of Amines).
- Wikipedia. (2023, October 29). Staudinger reaction.
- ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
- Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
- Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube.
- JoVE. (2023, April 30). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview.
- Science Info. (2023, August 19). Hoffmann Bromamide Reaction: Reaction Mechanism, Applications, Limitations.
- Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Wikipedia. (2023, December 1). Amine alkylation.
- Organic Chemistry Tutor. (n.d.). Staudinger Reaction.
- Wikipedia. (2023, November 13). Hofmann rearrangement.
- Reddit. (2024, March 12). Amine workup.
- Chemistry Notes Info. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines.
- Reddit. (2023, June 23). Gabriel synthesis troubleshooting.
- Wikipedia. (2023, December 1). Reductive amination.
- Scribd. (n.d.). Hofmann Rearrangement.
- NIH National Center for Biotechnology Information. (2022, December 2). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization.
- Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons.
- TutorChase. (n.d.). How is a Staudinger reaction used in azide synthesis?.
- OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide).
- Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones.
- Chemistry Steps. (n.d.). Preparation of Amines.
- Organic Chemistry Tutor. (2025, February 25). Gabriel Synthesis [Video]. YouTube.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 13. biotage.com [biotage.com]
- 14. Reductive Amination of Aldehydes and Ketones [unacademy.com]
Technical Support Center: Purification of Polar Amine Hydrochloride Salts
Welcome to the Technical Support Center for the purification of polar amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges. As Senior Application Scientists, we have structured this resource to not only provide protocols but also to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.
Part 1: Frequently Asked Questions (FAQs)
This section offers quick answers to the most common questions encountered during the purification of polar amine hydrochloride salts.
Q1: My polar amine free base won't crystallize from any solvent. What should I do?
A: This is a frequent issue, as many polar amines are oils or low-melting solids at room temperature. The most effective strategy is to convert the amine into its hydrochloride salt.[1] The resulting salt is typically a more crystalline solid with different solubility properties, making it easier to purify by recrystallization.[1][2]
Q2: What is "oiling out" and how can I prevent it during crystallization?
A: "Oiling out" occurs when your compound separates from the supersaturated solution as a liquid (an oil) instead of a solid.[1] This is common with amines. To prevent this, you can try several strategies:
-
Slower Cooling: Allow the solution to cool more slowly to give crystals time to nucleate.
-
Solvent Selection: Experiment with different solvent systems. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can often promote crystallization over oiling out.[1]
-
Lower Temperature: Ensure the boiling point of your solvent isn't higher than the melting point of your compound.
-
Seeding: Introduce a seed crystal to encourage crystallization.
Q3: How do I choose the best solvent for recrystallizing my amine hydrochloride salt?
A: The ideal solvent is one in which your salt has high solubility at an elevated temperature but low solubility at room or lower temperatures.[1] For polar amine hydrochloride salts, polar protic solvents like alcohols (isopropanol, ethanol) are often a good starting point.[3] Sometimes, a mixture of solvents, such as an alcohol with a less polar co-solvent like ethyl acetate or diethyl ether, is necessary to achieve the desired solubility profile.[3]
Q4: My amine hydrochloride salt is colored. How can I decolorize it?
A: Color impurities often arise from oxidation or residual starting materials.[4][5] A common and effective method is to treat a solution of the salt with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly. Another approach involves vacuum distillation in the presence of the hydrochloride salt, though this can risk degradation if too much heat is applied.[5]
Q5: My salt is very hygroscopic. What are the best practices for handling and drying it?
A: Hygroscopic salts readily absorb moisture from the atmosphere.[6][7]
-
Handling: Whenever possible, handle the material in a glove box with a controlled, inert atmosphere.[6]
-
Drying: Drying in a vacuum oven is a standard procedure. For stubborn cases, azeotropic distillation can be used, where a solvent like toluene is added to form an azeotrope with water, which is then distilled off.[7] Always store the dried salt in a desiccator over a strong drying agent.[8]
Q6: What are the most common types of impurities I should be aware of?
A: Impurities in amines can originate from the synthesis or degradation and typically fall into these categories:
-
Residual Starting Materials: Unreacted primary or secondary amines, or alkyl/aryl halides.[4]
-
Oxidation Products: Exposure to air and light can form nitrosoamines, nitrates, and nitrites.[4]
-
Solvent Residues: Residual solvents from the reaction or workup.[4]
-
Inorganic Salts: Salts like NaCl can be introduced if using aqueous HCl for salt formation.[9]
Q7: When should I consider a purification technique other than recrystallization?
A: While recrystallization is powerful, it may not be sufficient if impurities have very similar solubility profiles to your product.[10] In such cases, consider:
-
Acid-Base Extraction: This technique exploits the difference in solubility between the basic free amine (soluble in organic solvents) and the ionic salt (soluble in water) to remove non-basic impurities.[11][12]
-
Column Chromatography: For very difficult separations, chromatography is an option. Using amine-functionalized silica or alumina can prevent the polar amine from sticking to the column, a common issue with standard silica gel.[1]
-
Ion-Exchange Chromatography: This is particularly useful for separating compounds based on their charge and is well-suited for polar, charged molecules like amine salts.[13]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer formatted guides to tackle more complex purification challenges.
Problem: Persistent Crystallization Failure
Q: I've tried multiple solvents, but my polar amine free base remains an oil. What is the detailed protocol for converting it to a hydrochloride salt to induce crystallization?
A: Converting the amine to its hydrochloride salt is a robust method to obtain a crystalline solid.[1] The key is to introduce HCl in a controlled manner in an appropriate solvent.
Causality: The free amine's polarity and potential for hydrogen bonding can lead to it being a liquid or low-melting solid. By protonating the amine with HCl, you form an ionic salt (R-NH3+ Cl-).[14] This ionic character generally leads to a more ordered crystal lattice and a higher melting point, making crystallization more favorable.
Protocol 1: Hydrochloride Salt Formation for Crystallization
-
Dissolve the Amine: Dissolve your crude polar amine in a minimal amount of a suitable anhydrous solvent. Good starting choices are diethyl ether, ethyl acetate, or isopropanol.[1][3] The solvent should dissolve the free amine but be a poor solvent for the resulting hydrochloride salt.
-
Prepare HCl Solution: Use a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or, for more rigorous anhydrous conditions, bubble HCl gas through the solvent.[15] Using aqueous HCl can introduce water, which may inhibit crystallization or lead to hygroscopic products.[15]
-
Acidification: While stirring the amine solution, slowly add the HCl solution dropwise. The hydrochloride salt should begin to precipitate as a solid.
-
Monitor pH: Check the pH of the mixture with pH paper to ensure it is acidic. Avoid a large excess of acid.
-
Isolate the Salt: Once precipitation is complete, collect the solid by vacuum filtration.
-
Wash the Crystals: Wash the collected solid with a small amount of the cold solvent used for the precipitation to remove any remaining soluble impurities.[1]
-
Dry: Dry the purified salt under vacuum.[1] You can now proceed to recrystallize this salt using a more suitable polar solvent system.
Problem: Oiling Out During Recrystallization
Q: My amine hydrochloride salt consistently oils out. What systematic approach can I take to find the right conditions?
A: A systematic approach is crucial. The goal is to find a solvent or solvent mixture where the solubility curve is steep, allowing for a good recovery of pure crystals upon cooling.
Causality: Oiling out happens when the concentration of the solute in the hot solution is so high that upon cooling, it surpasses the solubility limit at a temperature that is still above its melting point. The substance then separates as a supercooled liquid.
Workflow: Troubleshooting Oiling Out
Caption: Troubleshooting Decision Tree for Oiling Out.
Problem: Chiral Purity
Q: I have a racemic polar amine. What is the principle of diastereomeric salt resolution and how do I screen for a suitable chiral resolving agent?
A: Diastereomeric salt resolution is a classical and scalable method for separating enantiomers.[16] It is particularly effective for amines because they readily form salts with acidic resolving agents.[17]
Causality: The process involves reacting a racemic mixture of your amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a mixture of two diastereomeric salts (R-amine:S-acid and S-amine:S-acid). Diastereomers, unlike enantiomers, have different physical properties, including solubility.[18] This difference in solubility allows for their separation by fractional crystallization.
Diagram: Principle of Diastereomeric Salt Resolution
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. JP5785262B2 - Amine decolorization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. youtube.com [youtube.com]
- 12. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Isolation (Recovery) [chem.ualberta.ca]
- 15. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Chiral resolution - Wikipedia [en.wikipedia.org]
Preventing decomposition of dihydrobenzofuran ring under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the dihydrobenzofuran (DHB) scaffold under acidic conditions. Our goal is to equip you with the mechanistic understanding and practical protocols needed to preserve this critical structural motif in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is my dihydrobenzofuran ring decomposing during an acid-catalyzed reaction, like a Boc deprotection?
A1: The dihydrobenzofuran moiety contains a cyclic ether, which is susceptible to acid-catalyzed cleavage.[1][2][3] The mechanism typically involves two key steps:
-
Protonation: A strong acid protonates the oxygen atom of the furan ring. This is a crucial activation step, as it transforms the alkoxy group into a much better leaving group (a neutral alcohol upon ring opening).[2][4]
-
Nucleophilic Attack/Cleavage: The protonated intermediate is now highly electrophilic. A nucleophile present in the reaction medium (e.g., a halide anion from HCl or HBr, or even a solvent molecule) attacks one of the adjacent carbon atoms (C2 or C3), leading to the cleavage of a C-O bond and ring opening.[1][4]
The reaction can proceed through an SN1 or SN2 pathway depending on the substitution pattern of the ring and the stability of the potential carbocation intermediate.[1][2] Forcing conditions, such as strong acids and high heat, significantly accelerate this decomposition.[2][4]
Troubleshooting Guides
Scenario 1: Ring Opening During N-Boc Deprotection
Problem: You are attempting to deprotect a Boc-protected amine on a molecule containing a dihydrobenzofuran ring using standard conditions (e.g., 4M HCl in dioxane or neat TFA), but you are observing significant formation of ring-opened byproducts.
Root Cause Analysis: Strong protic acids like HCl and trifluoroacetic acid (TFA) readily protonate the furan oxygen, initiating the decomposition cascade described in Q1. The tert-butyl cation generated during Boc cleavage can also lead to unwanted side reactions, such as alkylating electron-rich aromatic rings.[5]
Solutions & Mitigation Strategies:
-
Strategy 1: Use Milder or Scavenged Acidic Conditions. Avoid strong, non-volatile acids. The goal is to find a condition acidic enough to cleave the Boc group but not so harsh as to promote ether cleavage.[6]
-
Strategy 2: Switch to Lewis Acid-Mediated Deprotection. Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating its removal without generating highly acidic protons that attack the dihydrobenzofuran ring.
-
Strategy 3: Employ Non-Acidic Deprotection Methods. If the substrate is compatible, avoiding acid altogether is the safest option.
Comparative Table of Boc Deprotection Conditions:
| Reagent/Condition | Solvent | Temperature | Pros | Cons & Risks for DHB |
| 4M HCl in Dioxane | Dioxane | 0 °C to RT | Fast, common | High Risk. Strong acid, potential for Cl⁻ nucleophilic attack. |
| 20-50% TFA | DCM | 0 °C to RT | Fast, effective | High Risk. Strong acid readily cleaves ethers.[7][8] |
| 10% H₂SO₄ in t-BuOAc | t-BuOAc | RT | Effective | High Risk. Strong, non-volatile acid. |
| Anhydrous HCl (gas) | EtOAc, MeOH | 0 °C | Can be selective | Moderate Risk. Requires careful control of stoichiometry. |
| ZnBr₂ | DCM | RT | Mild, selective | Low Risk. Lewis acid conditions often preserve acid-labile ethers.[9] |
| TMSI or TMSOTf | DCM, MeCN | 0 °C | Very fast | Moderate Risk. Can cleave ethers but often under different kinetics. |
| Thermolysis | Toluene, TFE | >80 °C | Metal-free | Substrate Dependent. Requires thermal stability.[9] |
Detailed Protocol: Mild Boc Deprotection with Zinc Bromide
This protocol is recommended for substrates where standard acidic methods have led to dihydrobenzofuran ring cleavage.
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Under an inert atmosphere (Ar or N₂), dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add solid anhydrous zinc bromide (2 to 4 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine product.
-
Purification: Purify the crude product as necessary, typically by silica gel chromatography.
Validation: Confirm the structural integrity of the dihydrobenzofuran ring in the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Look for the characteristic signals of the furan ring protons and carbons and the absence of peaks corresponding to ring-opened species (e.g., a new phenolic -OH signal).
Advanced Topics & Mechanistic Insights
Q2: How do substituents on the dihydrobenzofuran ring affect its stability in acid?
A2: Substituents play a crucial role in the stability of the ring.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or alkyl groups on the aromatic portion can increase the electron density of the ring system. While they may activate the ring for desired reactions, they can also stabilize a potential carbocation intermediate formed during acid-catalyzed cleavage, potentially accelerating decomposition.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) destabilize the formation of a carbocation intermediate.[10] This generally makes the ring more robust and resistant to acid-catalyzed opening.[10] Substrates with trifluoromethyl (CF₃) groups, for instance, often require stronger conditions to react.[10]
Workflow for Strategy Selection
To assist in experimental design, the following decision tree can guide the selection of an appropriate strategy when dealing with acid-labile dihydrobenzofuran cores.
Caption: Decision tree for selecting a deprotection strategy.
Mechanism of Acid-Catalyzed Ring Opening
The diagram below illustrates the general mechanism for the acid-catalyzed cleavage of the dihydrobenzofuran ring, which proceeds via a protonated intermediate.
Caption: Acid-catalyzed decomposition pathway of dihydrobenzofuran.
Analytical Verification
Q3: How can I reliably detect and quantify the decomposition of my dihydrobenzofuran compound?
A3: A multi-pronged analytical approach is recommended for both in-process monitoring and final product characterization.
-
Thin-Layer Chromatography (TLC): Often the quickest way to get a qualitative sense of the reaction. The ring-opened product will likely have a different polarity (Rf value) than the starting material, often appearing as a new, more polar spot (due to the new hydroxyl group).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique. It allows for the separation of the starting material, desired product, and byproducts, while the mass spectrometer provides the molecular weight of each species. The ring-opened product will have a mass corresponding to the addition of the elements of the acid and/or solvent. For example, cleavage with HCl would result in a mass increase of 36 (for H and Cl).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. Key indicators of ring-opening include:
-
The appearance of a new, broad singlet in the ¹H NMR spectrum corresponding to a phenolic -OH.
-
Significant shifts in the aromatic and aliphatic signals, especially those of the carbons and protons previously part of the furan ring.
-
Loss of the characteristic diastereotopic protons of the C2 methylene group, if present.
-
High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) can also be used for sensitive and selective identification of these compounds and their degradation products.[11][12]
References
- Ether cleavage - Wikipedia. Wikipedia. [Link]
- Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Cleavage of Ethers - Organic Chemistry. Jack Westin. [Link]
- Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. National Institutes of Health (NIH). [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
- Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. [Link]
- Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. The Royal Society of Chemistry. [Link]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
- Deprotection of different N-Boc-compounds.
- Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Analytical methods.
- Acid-Labile Protecting Groups Definition. Fiveable. [Link]
- Analytical methods.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
- Experimental and Computational Investigation of Benzofuran Decomposition Kinetics.
- Detection and mass spectral characterization of carbofuran and its degradation product.
- Strategies for the Synthesis of 2,3-Dihydrobenzofurans.
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health (NIH). [Link]
- Organic Letters Ahead of Print.
- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
- Influence of the Position of tert-Butyl Substituents on Reactivity of Quinone Dimers Yielding Dibenzofuran-1,4-diones.
- Synthesis methods and ring-opening products of benzofuran and its derivatives.
- The Journal of Organic Chemistry Ahead of Print.
- Acid-labile protecting groups.
- Analytical procedures for the determination of polychlorinated-p-dioxins, polychlorinated dibenzofurans, and hexachlorobenzene in pentachlorophenol. PubMed. [Link]
- A green deprotection strategy: Removing acid-labile protecting groups using lemon juice/ethanol as the solvent.
- An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. [Link]
- Acid-catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study.
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. fiveable.me [fiveable.me]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Analytical procedures for the determination of polychlorinated-p-dioxins, polychlorinated dibenzofurans, and hexachlorobenzene in pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride and Other Serotonin 2C Agonists for Preclinical Research
This guide provides a comprehensive comparison of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride with other prominent serotonin 2C (5-HT2C) receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, experimental validation, and therapeutic potential of these compounds, offering a data-driven perspective to inform preclinical research strategies.
Introduction: The Serotonin 2C Receptor as a Therapeutic Target
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is a critical modulator of numerous physiological and psychological processes.[1][2] Its activation has been implicated in the regulation of appetite, mood, and addiction-related behaviors.[1][2][3][4] Consequently, the 5-HT2C receptor has emerged as a promising therapeutic target for a range of conditions, including obesity, psychiatric disorders, and substance use disorders.[1][2][5][6]
A significant challenge in the development of 5-HT2C agonists is achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor agonism has been linked to cardiac valvulopathy.[6] Therefore, the ideal 5-HT2C agonist for therapeutic development would exhibit high selectivity and a favorable signaling profile. This guide will explore this compound in the context of other well-characterized 5-HT2C agonists, providing a comparative analysis of their performance based on available experimental data.
Comparative Pharmacology of 5-HT2C Agonists
The following sections provide a detailed comparison of this compound with other notable 5-HT2C agonists: Lorcaserin, WAY-163909, and Vabicaserin.
This compound
This compound is a compound belonging to a class of (2,3-dihydro)benzofuran-based molecules designed and synthesized as selective 5-HT2C agonists.[7] Research into this class of compounds has focused on achieving functional selectivity, particularly in differentiating G protein signaling from β-arrestin recruitment.[7] One of the key findings for a compound in this class, (+)-7e, was its ability to produce weak β-arrestin recruitment, which correlated with less receptor desensitization compared to serotonin.[7] This suggests a potential for a more sustained therapeutic effect.
Lorcaserin (APD356)
Lorcaserin, formerly marketed as Belviq®, is one of the most well-studied selective 5-HT2C agonists.[3][4][8] It was approved by the FDA for weight management but was later withdrawn from the market due to a potential increased risk of cancer.[4][8] Despite its withdrawal, Lorcaserin remains a valuable tool for preclinical research due to its extensive characterization. It acts by reducing appetite through the activation of 5-HT2C receptors in the hypothalamus.[8] Lorcaserin exhibits approximately 15-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor and 100-fold selectivity over the 5-HT2B receptor.[9]
WAY-163909
WAY-163909 is a novel and selective 5-HT2C receptor agonist that has demonstrated therapeutic potential in animal models of obesity, schizophrenia, and depression.[5][10] Preclinical studies have shown that WAY-163909 can reduce psychotic-like behavior and has an atypical antipsychotic-like profile.[11] It has been shown to decrease dopamine levels in the nucleus accumbens without significantly affecting the striatum, a characteristic that may predict antipsychotic efficacy with a lower risk of extrapyramidal side effects.[11]
Vabicaserin (SCA-136)
Vabicaserin is a potent and selective 5-HT2C receptor full agonist that was investigated for the treatment of schizophrenia and as an anorectic.[12] It demonstrates high affinity for the 5-HT2C receptor and also acts as a 5-HT2B receptor antagonist, with very weak affinity for the 5-HT2A receptor.[12] The activation of 5-HT2C receptors by vabicaserin leads to an inhibition of dopamine release in the mesolimbic pathway, which is thought to underlie its potential antipsychotic effects.[12]
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro pharmacological profiles of the compared 5-HT2C agonists based on available data.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Assay | Cell Line | Selectivity Profile | Reference(s) |
| (2,3-Dihydrobenzofuran-2-yl)methanamine class | Human 5-HT2C | Not specified | Not specified for parent compound; related compounds show activity | Calcium flux, β-arrestin recruitment | Not specified | Designed for 5-HT2C selectivity | [7] |
| Lorcaserin (APD356) | Human 5-HT2C | ~13 | 39 | [3H]phosphoinositol turnover | Not specified | ~15x vs 5-HT2A, ~100x vs 5-HT2B | [9] |
| WAY-163909 | Human 5-HT2C | Not specified | 8 | Calcium mobilization | CHO | Selective 5-HT2C agonist | [13] |
| Vabicaserin (SCA-136) | Human 5-HT2C | 3 | 8 | Calcium mobilization | CHO | >50x vs other 5-HT, DA, NE receptors; 5-HT2B antagonist | [12][14] |
Experimental Protocols for 5-HT2C Agonist Characterization
To ensure the scientific integrity of research in this area, standardized and well-validated experimental protocols are essential. The following sections detail key in vitro and in vivo assays for characterizing 5-HT2C agonists.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from a stable cell line (e.g., CHO or HEK293).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific 5-HT2C receptor radioligand, such as [³H]mesulergine, is used at a concentration near its Kd.
-
Competition Binding: The cell membranes and radioligand are incubated with increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Objective: To measure the functional potency (EC50) of a 5-HT2C agonist by quantifying intracellular calcium release, a downstream effect of Gq/11 coupling.[15]
Methodology:
-
Cell Culture: A cell line stably expressing the 5-HT2C receptor (e.g., HiTSeeker 5HTR2C Cell Line) is cultured in appropriate media.[15]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Increasing concentrations of the test agonist are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The EC50 value is calculated from the concentration-response curve.
Objective: To assess the potential for biased agonism by measuring the recruitment of β-arrestin to the activated 5-HT2C receptor.
Methodology:
-
Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
Cell Line: A cell line is engineered to co-express the 5-HT2C receptor fused to one component of the reporter system (e.g., a luciferase) and β-arrestin fused to the other component (e.g., a fluorescent protein).
-
Agonist Stimulation: The cells are stimulated with the test agonist.
-
Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two reporter components are brought into close proximity, generating a detectable signal (e.g., light emission or enzymatic activity).
-
Data Analysis: The potency (EC50) and efficacy (Emax) for β-arrestin recruitment are determined from the concentration-response curve.
In Vivo Models
Objective: To evaluate the anorectic and weight-reducing effects of 5-HT2C agonists.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice or rats are commonly used.
-
Compound Administration: The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Food Intake Measurement: Food consumption is measured at various time points post-administration.
-
Body Weight Monitoring: Body weight is recorded daily or at regular intervals over a longer treatment period.
-
Data Analysis: Changes in food intake and body weight are compared between the treatment and vehicle control groups.
Objective: To assess the potential antipsychotic-like activity of 5-HT2C agonists. Deficits in PPI are observed in certain psychiatric disorders like schizophrenia.
Methodology:
-
Animal Model: Rats or mice are used. A psychomimetic drug, such as MK-801, can be used to induce a PPI deficit.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure: The animal is presented with a loud, startling stimulus (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).
-
Compound Testing: The test compound is administered prior to the PPI test to see if it can reverse the drug-induced deficit.
-
Data Analysis: The percentage of PPI is calculated and compared across treatment groups.
Signaling Pathways and Functional Selectivity
The 5-HT2C receptor primarily couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] This canonical pathway results in an increase in intracellular calcium. However, it is now understood that the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and can signal through β-arrestin pathways.[1][2]
The concept of "biased agonism" or "functional selectivity" posits that different agonists can stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. For example, a G protein-biased agonist would activate G protein-mediated signaling with greater efficacy than β-arrestin recruitment. This is a highly desirable property in drug development, as it may allow for the separation of therapeutic effects from adverse effects. The development of (2,3-dihydrobenzofuran-2-yl)methanamine-based compounds with weak β-arrestin recruitment is a prime example of the pursuit of functionally selective 5-HT2C agonists.[7]
Conclusion and Future Directions
The comparative analysis of this compound and other selective 5-HT2C agonists highlights the ongoing efforts to develop compounds with improved selectivity and optimized signaling profiles. While Lorcaserin provided clinical proof-of-concept for the therapeutic potential of 5-HT2C agonism in obesity, its withdrawal underscores the importance of a thorough safety evaluation. Preclinical compounds like WAY-163909 and Vabicaserin have demonstrated promise in models of psychiatric disorders, expanding the potential therapeutic applications of this drug class.
The exploration of functionally selective agonists, such as those from the (2,3-dihydrobenzofuran-2-yl)methanamine class, represents a sophisticated approach to drug design. By fine-tuning the signaling cascade at the molecular level, it may be possible to develop novel 5-HT2C agonists with enhanced efficacy and a superior safety profile. Future research should continue to focus on elucidating the complex signaling networks of the 5-HT2C receptor and on developing novel chemical scaffolds that exhibit biased agonism, ultimately leading to safer and more effective treatments for a range of debilitating disorders.
References
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.
- Higgins, G. A., et al. (2019). Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. Pharmacology & Therapeutics.
- Various Authors. (2020). Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. ScienceDirect.
- Vabicaserin | 620948-93-8 | VZA94893. Biosynth.
- Rosenzweig-Lipson, S., et al. (2006). Pharmacological profile of the 5-HT(2C)
- 5-HT2C receptor signaling pathways.
- Vabicaserin. Wikipedia.
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
- Pharmacological Profile of the 5-HT2C Receptor Agonist WAY-163909; Therapeutic Potential in Multiple Indic
- Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regul
- Dunlop, J., et al. (2009). WAY-163909, a 5-HT2C agonist, enhances the preclinical potency of current antipsychotics. Psychopharmacology.
- Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist.
- Dunlop, J., et al. (2007). WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1][12]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity. Journal of Pharmacology and Experimental Therapeutics.
- Intracellular pathways downstream of 5-HT2C receptor (5-HT2CR) activation.
- Lorcaserin. Wikipedia.
- Belviq, Belviq XR (lorcaserin) dosing, indications, interactions, adverse effects, and more. Medscape Reference.
- 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
- Hopkins, C. R. (2010). ACS Chemical Neuroscience Molecule Spotlight on Lorcaserin.
- Geerts, H., et al. (2014). Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. PubMed Central.
- Canal, C. E., et al. (2011). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. PubMed Central.
- Singh, J., & Kumar, R. (2013). Lorcaserin: A novel antiobesity drug. PubMed Central.
- Geerts, H., et al. (2014). Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. CPT: Pharmacometrics & Systems Pharmacology.
- Higgins, G. A., et al. (2019). Evaluation of Selective 5-HT2C Agonists in Acute Seizure Models. ACS Chemical Neuroscience.
- Smith, B. M., et al. (2015). Lorcaserin (APD356), a Selective 5-HT2C Agonist, Reduces Body Weight in Obese Men and Women. Semantic Scholar.
- Smith, B. M., et al. (2009). Lorcaserin (APD356), a selective 5-HT(2C) agonist, reduces body weight in obese men and women. Obesity.
- Bays, H. E. (2009). Lorcaserin and Adiposopathy: 5-HT2c Agonism as a Treatment for 'Sick Fat' and Metabolic Disease.
- A Comparative Guide to the In Vitro and In Vivo Potency of 5-HT2C Receptor Agonists. Benchchem.
- 5-HT2C receptor agonist. Wikipedia.
- Hutmacher, M. M., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry.
- This compound | C9H12ClNO | CID 24229475. PubChem.
- (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride | 19863-69-5. Sigma-Aldrich.
- (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905. PubChem.
- Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of the 5-HT(2C) receptor agonist WAY-163909; therapeutic potential in multiple indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 7. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lorcaserin - Wikipedia [en.wikipedia.org]
- 9. Lorcaserin (APD356), a selective 5-HT(2C) agonist, reduces body weight in obese men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Profile of the 5‐HT2C Receptor Agonist WAY‐163909; Therapeutic Potential in Multiple Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vabicaserin - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. innoprot.com [innoprot.com]
- 16. researchgate.net [researchgate.net]
Comparative analysis of benzofuran and dibenzofuran derivatives as kinase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinases and the Promise of Heterocyclic Scaffolds
Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[1][2] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic strategy.
Within the vast chemical space explored for kinase inhibition, heterocyclic compounds have emerged as "privileged scaffolds" due to their ability to form key interactions within the enzyme active site. Among these, benzofuran and dibenzofuran cores have garnered significant attention.[3][4] Benzofuran, a bicyclic system of fused benzene and furan rings, and dibenzofuran, a larger tricyclic structure, offer rigid frameworks that can be readily functionalized to achieve high potency and selectivity.[4][5] This guide provides a comparative analysis of these two scaffolds, exploring their structural nuances, impact on kinase inhibitory activity, and the experimental methodologies used for their evaluation.
Structural and Mechanistic Foundations
Benzofuran and dibenzofuran provide distinct three-dimensional arrangements. Benzofuran is a smaller, planar bicyclic system, while dibenzofuran's tricyclic nature creates a larger, more rigid, and planar scaffold.[4] This structural difference is fundamental to their interaction with kinase targets. The larger surface area of dibenzofuran can allow for more extensive interactions within the active site, potentially leading to higher potency, but may also impact physicochemical properties like solubility.
Most small molecule kinase inhibitors, including derivatives of these scaffolds, function as ATP-competitive inhibitors. They occupy the adenine-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein, thereby halting the downstream signaling cascade.
Figure 1: General mechanism of ATP-competitive kinase inhibition.
Comparative Analysis of Kinase Inhibitory Activity
While direct, side-by-side comparisons of benzofuran and dibenzofuran derivatives against the same kinase panel are rare in the literature, we can synthesize a comparative view by examining representative examples from each class.
Benzofuran Derivatives: Versatile and Potent
The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.[5][6] Numerous studies have highlighted their potential as potent inhibitors of various protein kinases, including PI3K, Aurora kinases, and CDKs.[7][8][9]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C2: The C2 position is frequently substituted with an aryl group, which often occupies a hydrophobic pocket in the kinase active site. Halogen substitutions on this aryl ring can further modulate activity and selectivity.[6][10]
-
Substitution at C3: Carboxamide functionalities at the C3 position have emerged as a promising feature for protein kinase inhibitors.[6]
-
Core Modifications: The addition of functional groups to the benzene ring of the benzofuran core can significantly impact potency. For instance, in a series of PI3K inhibitors, a methoxy group on the indole ring attached to a benzofuran-3-one core was beneficial for activity.[11]
Exemplary Inhibitors:
-
Compound S6: Identified as a novel, selective inhibitor of Aurora B kinase. This small-molecule benzofuran derivative was shown to inhibit Aurora B activity in vitro, decrease cancer cell proliferation, and arrest cells in the G2/M phase of the cell cycle.[9][12]
-
PI3K/mTOR Inhibitors: A series of benzofuran-3-one indole derivatives demonstrated single-digit nanomolar activity against PI3Kα and tunable selectivity against mTOR.[7][11]
-
CDK2 Inhibitors: Hybrid molecules combining benzofuran and piperazine have yielded potent type II inhibitors of CDK2, with IC50 values as low as 40.91 nM.[8]
Dibenzofuran Derivatives: Emerging Potency
Inspired by the natural product cercosporamide, which exhibits kinase inhibitory activity, researchers have explored the simpler, more synthetically accessible dibenzofuran scaffold.[4][13] These efforts have yielded potent inhibitors, particularly against Pim kinases.
Structure-Activity Relationship (SAR) Insights:
-
Hydroxylation Pattern: For Pim kinase inhibitors, dihydroxy substitution on one of the outer benzene rings is a key feature for potent activity, mimicking the natural product model.[13]
-
Amide Substitutions: The nature of the substituent on the carboxamide group can fine-tune potency and selectivity.
-
Halogenation: In a series of Casein Kinase 2 (CK2) inhibitors, dual halogenation at positions C7 and C9 was found to be the preferred configuration for high potency, yielding inhibitors with IC50 values in the single-digit nanomolar range.[14]
Exemplary Inhibitors:
-
Pim/CLK1 Inhibitors: A dibenzo[b,d]furan derivative, compound 44 , emerged as a potent dual inhibitor of Pim-1/2 and CLK1 kinases, with nanomolar IC50 values.[13][15] This compound displayed significant anticancer potency against a leukemia cell line (MV4-11) that expresses high levels of Pim kinases.[13]
-
PTP-MEG2 Inhibitors: A series of dibenzofuran derivatives were synthesized and shown to inhibit protein tyrosine phosphatase Meg2 (PTP-MEG2), with the most potent compound exhibiting an IC50 of 320 nM and high selectivity over other phosphatases.[16][17]
Quantitative Data Summary
The following tables summarize the in vitro potency (IC50 values) of selected benzofuran and dibenzofuran derivatives against their respective kinase targets. This allows for an indirect comparison of the potencies being achieved with each scaffold.
Table 1: Potency of Representative Benzofuran Kinase Inhibitors
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
|---|---|---|---|---|
| Benzofuran-Piperazine | CDK2 | Compound 9h | 40.91 | [8] |
| Benzofuran-Piperazine | CDK2 | Staurosporine (Control) | 56.76 | [8] |
| Benzofuran Hybrid | PI3K | Compound 8 | 2.21 | [18][19] |
| Benzofuran Hybrid | VEGFR-2 | Compound 8 | 68 |[18][19] |
Table 2: Potency of Representative Dibenzofuran Kinase Inhibitors
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
|---|---|---|---|---|
| Dibenzo[b,d]furan | Pim-1 | Compound 44 | < 50 | [13][15] |
| Dibenzo[b,d]furan | Pim-2 | Compound 44 | 35 | [20] |
| Dibenzo[b,d]furan | CLK1 | Compound 44 | 28 | [13][15] |
| Dihydrodibenzofuran | CK2 | Compound 12c | 5.8 |[14] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of inhibitory data, a robust and standardized experimental protocol is essential. The luminescence-based kinase assay, such as the ADP-Glo™ or Kinase-Glo® platforms, is a widely adopted method for determining inhibitor potency in a high-throughput format.[21][22] This assay measures kinase activity by quantifying the amount of ATP consumed (Kinase-Glo®) or ADP produced (ADP-Glo™) during the phosphorylation reaction.[23]
Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This protocol outlines the steps to measure the IC50 value of a test compound against a target kinase. The luminescent signal generated is directly proportional to the amount of ADP produced, and therefore, to kinase activity.[24][25]
Causality and Rationale:
-
Serial Dilution: Creating a dose-response curve is critical to determine the IC50, the concentration at which the inhibitor shows 50% of its maximal effect.
-
Pre-incubation: Allowing the inhibitor to bind to the kinase before initiating the reaction ensures that the measured inhibition reflects a true equilibrium binding event.
-
ATP Depletion: The first reagent addition stops the kinase reaction and eliminates any remaining ATP. This is crucial because residual ATP would create a background signal in the final luminescence step.
-
ADP to ATP Conversion: The second reagent contains an enzyme that converts the product (ADP) back into ATP, which is then used by a luciferase to generate light. This elegant two-step process ensures that the signal is directly and specifically derived from the kinase's activity during the reaction period.
Sources
- 1. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. ebiotrade.com [ebiotrade.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Dihydrobenzofurans
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven strategy for optimizing drug-like properties.[1][2] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated dihydrobenzofurans, a class of heterocyclic compounds with significant therapeutic potential in oncology and inflammatory diseases.[3][4][5] By examining their differential biological activities, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with a clear, data-driven perspective on the impact of fluorination on this promising molecular framework.
The Rationale for Fluorination: Enhancing Molecular Properties
The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical and pharmacological properties.[6][7] These modifications often translate into improved pharmacokinetic profiles, enhanced target affinity, and increased metabolic stability.[1][8] The strong carbon-fluorine bond can shield vulnerable positions from metabolic attack, prolonging the compound's half-life.[1][9] Furthermore, fluorine's unique electronic properties can modulate the acidity of neighboring functional groups and influence conformational preferences, leading to more potent and selective interactions with biological targets.[1][8]
Comparative Biological Activity: A Data-Driven Overview
The dihydrobenzofuran scaffold is a privileged motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[10][11][12][13][14][15][16][17][18] The addition of fluorine to this core structure has been shown to significantly enhance these biological activities in many instances.[3][4][19]
Anticancer Activity
Recent studies have demonstrated the potent anticancer activity of fluorinated dihydrobenzofuran derivatives. For instance, certain fluorinated benzofurans have shown significant growth inhibitory activity against various cancer cell lines.[12] In a comparative context, while non-fluorinated dihydrobenzofurans isolated from natural sources have shown anticancer potential, fluorinated analogs often exhibit superior potency.[10][20] For example, a study on fluorinated benzofuran and dihydrobenzofuran derivatives revealed their ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inducing apoptosis.[3][4] The presence of fluorine, often in combination with other halogens like bromine, was suggested to enhance these effects.[3][4]
Table 1: Comparative Anticancer Activity of Dihydrobenzofuran Derivatives
| Compound Type | Target Cell Line | IC50 (µM) | Reference |
| Non-fluorinated Dihydrobenzofuran (from Polygonum barbatum) | CAL 27 (Oral Cancer) | 48.52 | [20] |
| Non-fluorinated Dihydrobenzofuran (from Polygonum barbatum) | NCI-H460 (Lung Cancer) | > Cisplatin | [20] |
| Difluorinated Dihydrobenzofuran derivative | HCT116 (Colorectal Cancer) | ~70% inhibition | [3][4] |
| Monofluorinated Benzofuran derivative | uPA Inhibition (related to cancer metastasis) | 0.43 | [19] |
Anti-inflammatory Activity
Inflammation is a critical factor in the progression of many diseases, including cancer.[4] Dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties, and fluorination has been shown to play a key role in enhancing this activity. A study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their ability to suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[3][4] The IC50 values for the inhibition of various inflammatory mediators were in the low micromolar range for the fluorinated compounds, indicating significant potency.[3][4]
Table 2: Comparative Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives
| Compound | Inflammatory Mediator | IC50 (µM) | Reference |
| Difluorinated derivative 2 | PGE2 | 1.92 | [21] |
| Difluorinated derivative 3 | PGE2 | 1.48 | [21] |
| Fluorinated derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | [3][4] |
| Fluorinated derivatives | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [3][4] |
| Fluorinated derivatives | Nitric Oxide (NO) | 2.4 - 5.2 | [3][4] |
Experimental Design and Methodologies
To rigorously evaluate and compare the biological activities of fluorinated and non-fluorinated dihydrobenzofurans, a systematic experimental workflow is essential. The following diagram illustrates a typical cascade of assays.
Caption: A streamlined workflow for the comparative evaluation of dihydrobenzofuran analogs.
Detailed Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Step 1: Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Step 2: Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated dihydrobenzofuran compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step 1: Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Step 3: Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Step 4: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Step 5: Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Molecular Mechanism of Action: A Hypothetical Signaling Pathway
Dihydrobenzofurans may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a plausible pathway.
Caption: A potential signaling pathway modulated by dihydrobenzofuran derivatives.
The Impact of Fluorination on Pharmacokinetics
Beyond enhancing potency, fluorination is a valuable tool for improving the pharmacokinetic profile of a drug candidate.
Metabolic Stability: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes such as cytochrome P450s.[9] By strategically placing fluorine atoms at metabolically labile sites, the rate of drug metabolism can be significantly reduced, leading to increased bioavailability and a longer duration of action.[2][22]
Membrane Permeability: Fluorine substitution can also influence a molecule's lipophilicity, a critical factor for membrane permeability and absorption.[2][8] The judicious use of fluorine can fine-tune this property to achieve optimal oral bioavailability.
Conclusion and Future Directions
The evidence strongly suggests that the fluorination of the dihydrobenzofuran scaffold is a highly effective strategy for enhancing its therapeutic potential. Fluorinated analogs consistently demonstrate improved anticancer and anti-inflammatory activities compared to their non-fluorinated counterparts. This enhancement is attributed to a combination of factors, including increased metabolic stability, altered electronic properties leading to stronger target interactions, and modulated physicochemical properties.
Future research should focus on synthesizing and evaluating a broader range of fluorinated dihydrobenzofuran derivatives to establish more comprehensive structure-activity relationships. Investigating their in vivo efficacy and safety profiles in relevant animal models will be a critical next step in translating these promising findings into novel therapeutic agents for the treatment of cancer and inflammatory diseases.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(11), 1778-1795. [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 791-804. [Link]
- Abdel-Rahman, A. A.-H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
- Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8365-8404. [Link]
- Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 33-47. [Link]
- Jain, S., et al. (2022). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 11(10), 1234-1254. [Link]
- Ghanem, S. E., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
- Abdel-Rahman, A. A.-H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
- Request PDF. (n.d.). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. [Link]
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 435-449. [Link]
- Ullah, I., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds.
- Ghanem, S. E., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
- Ali, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6296. [Link]
- Request PDF. (n.d.). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4059-4081. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6693-6742. [Link]
- Request PDF. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.
- ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the... [Link]
- Request PDF. (n.d.). Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
- AUB ScholarWorks. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. [Link]
- Miao, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28736-28755. [Link]
- ResearchGate. (n.d.).
- Khan, M. F., & Khan, A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95251-95267. [Link]
- ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. [Link]
- Kumar, A., et al. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 246-251. [Link]
- Asghari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Pharmacy, 21(3), 473-484. [Link]
- Ghanem, S. E., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
- Request PDF. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
- Miao, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28736-28755. [Link]
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpbs.com [ijpbs.com]
- 16. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 19. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 20. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
Dihydrobenzofuran Derivatives: A Comparative Guide to Anticancer Efficacy in Preclinical Models
The dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant potential as anticancer agents. This guide provides a comprehensive comparison of the efficacy of various dihydrobenzofuran derivatives against several human cancer cell lines. We will delve into their cytotoxic activities, elucidate their mechanisms of action through key signaling pathways, and provide detailed experimental protocols to empower researchers in their quest for novel cancer therapeutics.
Unveiling the Cytotoxic Landscape: A Quantitative Comparison
The cornerstone of preclinical cancer drug discovery lies in quantifying the cytotoxic effects of novel compounds. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
Below is a summary of the reported IC50 values for various dihydrobenzofuran derivatives against a panel of common cancer cell lines. This data, compiled from multiple studies, offers a snapshot of their relative potencies and selective toxicities.
| Derivative Class | Specific Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Fluorinated Dihydrobenzofurans | Compound 1 | HCT116 | Colorectal Carcinoma | 19.5 | [1][2] |
| Compound 2 | HCT116 | Colorectal Carcinoma | 24.8 | [1][2] | |
| Dihydrobenzofuro[4,5-b][3][4]naphthyridin-6-one | MHY-449 | A549 | Lung Cancer | Not specified | [3][5] |
| MHY-449 | NCI-H460 | Lung Cancer | Not specified | [3][5] | |
| MHY-449 | HCT116 | Colorectal Carcinoma | Not specified | [4][6] | |
| MHY-449 | PC3 | Prostate Cancer | Not specified | [7] | |
| MHY-449 | AGS | Gastric Cancer | Not specified | [8] | |
| Dihydrobenzofuran Lignans | Benfur | Jurkat | T-cell Leukemia | ~0.08 (at 72h) | [9] |
| Halogenated Benzofuran Carboxylates | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 | Lung Cancer | 6.3 ± 2.5 | [10] |
| HepG2 | Liver Cancer | 11 ± 3.2 | [10] | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 | Lung Cancer | 3.5 ± 0.6 | [10] | |
| HepG2 | Liver Cancer | 3.8 ± 0.5 | [10] | ||
| SW620 | Colorectal Cancer | 10.8 ± 0.9 | [10] |
Expert Interpretation: The data clearly indicates that structural modifications to the dihydrobenzofuran core significantly impact anticancer activity. For instance, the halogenated derivative, Compound 8, demonstrates potent activity against lung and liver cancer cell lines with low micromolar IC50 values. The dihydrobenzofuran lignan, Benfur, exhibits remarkable potency against leukemia cells in the nanomolar range. In contrast, the fluorinated derivatives, while active, show comparatively higher IC50 values in colorectal cancer cells. This underscores the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of this scaffold.
Mechanistic Insights: How Dihydrobenzofuran Derivatives Induce Cancer Cell Death
The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Dihydrobenzofuran derivatives have been shown to induce cancer cell death through two primary, often interconnected, pathways: apoptosis and cell cycle arrest .
Induction of Apoptosis: The Programmed Cell Death Pathway
Apoptosis is a regulated process of cell suicide that is crucial for eliminating damaged or cancerous cells. Many dihydrobenzofuran derivatives exert their anticancer effects by triggering this pathway. A key player in this process is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
The novel derivative MHY-449 has been extensively studied and provides a clear example of apoptosis induction. In lung cancer cells, MHY-449 treatment leads to an increased Bax/Bcl-2 ratio, which in turn causes a loss of mitochondrial membrane potential. This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cleavage of poly(ADP-ribose) polymerase (PARP) and cell death.[3][5] Furthermore, in gastric cancer cells, MHY-449-induced apoptosis is linked to the generation of reactive oxygen species (ROS).[8]
The signaling pathways implicated in MHY-449-induced apoptosis are multifaceted. In lung cancer cells, it has been shown to downregulate the phosphorylation of Akt, a key survival kinase.[3][5] In prostate cancer cells, MHY-449 modulates both the Akt/FoxO1 and ERK signaling pathways to induce apoptosis.[7]
Caption: MHY-449 induced apoptosis pathway.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Cancer is characterized by uncontrolled cell division. Another key mechanism by which dihydrobenzofuran derivatives combat cancer is by inducing cell cycle arrest, effectively halting the proliferation of cancer cells at specific checkpoints.
For instance, MHY-449 has been shown to induce S-phase arrest in lung cancer cells.[3][5] In human colon cancer cells, the same compound causes G2/M phase arrest. This is associated with an increase in the expression of the tumor suppressor p53 and the cell cycle inhibitors p21 and p27.[4][6] The dihydrobenzofuran lignan derivative, Benfur , also induces G2/M arrest in a p53-dependent manner.[9] Furthermore, certain benzofuran-2-acetic ester derivatives can induce G0/G1 cell cycle arrest in breast cancer cells by upregulating p21 in a p53-independent manner.[11]
Caption: Dihydrobenzofuran induced cell cycle arrest.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer efficacy of dihydrobenzofuran derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: MTT assay workflow for cell viability.
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for quantifying apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the dihydrobenzofuran derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis by Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The collective evidence strongly supports the continued exploration of dihydrobenzofuran derivatives as a promising class of anticancer agents. Their diverse chemical space allows for the fine-tuning of their cytotoxic potency and selectivity. The elucidation of their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, provides a solid foundation for rational drug design and development.
Future research should focus on comprehensive in vivo studies to validate the in vitro efficacy of the most promising candidates. Furthermore, exploring combination therapies, where dihydrobenzofuran derivatives are used in conjunction with existing chemotherapeutic agents, could lead to synergistic effects and overcome drug resistance. The continued investigation of the intricate signaling pathways modulated by these compounds will undoubtedly pave the way for the development of novel and effective cancer therapies.
References
- Novel dihydrobenzofuro[4,5-b][3][4]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells. (2015). Oncology Reports, 34(5), 2431-8. [Link]
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Pharmaceuticals, 16(6), 893. [Link]
- (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023).
- MHY-449, a novel dihydrobenzofuro[4,5-b][3][4] naphthyridin-6-one derivative, induces apoptotic cell death through modulation of Akt/FoxO1 and ERK signaling in PC3 human prostate cancer cells. (2014). International Journal of Oncology, 44(3), 905-11. [Link]
- MHY-449, a novel dihydrobenzofuro[4,5-b][3][4]naphthyridin-6-one derivative, mediates oxidative stress-induced apoptosis in AGS human gastric cancer cells. (2014). International Journal of Oncology, 45(4), 1667-74. [Link]
- Effects of the fluorinated benzofuran and dihydrobenzofuran on the... (n.d.).
- (PDF) Novel dihydrobenzofuro[4,5-b][3][4]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells. (2015).
- Novel dihydrobenzofuro[4,5-b][3][4]naphthyridin-6-one derivative, MHY-449, induces apoptosis and cell cycle arrest in HCT116 human colon cancer cells. (2011). International Journal of Oncology, 39(5), 1279-86. [Link]
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2021). Molecules, 26(11), 3328. [Link]
- Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. (2017). DNA Repair, 51, 20-30. [Link]
- Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. (2007). Journal of Biological Chemistry, 282(49), 35832-35843. [Link]
- Novel dihydrobenzofuro[4,5-b][3][4]naphthyridin-6-one derivative, MHY-449, induces apoptosis and cell cycle arrest in HCT116 human colon cancer cells. (2011). Semantic Scholar. [Link]
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, induces apoptosis and cell cycle arrest in HCT116 human colon cancer cells [cancer.fr]
- 5. researchgate.net [researchgate.net]
- 6. Novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, induces apoptosis and cell cycle arrest in HCT116 human colon cancer cells. | Semantic Scholar [semanticscholar.org]
- 7. MHY-449, a novel dihydrobenzofuro[4,5-b][1,8] naphthyridin-6-one derivative, induces apoptotic cell death through modulation of Akt/FoxO1 and ERK signaling in PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MHY-449, a novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, mediates oxidative stress-induced apoptosis in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Novel Dihydrobenzofuran Compounds
Introduction: Beyond the Scaffold
The dihydrobenzofuran core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a versatile foundation for designing molecules with diverse and potent biological activities.[1][2] Numerous studies have highlighted its potential in developing anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4][5] However, in the rigorous landscape of drug development, synthesizing a novel compound is merely the opening chapter. The true narrative of a drug candidate is written through the meticulous validation of its mechanism of action (MoA). An unverified or poorly understood MoA is a primary cause of late-stage clinical trial failure.[6][7]
This guide provides a comprehensive, field-proven framework for researchers to rigorously validate the MoA of novel dihydrobenzofuran compounds. We will move beyond simply listing protocols and instead delve into the scientific rationale behind our experimental choices. To illustrate this process, we will follow a hypothetical novel compound, which we'll call DHF-C , designed to act as a specific inhibitor of Inhibitor of nuclear factor Kappa-B Kinase subunit beta (IKKβ) , a critical node in the pro-inflammatory NF-κB signaling pathway. Our objective is to build a self-validating, evidence-based case for this proposed mechanism, comparing DHF-C's performance against both a known IKKβ inhibitor (TPCA-1) and a standard-of-care anti-inflammatory drug with a different MoA (Diclofenac).
The Three Pillars of MoA Validation
A robust MoA validation strategy rests on three interconnected pillars of evidence. This approach ensures that we build a cohesive story from molecular interaction to cellular consequence, leaving no room for ambiguity.
-
Pillar 1: Direct Target Engagement. Does the compound physically interact with its intended molecular target within a biologically relevant environment?
-
Pillar 2: Cellular Pathway Modulation. Does this physical interaction translate into the expected functional modulation of the target and its immediate downstream signaling cascade?
-
Pillar 3: Phenotypic Consequences. Do the observed pathway changes result in a measurable, disease-relevant alteration of the cell's behavior or phenotype?
This structured workflow provides a logical progression of inquiry, where the successful outcome of each pillar provides the foundation for the next.
Caption: A logical workflow for MoA validation.
Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational question is one of physical interaction. If DHF-C does not bind to IKKβ in cells, any observed biological effects are, by definition, off-target.[8][9] We must employ methods that confirm target engagement in a setting that closely mimics the native cellular environment.
Experiment 1A: Cellular Thermal Shift Assay (CETSA®)
Causality: The principle of CETSA is elegantly simple: a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[8][10] Observing a thermal shift provides strong, label-free evidence of target engagement inside intact cells, making it a superior choice over assays using purified recombinant proteins, which lack the complexity of the cellular interactome.
Protocol: CETSA for IKKβ Engagement
-
Cell Culture: Culture RAW 264.7 murine macrophages or a similar relevant cell line to 80-90% confluency.
-
Compound Treatment: Treat cells with DHF-C (e.g., 10 µM), TPCA-1 (1 µM, positive control), or vehicle (0.1% DMSO, negative control) for 1 hour at 37°C.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble IKKβ at each temperature point using Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble IKKβ against temperature. A rightward shift in the melting curve for DHF-C-treated cells compared to the vehicle control indicates target stabilization and thus, engagement.
Experiment 1B: Kinobeads Competition Binding Assay
Causality: While CETSA confirms the primary target, it doesn't inform on selectivity. DHF-C's value is diminished if it binds to dozens of other kinases with similar affinity. Kinobeads are an affinity matrix comprised of multiple, non-selective ATP-competitive kinase inhibitors.[11][12] By incubating cell lysate with these beads in the presence of a free competitor drug (DHF-C), we can quantitatively measure which kinases are competed off the beads.[13][14] This provides a powerful, unbiased profile of both on-target potency and off-target interactions.[12]
Protocol: Kinobeads Profiling
-
Lysate Preparation: Prepare a native cell lysate from an appropriate cell line (e.g., K562) under non-denaturing conditions.
-
Compound Incubation: Aliquot the lysate and incubate with a range of DHF-C concentrations (e.g., 0.1 nM to 10 µM) or vehicle control for 1 hour.
-
Kinobeads Enrichment: Add the kinobeads matrix to each lysate and incubate to allow kinases to bind.
-
Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides via quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the DHF-C-treated samples relative to the vehicle control. Plot the remaining bound fraction against the DHF-C concentration to generate dose-response curves and calculate the apparent dissociation constant (Kd app) or IC50 for each kinase interaction.
Expected Data Summary (Pillar 1)
| Compound | CETSA (ΔTm for IKKβ) | Kinobeads (IC50 for IKKβ) | Key Off-Targets (Kinobeads IC50 > 1 µM) |
| DHF-C | +4.2 °C | 85 nM | GSK3β, CDK2, MAPK1 |
| TPCA-1 (Control) | +5.1 °C | 30 nM | Known IKKβ inhibitor profile |
Pillar 2: Verifying Cellular Pathway Modulation
Having confirmed that DHF-C physically engages IKKβ, we must now demonstrate that this binding event leads to the intended functional consequence: inhibition of the NF-κB signaling pathway.
Caption: DHF-C's proposed site of action in the NF-κB pathway.
Experiment 2A: Western Blot for Phospho-IκBα
Causality: Active IKKβ directly phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for degradation, releasing NF-κB to translocate to the nucleus. Therefore, a direct and immediate readout of IKKβ inhibition is a decrease in the level of phosphorylated IκBα (p-IκBα).[15]
Protocol: Phospho-IκBα Western Blot
-
Cell Seeding & Starvation: Seed RAW 264.7 cells and allow them to adhere. Serum-starve the cells for 4 hours to reduce basal pathway activity.
-
Pre-treatment: Pre-treat cells with a dose range of DHF-C, TPCA-1, or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 15 minutes to robustly activate the NF-κB pathway.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Electrophoresis & Transfer: Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-IκBα (Ser32) and total IκBα or a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band densities using image analysis software.
-
Analysis: Normalize the p-IκBα signal to the loading control. Calculate the percent inhibition relative to the LPS-only treated sample.
Experiment 2B: NF-κB Reporter Gene Assay
Causality: This assay provides a functional readout of the entire upstream signaling cascade. We use a cell line engineered with a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites. If DHF-C successfully inhibits IKKβ and subsequent NF-κB translocation, the transcription of the reporter gene will be diminished, resulting in a lower signal.[15]
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase for normalization). Alternatively, use a stable cell line.
-
Compound Treatment: Plate the cells and pre-treat with a dose range of DHF-C, TPCA-1, or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or another suitable agonist for 6 hours.
-
Lysis & Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the NF-κB-driven firefly luciferase signal to the Renilla signal. Calculate the percent inhibition of reporter activity relative to the stimulated vehicle control.
Expected Data Summary (Pillar 2)
| Compound | p-IκBα Inhibition (IC50) | NF-κB Reporter Inhibition (IC50) |
| DHF-C | 110 nM | 150 nM |
| TPCA-1 (Control) | 45 nM | 60 nM |
Pillar 3: Assessing the Phenotypic Consequences
The final pillar connects the molecular mechanism to a tangible, disease-relevant biological outcome. For an anti-inflammatory compound targeting NF-κB, the key phenotype is the suppression of pro-inflammatory mediator production.[16][17][18] It is also critical here to demonstrate that the observed effects are not a byproduct of cytotoxicity.
Experiment 3A: Pro-Inflammatory Cytokine Secretion Assay (ELISA)
Causality: The transcription of many key pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6), is directly controlled by NF-κB. By inhibiting the pathway, DHF-C should reduce the synthesis and secretion of these cytokines from immune cells stimulated with LPS.[19]
Protocol: Cytokine ELISA
-
Cell Culture & Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with a dose range of DHF-C, TPCA-1, and Diclofenac (as a standard-of-care comparator) for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) to all wells except the unstimulated control and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Plot the percent inhibition of cytokine release against compound concentration to determine IC50 values.
Experiment 3B: Cell Viability Assay
Causality: It is imperative to prove that the reduction in cytokines is due to specific pathway inhibition, not simply because the compound is killing the cells. A standard viability assay, run in parallel with the phenotypic assay, is a non-negotiable control.
Protocol: MTT or CellTiter-Glo® Viability Assay
-
Cell Culture & Treatment: Seed and treat cells with the same dose range of compounds and for the same duration (24 hours) as the cytokine assay, but without the LPS stimulation.
-
Assay: Perform the viability assay according to the manufacturer's protocol (e.g., add MTT reagent and solubilize formazan, or add CellTiter-Glo reagent).
-
Readout: Measure absorbance (MTT) or luminescence (CellTiter-Glo) on a plate reader.
-
Analysis: Calculate the percent viability relative to the vehicle-treated control cells. Determine the CC50 (cytotoxic concentration 50%).
Comparative Performance & Data Summary (Pillar 3)
Here, we introduce a standard-of-care, Diclofenac, a non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase (COX) enzymes.[20][21] Comparing DHF-C to Diclofenac highlights the distinct MoA; while both may reduce inflammation, their cellular mechanisms and potency profiles will differ.
| Compound | MoA | TNF-α Release (IC50) | IL-6 Release (IC50) | Cell Viability (CC50) | Selectivity Index (CC50/IC50 for TNF-α) |
| DHF-C | IKKβ Inhibition | 200 nM | 250 nM | > 20 µM | > 100 |
| TPCA-1 | IKKβ Inhibition | 75 nM | 90 nM | > 20 µM | > 266 |
| Diclofenac | COX Inhibition | > 10 µM | > 10 µM | > 50 µM | N/A |
Note: Diclofenac is not expected to be a potent inhibitor of LPS-induced TNF-α/IL-6, as this process is less dependent on the COX pathway.
Conclusion: Synthesizing the Evidence into a Validated MoA
By systematically progressing through the three pillars, we have constructed a robust, evidence-based narrative for our novel compound, DHF-C.
-
Pillar 1 established direct and selective target engagement: CETSA and Kinobeads assays confirmed that DHF-C physically binds to IKKβ in its native cellular environment with high potency and a favorable selectivity profile against other kinases.
-
Pillar 2 demonstrated functional pathway modulation: Western blotting showed that this binding event inhibits the phosphorylation of IKKβ's direct substrate, IκBα. The reporter assay confirmed that this proximal effect translates to the inhibition of NF-κB's ultimate function: gene transcription.
-
Pillar 3 confirmed the intended phenotypic outcome: The reduction in NF-κB activity led to a potent, dose-dependent decrease in the secretion of key pro-inflammatory cytokines, the desired anti-inflammatory effect. Crucially, this effect was shown to occur at concentrations far below those causing cytotoxicity, demonstrating a wide therapeutic window.
This integrated dataset forms a self-validating system. The consistency of the IC50 values across the pathway (Target binding → Pathway modulation → Phenotypic output) provides strong confidence in the proposed MoA. The comparison with a known tool compound (TPCA-1) validates our assays, while the comparison with a standard-of-care drug (Diclofenac) highlights the novelty of the mechanism. This rigorous, multi-faceted approach is the standard to which all novel compounds should be held, transforming a promising molecule into a credible drug candidate.
References
- Title: Dihydrobenzofuran and related compounds useful as anti-inflammatory agents.
- Title: Natural source, bioactivity and synthesis of benzofuran derivatives. Source: RSC Publishing URL:[Link]
- Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: PubMed Central URL:[Link]
- Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Source: PubMed Central URL:[Link]
- Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Title: Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation...
- Title: Substituted benzofuran. Source: Wikipedia URL:[Link]
- Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Source: PubMed URL:[Link]
- Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Source: J Inflamm Res. URL:[Link]
- Title: Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Source: PubMed Central URL:[Link]
- Title: Novel hormonal therapy versus standard of care—A registry-based comparative effectiveness evaluation for mCRPC-p
- Title: Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Source: PubMed Central URL:[Link]
- Title: Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Source: PubMed Central URL:[Link]
- Title: Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Determining target engagement in living systems. Source: PubMed Central URL:[Link]
- Title: Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization.
- Title: Validation guidelines for drug-target prediction methods. Source: Taylor & Francis Online URL:[Link]
- Title: Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Source: MDPI URL:[Link]
- Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Title: In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Source: NIH URL:[Link]
- Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Source: World Journal of Pharmaceutical Research URL:[Link]
- Title: Characterization of binding, depletion and competition properties of the new kinobeads mix.
- Title: Redefining target engagement with new strategies in drug discovery. Source: News-Medical.Net URL:[Link]
- Title: Target Validation.
- Title: Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances URL:[Link]
- Title: 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link]
- Title: De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Source: PubMed Central URL:[Link]
- Title: A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development.
- Title: Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Source: ACS Chemical Biology URL:[Link]
- Title: Target and pathway engagement assays. Source: Concept Life Sciences URL:[Link]
- Title: Phenotypic profiling in drug discovery. Source: Drug Target Review URL:[Link]
- Title: In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Source: PubMed Central URL:[Link]
- Title: Target Identification & Validation in Drug Discovery. Source: Technology Networks URL:[Link]
- Title: The target landscape of clinical kinase drugs. Source: PubMed Central URL:[Link]
- Title: Comparing the Development of Drugs, Devices, and Clinical Procedures. Source: NCBI URL:[Link]
- Title: Target Engagement Assays in Early Drug Discovery.
- Title: In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Source: MDPI URL:[Link]
- Title: Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. Source: PubMed URL:[Link]
- Title: Phenotypic Screening: A Powerful Tool for Drug Discovery. Source: Technology Networks URL:[Link]
- Title: Phenotypic Platforms are Taking Over Drug Discovery. Source: Alto Predict URL:[Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1996003396A1 - Dihydrobenzofuran and related compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. Target Engagement Assay Services [conceptlifesciences.com]
- 16. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 19. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling the Cross-Reactivity of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
The dihydrobenzofuran scaffold, present in (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride, is a common motif in compounds targeting central nervous system (CNS) receptors and transporters.[1] This structural characteristic necessitates a thorough investigation of its cross-reactivity to identify potential off-target binding that could lead to unforeseen physiological effects. This guide outlines a systematic, data-driven approach to comprehensively profile the selectivity of this compound.
Rationale for Cross-Reactivity Screening
The initial step in any cross-reactivity study is to define the scope of the investigation. Given the structural alerts within (2,3-Dihydrobenzofuran-2-yl)methanamine, a primary focus should be on G-protein coupled receptors (GPCRs) and neurotransmitter transporters, which are known to be modulated by compounds with similar pharmacophores.[2] Early-stage profiling against a broad panel of targets is crucial for identifying potential liabilities and guiding medicinal chemistry efforts to enhance selectivity.[3]
Logical Workflow for Cross-Reactivity Assessment
Caption: A stepwise workflow for characterizing compound selectivity.
Experimental Design and Methodologies
A robust cross-reactivity assessment employs a tiered approach, beginning with broad screening and progressing to detailed mechanistic studies for any identified "hits."
Initial Broad Panel Screening
The compound should be screened at a single, high concentration (typically 10 µM) against a diverse panel of receptors, transporters, and ion channels. Several commercial services offer comprehensive GPCR screening panels.[4][5] This initial screen serves to flag potential off-target interactions for further investigation.
Confirmatory and Dose-Response Studies
Any target showing significant inhibition (e.g., >50%) in the initial screen should be subjected to full dose-response analysis to determine its potency (IC50 or EC50). This is essential for quantifying the extent of the off-target activity.
Core Experimental Protocols
Competitive Radioligand Binding Assays
Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor or transporter, providing a quantitative measure of binding affinity (Ki).[6][7][8]
Step-by-Step Protocol:
-
Target Preparation: Utilize cell membranes from cell lines overexpressing the target of interest (e.g., HEK293 cells).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand, and a serial dilution of this compound.
-
Incubation: Allow the reaction to reach equilibrium. Incubation times and temperatures will be target-dependent.
-
Separation: Rapidly separate bound from free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]
Neurotransmitter Transporter Uptake Assays
Principle: These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter (or a fluorescent analog) into cells expressing the corresponding transporter.[10][11][12][13]
Step-by-Step Protocol:
-
Cell Plating: Seed cells stably expressing the transporter of interest (e.g., SERT, DAT, NET) in a 96- or 384-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Uptake Initiation: Add a fluorescent substrate that mimics the natural neurotransmitter.[14]
-
Signal Detection: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. A masking dye is often used to quench extracellular fluorescence.[12]
-
Data Analysis: Calculate the rate of uptake and determine the concentration of the test compound that inhibits uptake by 50% (IC50).
Signaling Pathways of Potential Off-Targets
Caption: Potential off-target GPCR signaling pathways.
Data Interpretation and Comparative Analysis
The results of the cross-reactivity studies should be compiled into clear, comparative tables. This allows for a direct assessment of the compound's selectivity profile.
Table 1: Hypothetical Binding Affinity (Ki, nM) Profile
| Target | (2,3-Dihydrobenzofuran-2-yl)methanamine HCl | Reference Compound A (SERT Selective) | Reference Compound B (Multi-target) |
| SERT | 15 | 5 | 20 |
| DAT | 500 | 800 | 50 |
| NET | 850 | 1200 | 100 |
| 5-HT2A | 250 | >10,000 | 75 |
| α1-Adrenergic | 1500 | >10,000 | 150 |
| Dopamine D2 | >10,000 | >10,000 | 300 |
Table 2: Hypothetical Functional Activity (IC50, nM) in Transporter Uptake Assays
| Assay | (2,3-Dihydrobenzofuran-2-yl)methanamine HCl | Reference Compound A | Reference Compound B |
| Serotonin Uptake | 35 | 10 | 45 |
| Dopamine Uptake | 1200 | 2000 | 110 |
| Norepinephrine Uptake | 2500 | 3500 | 250 |
From this hypothetical data, this compound demonstrates a preference for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters. However, it also shows some affinity for the 5-HT2A receptor, which would warrant further investigation to understand the functional consequences of this interaction.
Conclusion
A comprehensive cross-reactivity assessment is indispensable in the preclinical evaluation of this compound. By employing a combination of broad panel screening, competitive binding assays, and functional transporter assays, a detailed selectivity profile can be established. This data is critical for making informed decisions regarding the compound's therapeutic potential and for guiding future optimization efforts to minimize off-target effects and enhance its safety profile.
References
- Fabgennix International. Competition Assay Protocol. [Link]
- Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]
- NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
- Gee, M. H., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1348, 15-37. [Link]
- Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
- Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
- Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 293-301. [Link]
- Creative Biolabs. GPCR Panel Screening Service. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 24229475, this compound. [Link]
- Eurofins Discovery. GPCR Screening and Profiling. [Link]
- Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]
- Leach, M. W., et al. (2010). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. mAbs, 2(5), 551-564. [Link]
- OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
- Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 29905, (2,3-Dihydrobenzofuran-2-yl)methanamine. [Link]
- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]
- Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 17(11), 1803. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2733479, 2,3-Dihydro-1-benzofuran-2-ylmethanamine hydrochloride. [Link]
- Pharmaffiliates. (2,3-Dihydrobenzofuran-2-yl)methanamine. [Link]
- Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
- Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. multispaninc.com [multispaninc.com]
- 4. GPCR Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 14. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of Benzofuran Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Benzofuran Scaffold
Benzofuran derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, lauded for their diverse pharmacological activities.[1] Their structural versatility makes them a fertile ground for the design of novel therapeutic agents targeting a spectrum of diseases. A particularly promising avenue of investigation is their potent anti-inflammatory effects, which have been demonstrated in numerous preclinical studies.[2][3] This guide will focus on a comparative analysis of different benzofuran isomers, elucidating how subtle structural modifications can profoundly influence their anti-inflammatory efficacy. We will explore their impact on key inflammatory pathways, providing a framework for selecting and developing the most promising candidates for further investigation.
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases.[4] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, orchestrating the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[5][6] The benzofuran derivatives discussed herein have been shown to modulate these critical pathways, offering a targeted approach to mitigating inflammation.[5][7]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of benzofuran isomers is typically assessed through a battery of in vitro and in vivo assays. A cornerstone of in vitro screening is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, which provide a reliable and reproducible model of inflammation.[8][9][10][11] Upon stimulation with LPS, these cells mimic an inflammatory response by producing a cascade of inflammatory mediators. The efficacy of a test compound is then quantified by its ability to inhibit the production of these markers.
In Vitro Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[12] Consequently, the inhibition of NO production is a primary endpoint in the screening of anti-inflammatory compounds. The following table summarizes the NO inhibitory activity of several representative benzofuran derivatives from various studies, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound ID | Description | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Compound 16 | Benzofuran-piperazine hybrid | RAW 264.7 | 5.28 | [8] |
| Compound 1 | Aza-benzofuran | RAW 264.7 | 17.3 | [13] |
| Compound 4 | Aza-benzofuran | RAW 264.7 | 16.5 | [13] |
| Compound 5d | Piperazine/benzofuran hybrid | RAW 264.7 | 52.23 ± 0.97 | [5][6] |
| Rugchalcone B (2) | 2-Aroylbenzofuran | RAW 264.7 | 4.13 | [14] |
| Compound 4 | 2-Aroylbenzofuran | RAW 264.7 | 0.57 | [14] |
| Compound 7 | 2-Aroylbenzofuran | RAW 264.7 | 1.90 | [14] |
| Compound 8 | 2-Aroylbenzofuran | RAW 264.7 | 0.99 | [14] |
| Wittifuran I (2) | 2-Arylbenzofuran | Not Specified | Potent Activity (IC50 = 1.45µM for cytotoxicity) | [15] |
Modulation of Pro-Inflammatory Cytokines
Beyond NO inhibition, a comprehensive evaluation of anti-inflammatory activity involves measuring the compound's effect on the production of pro-inflammatory cytokines such as TNF-α and IL-6. These signaling proteins are pivotal in amplifying and sustaining the inflammatory response.[12][16]
| Compound ID | Description | Effect on Pro-Inflammatory Cytokines | Reference |
| Compound 5d | Piperazine/benzofuran hybrid | Dose-dependent down-regulation of TNF-α and IL-6 secretion. | [5][6] |
| Fluorinated Benzofurans | Dihydrobenzofuran derivatives | Significant inhibition of IL-6 secretion (IC50 range: 1.2 to 9.04 µM). | [17][18] |
Mechanistic Insights: Targeting the NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many benzofuran derivatives are rooted in their ability to interfere with the NF-κB and MAPK signaling cascades.[5][6] These pathways are central regulators of inflammatory gene expression.
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][6]
The MAPK pathway, comprising kinases such as ERK, JNK, and p38, also plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[5][6]
Several benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways, thereby dampening the inflammatory response at its source.[5][6]
Caption: Simplified NF-κB signaling pathway and points of inhibition by benzofuran isomers.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro anti-inflammatory assays.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the Griess assay, a common method for quantifying nitrite, a stable and quantifiable breakdown product of NO.
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is measured spectrophotometrically and is directly proportional to the NO concentration.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
Protocol 2: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific cytokines in the cell culture supernatant.
Principle: A specific capture antibody coated on the ELISA plate binds the cytokine of interest. A detection antibody, conjugated to an enzyme, then binds to the captured cytokine. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.
Step-by-Step Methodology:
-
Sample Collection: Following the 24-hour incubation period from Protocol 1 (Step 5), collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:
-
Adding the supernatants and standards to the antibody-coated wells.
-
Incubating to allow the cytokines to bind.
-
Washing the wells to remove unbound substances.
-
Adding the enzyme-linked detection antibody.
-
Incubating and washing again.
-
Adding the substrate solution and incubating for color development.
-
Stopping the reaction with a stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve generated with known concentrations of recombinant TNF-α and IL-6.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential of benzofuran derivatives as a valuable scaffold for the development of novel anti-inflammatory agents. The comparative data highlights that substitutions on the benzofuran ring system significantly influence their potency. Specifically, 2-arylbenzofurans and various heterocyclic hybrids have demonstrated particularly potent inhibitory effects on key inflammatory mediators.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the benzofuran scaffold for enhanced efficacy and selectivity. Further elucidation of their precise molecular targets within the NF-κB and MAPK pathways will be crucial for advancing these promising compounds towards clinical applications. The detailed protocols provided herein offer a robust framework for researchers to conduct these critical investigations.
References
- Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Deriv
- Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC. (URL: [Link])
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (URL: [Link])
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives - Journal of Pharmaceutical Research. (URL: [Link])
- Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs - PubMed. (URL: [Link])
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (URL: [Link])
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchG
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. (URL: [Link])
- Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflamm
- Screening models for inflammatory drugs | PPTX - Slideshare. (URL: [Link])
- Natural source, bioactivity and synthesis of benzofuran deriv
- (PDF)
- Anti-inflammatory and cytotoxic 2-arylbenzofurans from Morus wittiorum - PubMed. (URL: [Link])
- (PDF)
- Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC - NIH. (URL: [Link])
- Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
- Inflammatory response of raw 264.
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC - NIH. (URL: [Link])
- Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC - NIH. (URL: [Link])
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - Biomolecules & Therapeutics. (URL: [Link])
- Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed. (URL: [Link])
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. jopcr.com [jopcr.com]
- 3. Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and cytotoxic 2-arylbenzofurans from Morus wittiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydrobenzofuran Derivatives
The 2,3-dihydrobenzofuran moiety, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran derivatives, offering insights into the key structural modifications that govern their anticancer, anti-inflammatory, and neuroprotective activities. Experimental data and detailed protocols are provided to support the findings and empower researchers in the design of novel therapeutic agents.
The 2,3-Dihydrobenzofuran Core: A Foundation for Diverse Bioactivity
The 2,3-dihydrobenzofuran core consists of a benzene ring fused to a five-membered dihydrofuran ring. The numbering of this heterocyclic system provides a framework for discussing the impact of substituent modifications on biological activity. Understanding the influence of substituents at various positions is crucial for the rational design of potent and selective derivatives.
Caption: Core structure and numbering of the 2,3-dihydrobenzofuran scaffold.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 2,3-dihydrobenzofuran scaffold has proven to be a valuable template for the development of potent anticancer agents. SAR studies have revealed that specific substitutions on both the aromatic and dihydrofuran rings can significantly influence cytotoxicity and the mechanism of action.[1][2]
Key Structural Modifications and Their Impact
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine, bromine), on the benzene ring often enhances anticancer activity.[2][3][4] For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory and anticancer effects.[3][4] The position of the substituent is also critical. For example, a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a two-fold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis.[2]
-
Substitution on the Dihydrofuran Ring: Modifications at the 2- and 3-positions of the dihydrofuran ring are pivotal. The introduction of bulky aromatic groups, such as a phenyl or substituted phenyl ring at the 2-position, is a common strategy.[5][6] Furthermore, the stereochemistry at these positions can play a role in activity.
-
Hybrid Molecules: The development of hybrid molecules, where the 2,3-dihydrobenzofuran scaffold is coupled with other known anticancer pharmacophores (e.g., chalcones, triazoles, piperazines), has emerged as a successful strategy to enhance potency and overcome drug resistance.[2]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2,3-dihydrobenzofuran derivatives against various human cancer cell lines.
| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | - | - | [7] |
| Compound B | 3',4'-dihydroxybenzylidene at C2 | PARP-1 Inhibition | 0.531 | [8] |
| Compound C | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | Multiple | - | [9] |
| Compound D | 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 Inhibition | 0.874 | [5] |
| Compound E | 2-benzoylbenzofuran derivative | MCF-7, MDA-MB-231 | - | [5] |
| Compound F | Fluorinated dihydrobenzofuran | HCT116 | - | [3][4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2,3-Dihydrobenzofuran derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivatives and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and 2,3-dihydrobenzofuran derivatives have shown promise as potent anti-inflammatory agents.[7][10][11] Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.
Key Structural Features for Anti-inflammatory Potency
-
Substituents at C5 and C6: A seminal study on 2,3-dihydrobenzofuran-2-ones revealed that compounds bearing an alkyl or aryl group at the 6-position and a halogen (preferably chlorine) at the 5-position are powerful anti-inflammatory agents and inhibitors of prostaglandin synthesis.[7] The compound 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than the well-known NSAID diclofenac in several models.[7]
-
Fluorinated Derivatives: Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects by suppressing the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and consequently reducing the production of inflammatory mediators like PGE2 and nitric oxide.[3][4][12]
-
Inhibition of NF-κB: Some 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit the transcriptional activity of NF-κB, a key regulator of the inflammatory response.[9]
Comparative Analysis of Anti-inflammatory Activity
| Compound | Target/Assay | IC50/Effect | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenin paw edema, Adjuvant-induced arthritis, Prostaglandin synthesis | More potent than diclofenac | [7] |
| Fluorinated dihydrobenzofuran derivatives | IL-6, CCL2, NO, PGE2 secretion | IC50 values ranging from 1.1 to 20.5 µM | [4][12] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | NF-κB transcriptional activity | Potent inhibition | [9] |
| Benzofuran-3(2H)-one derivatives | TNF-α-induced monocyte adhesion | Potent inhibition (>70%) | [10] |
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
2,3-Dihydrobenzofuran derivatives
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Caption: Workflow for the nitric oxide production inhibition assay.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
The 2,3-dihydrobenzofuran scaffold has emerged as a promising framework for the development of neuroprotective agents, particularly for neurodegenerative disorders like Alzheimer's disease.[13][14][15][16]
Key SAR Insights for Neuroprotection
-
Cholinesterase Inhibition: Several benzofuran and 2,3-dihydrobenzofuran derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[17][18][19][20][21] The position of substituents on the benzofuran ring and on the appended groups significantly influences the inhibitory potency and selectivity. For instance, hydroxylated 2-phenylbenzofurans have shown selective inhibitory activity against BChE.[20]
-
Modulation of NMDA Receptors: Certain 2,3-dihydrobenzofuran derivatives exhibit protective effects against excitotoxicity by acting as negative allosteric modulators (NAMs) of N-methyl-D-aspartate (NMDA) receptors.[13][22] SAR studies have suggested that a methyl substitution at the R2 position and a hydroxyl group at the R3 position of the benzofuran moiety are important for anti-excitotoxic activity.[22]
-
Antioxidant and Anti-neuroinflammatory Effects: The antioxidant properties of the benzofuran core contribute to the neuroprotective effects of its derivatives.[14][16] Some compounds have been shown to reduce oxidative stress markers and key inflammatory mediators in the brain.[14][16]
Comparative Analysis of Neuroprotective Activity
| Compound/Derivative Class | Target/Activity | Key Findings | Reference |
| Hydroxylated 2-phenylbenzofurans | BChE Inhibition | Selective inhibitors with IC50 values in the low micromolar range. | [20] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | NMDA-induced excitotoxicity | -CH3 at R2 and -OH at R3 are important for neuroprotection. | [22] |
| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Alzheimer's Disease Model | Reduced oxidative stress, neuroinflammation, and improved memory. | [14][16] |
| 2-arylbenzofuran derivatives | AChE and BACE1 Inhibition | Dual inhibitors with potent activity. | [23] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the amount of thiocholine released from the hydrolysis of acetylthiocholine.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
2,3-Dihydrobenzofuran derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and DTNB solution.
-
Add the AChE enzyme to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction and the percentage of enzyme inhibition.
-
Determine the IC50 value for each compound.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Conclusion and Future Directions
The 2,3-dihydrobenzofuran scaffold is a remarkably versatile platform for the design of novel therapeutic agents with a broad spectrum of biological activities. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the potency and selectivity of these derivatives as anticancer, anti-inflammatory, and neuroprotective agents. The provided experimental protocols offer a starting point for researchers to evaluate their own novel 2,3-dihydrobenzofuran compounds. Future research should focus on the development of derivatives with improved pharmacokinetic profiles and the exploration of novel biological targets to fully exploit the therapeutic potential of this privileged scaffold.
References
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2205. [Link]
- Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]
- Gangireddy, P., & Cuny, G. D. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(15), 6453–6467. [Link]
- Park, H., Lee, J. S., Kim, Y. S., & Lee, J. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. [Link]
- El-Sayed, M. A. A., Al-Ghorbani, M., & Abbas, H. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120. [Link]
- Ye, Y., et al. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-2545. [Link]
- Kim, D. H., et al. (2014). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Journal of Medicinal Chemistry, 57(13), 5649-5661. [Link]
- Coaviche-Yoval, F., et al. (2022). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. Future Medicinal Chemistry, 14(1), 55-70. [Link]
- da Rosa, E. F., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience, 14(20), 3747-3760. [Link]
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2205. [Link]
- Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(13), 5035. [Link]
- El-Sayed, M. A. A., Al-Ghorbani, M., & Abbas, H. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
- El-Sayed, M. A. A., Al-Ghorbani, M., & Abbas, H. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds.
- Besli, N., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
- Request PDF on ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. [Link]
- Vakharia, J., Gangan, V. D., Chakraborty, C. T., & Vijay, G. (2011). Synthesis and antibacterial activity of novel benzofuran ester derivatives.
- Goudarzi, M., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 258, 115599. [Link]
- El-Gamal, M. I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- El-Gamal, M. I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
- González-Ramírez, L. C., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 591. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
- El-Gamal, M. I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed, 37373544. [Link]
- Kim, H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(9), 1953-1956. [Link]
- da Rosa, E. F., et al. (2025). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. [Link]
- Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1742. [Link]
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]
- Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-786. [Link]
- Sciforum. (2021).
- Kumar, A., et al. (2018). Novel 2-pheynlbenzofuran Derivatives as Selective Butyrylcholinesterase Inhibitors for Alzheimer's Disease. Scientific Reports, 8(1), 4424. [Link]
- Khanam, H., & Shamsuzzaman. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
- Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Semantic Scholar. [Link]
- Rizzo, S., et al. (2010). Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity. Journal of Medicinal Chemistry, 53(2), 634-647. [Link]
Sources
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciforum.net [sciforum.net]
- 20. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives on Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, benzofuran and its derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic effects of various benzofuran derivatives across different cancer cell lines, supported by experimental data and mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a robust resource to inform future investigations and the rational design of next-generation anticancer agents.
The Rationale for Comparing Benzofuran Derivatives
The benzofuran core, a fusion of a benzene and a furan ring, offers a versatile platform for chemical modification.[1][2] Substitutions at various positions on this scaffold can dramatically influence the molecule's physicochemical properties and its interaction with biological targets.[4][5] This structural plasticity has led to the synthesis of a vast library of derivatives, each with a unique cytotoxic profile. Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds to enhance their potency against cancer cells while minimizing toxicity to normal tissues.[1][4] This guide will delve into these relationships by comparing derivatives with different substitutions and their effects on a panel of representative cancer cell lines.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. The following table summarizes the IC50 values for a selection of benzofuran derivatives against various human cancer cell lines, providing a clear comparison of their potency.
| Compound ID | Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BF-1 | Halogenated Benzofuran | K562 | Chronic Myeloid Leukemia | 5 | [4] |
| HL60 | Acute Promyelocytic Leukemia | 0.1 | [4] | ||
| HeLa | Cervical Cancer | - | [6] | ||
| HUVEC (Normal) | - | >1000 | [4] | ||
| BF-2 | 2-Benzoylbenzofuran | MCF-7 | Breast Cancer (ER+) | - | [7] |
| MDA-MB-231 | Breast Cancer (ER-) | - | [7] | ||
| BF-3 | Benzofuran-Chalcone Hybrid | HCC1806 | Breast Cancer | 5.93 | [8] |
| HeLa | Cervical Cancer | 5.61 | [8] | ||
| A549 | Lung Cancer | - | [8] | ||
| BF-4 | 3-Amidobenzofuran | MDA-MB-231 | Breast Cancer (ER-) | 3.01 | [7] |
| HCT-116 | Colon Cancer | 5.20 | [7] | ||
| BF-5 | Benzofuran-based Oxadiazole | HCT116 | Colon Cancer | 3.27 | [7] |
| MIA PaCa-2 | Pancreatic Cancer | - | [7] | ||
| BF-6 | Halogenated Derivative | A549 | Lung Cancer | 3.5 | [9] |
| HepG2 | Liver Cancer | 3.8 | [9] |
Note: A lower IC50 value indicates higher cytotoxic potency. "-" indicates data not reported in the cited source.
Experimental Workflow for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, a standardized experimental workflow is essential. The following protocol outlines the key steps for evaluating the cytotoxic effects of benzofuran derivatives using the widely accepted MTT assay.
Caption: A stepwise workflow for determining the cytotoxicity of benzofuran derivatives using the MTT assay.
Detailed Protocol for MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the benzofuran derivatives. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Unraveling the Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that many cytotoxic benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[7][9][10] This is a desirable mechanism for an anticancer drug as it eliminates cancer cells in a controlled manner, minimizing inflammation. Several signaling pathways can be modulated by benzofuran derivatives to trigger apoptosis.
One common pathway involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of pro-apoptotic proteins.[9] Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[7] For instance, certain benzofuran derivatives can induce G2/M phase arrest in the cell cycle.[7]
Caption: A simplified diagram illustrating the induction of apoptosis by benzofuran derivatives.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of benzofuran derivatives is intricately linked to their chemical structure.[1][4] Key SAR observations from various studies include:
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran scaffold often enhances cytotoxic activity.[6][9][11] This is exemplified by the potent activity of halogenated derivatives in various cancer cell lines.
-
Substitutions at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions of the benzofuran ring is crucial for cytotoxicity.[4][5] For instance, incorporating heterocyclic rings or benzoyl groups at the C-2 position has been shown to be a successful strategy for developing potent anticancer agents.[4][7]
-
Hybrid Molecules: Combining the benzofuran scaffold with other pharmacologically active moieties, such as chalcones or triazoles, can lead to hybrid compounds with synergistic or enhanced cytotoxic effects.[4]
Conclusion and Future Directions
This guide has provided a comparative overview of the cytotoxicity of benzofuran derivatives, highlighting their potential as a versatile scaffold for the development of novel anticancer drugs. The presented data underscores the importance of structural modifications in tuning the potency and selectivity of these compounds. The induction of apoptosis appears to be a common mechanism of action, making them promising candidates for targeted cancer therapy.
Future research should focus on synthesizing and screening new derivatives with improved pharmacological profiles. A deeper understanding of their molecular targets and the signaling pathways they modulate will be critical for the rational design of the next generation of benzofuran-based anticancer agents. Furthermore, in vivo studies are necessary to validate the preclinical efficacy and safety of the most promising candidates.
References
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). Bioorganic Chemistry, 95, 103566. [Link]
- Novel benzofuran derivatives: synthesis and antitumor activity. (n.d.). Scilit. [Link]
- Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 11096–11120. [Link]
- Novel benzofuran derivatives: Synthesis and antitumor activity. (2025).
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Napiórkowska, M., Stępień, K., & Kaczor, A. A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.).
- Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry, 10(5), 6333-6339. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]
- Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. (n.d.).
- Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.).
- Anticancer therapeutic potential of benzofuran scaffolds. (2023).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]
- High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. (2015). Current Drug Discovery Technologies, 12(2), 113-119. [Link]
- Effects of benzofuran derivatives 7 and 8 on late apoptosis or necrosis... (n.d.).
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. [Link]
- Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28646–28668. [Link]
- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.).
- Napiórkowska, M., Stępień, K., & Kaczor, A. A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
Sources
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
From the Bench to the Bedside: Correlating In Vitro and In Vivo Efficacy of Dihydrobenzofuran-Based Compounds
A Technical Guide for Drug Development Professionals
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, chief among them being the translation of promising in vitro activity into tangible in vivo efficacy. Dihydrobenzofuran, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive natural products and its versatile biological activity.[1] Compounds based on this structure are being actively investigated for a range of therapeutic applications, including anticancer and anti-inflammatory therapies.[2][3] This guide provides a comparative analysis of the in vitro and in vivo performance of select dihydrobenzofuran-based compounds, offering insights into the critical factors that govern their successful transition from benchtop assays to preclinical models.
The In Vitro Promise: Initial Screens and Mechanistic Insights
The initial evaluation of any new chemical entity begins with a battery of in vitro assays. These controlled experiments are essential for establishing a compound's baseline activity, mechanism of action, and structure-activity relationship (SAR).
For dihydrobenzofuran derivatives, in vitro testing typically falls into two categories:
-
Target-Based Assays: These assays measure the direct interaction of a compound with a specific molecular target, such as an enzyme or receptor. For instance, many anti-inflammatory dihydrobenzofurans are evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[4][5]
-
Cell-Based Assays: These experiments assess the effect of a compound on whole cells. Common examples include cytotoxicity assays against cancer cell lines (e.g., HCT116, HeLa, HepG2) to determine the half-maximal inhibitory concentration (IC50), or assays that measure the inhibition of inflammatory mediator release (e.g., IL-6, NO, PGE2) from macrophages.[2][6]
The primary advantage of in vitro assays is their high-throughput nature and relatively low cost, allowing for the rapid screening of large compound libraries. However, these systems are a significant simplification of a complex biological system and often fail to predict in vivo outcomes accurately.[7]
The In Vivo Gauntlet: Navigating Biological Complexity
The transition to in vivo testing in animal models introduces a host of variables that can profoundly impact a compound's efficacy. These factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the drug's pharmacokinetic profile.[7]
A potent in vitro inhibitor may fail in vivo due to:
-
Poor Absorption: The compound is not efficiently absorbed into the bloodstream after administration.
-
Unfavorable Distribution: The compound does not reach the target tissue in sufficient concentrations.
-
Rapid Metabolism: The compound is quickly broken down by metabolic enzymes (e.g., cytochrome P450s) into inactive or even toxic metabolites.[8][9]
-
Rapid Excretion: The compound is quickly eliminated from the body, resulting in a short duration of action.
Therefore, a successful drug candidate must possess not only potent target engagement (in vitro) but also favorable pharmacokinetic properties (in vivo).
Case Study: Fluorinated Dihydrobenzofurans in Inflammation
A recent study on fluorinated benzofuran and dihydrobenzofuran derivatives provides an excellent example of the interplay between in vitro and in vivo data.[2][10]
In Vitro Analysis:
Several of the synthesized compounds demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[2] They effectively inhibited the expression of key inflammatory enzymes like COX-2 and nitric oxide synthase 2 (NOS2), leading to a dose-dependent decrease in the secretion of inflammatory mediators.[10]
| Compound | PGE2 Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) | CCL2 Inhibition (IC50, µM) | NO Inhibition (IC50, µM) |
| Compound 2 | 1.92 | 1.20 | 1.50 | 2.40 |
| Compound 3 | 1.48 | 9.04 | 19.30 | 5.20 |
Table 1: In vitro inhibitory concentrations (IC50) of select fluorinated dihydrobenzofuran derivatives on the secretion of various inflammatory mediators from LPS-treated macrophages. Data sourced from[2][11].
In Vivo Evaluation:
Based on their promising in vitro profiles, select compounds were advanced to a zymosan-induced air pouch model of inflammation in mice, which mimics a synovium cavity.[2][12] The compounds were co-administered with the inflammatory agent zymosan, and the resulting inflammation was assessed. The results showed that the compounds that were potent in vitro also exhibited significant anti-inflammatory effects in vivo, reducing the recruitment of inflammatory cells and the production of PGE2 in the air pouch exudate.[2]
This successful translation from in vitro to in vivo models for these fluorinated dihydrobenzofurans highlights the importance of selecting appropriate and relevant biological assays at each stage of the drug discovery process.
Case Study: A Dihydrobenzofuran Derivative as an Aurora B Kinase Inhibitor
In the realm of oncology, a small-molecule benzofuran derivative, designated as compound S6, was identified as a novel inhibitor of Aurora B kinase, a key regulator of mitosis that is often overexpressed in cancers.[6]
In Vitro Efficacy:
Compound S6 was shown to directly bind to and inhibit the kinase activity of Aurora B in vitro.[6] Subsequent cell-based assays revealed that it was cytotoxic to a panel of 21 cancer cell lines, with cervical (HeLa), liver (HepG2), and colon (SW620) cancer cells being particularly sensitive.[6] The compound was found to decrease cell proliferation, inhibit colony formation, and cause an arrest of cells in the G2/M phase of the cell cycle.[6]
In Vivo Performance:
The promising in vitro anticancer activity of S6 was then evaluated in a QGY-7401 liver cancer xenograft model in nude mice.[6] Administration of compound S6 resulted in a significant suppression of tumor growth.[6] Importantly, this in vivo anti-tumor effect was accompanied by the inhibition of phospho-histone H3 (Ser 10), a biomarker of Aurora B activity, within the tumor tissue, thus confirming target engagement in the living animal.[6]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are crucial. Below are representative protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Macrophage Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Mediator Measurement: Collect the cell culture supernatant and measure the concentration of inflammatory mediators such as PGE2, IL-6, and nitric oxide using commercially available ELISA kits or Griess reagent, respectively.
-
Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit the inflammatory response by 50%.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Acclimation: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test dihydrobenzofuran compounds or a vehicle control orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug like indomethacin should be included.[4]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Visualizing the Drug Discovery Workflow
The progression from initial concept to a potential drug candidate can be visualized as a multi-stage funnel, where compounds are progressively filtered based on their performance in a series of assays.
Caption: A simplified workflow from in vitro screening to in vivo testing.
The successful development of dihydrobenzofuran-based compounds, like any therapeutic agent, hinges on a robust and well-designed experimental strategy that carefully considers the correlation between in vitro and in vivo data. While in vitro assays are indispensable for initial screening and mechanistic studies, they are merely a stepping stone. The true potential of a compound can only be realized through rigorous in vivo evaluation that accounts for the complex interplay of pharmacokinetics and pharmacodynamics. A thorough understanding of the potential pitfalls and a commitment to validating in vitro findings in relevant animal models are paramount for advancing these promising compounds from the laboratory to the clinic.
References
- Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471.
- Habib, A., El-Hachem, N., Zgheib, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 893.
- ResearchGate. (n.d.). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice. ResearchGate.
- ResearchGate. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate.
- ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. ResearchGate.
- Kim, T. J., Kim, S. H., Kim, J. H., et al. (2001). 2,3-Diarylbenzopyran derivatives as a novel class of selective cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry letters, 11(15), 2023–2026.
- Li, Y., Zhang, Y., Chen, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European journal of medicinal chemistry, 90, 857–867.
- Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, S. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 819-847.
- National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
- ResearchGate. (2020). Correlation between in vitro and in vivo studies?. ResearchGate.
- Ye, X. Y., Liu, P., Tu, M., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & medicinal chemistry letters, 24(10), 2296–2300.
- Cardot, J. M., & Davit, B. (2012). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 19(1), 15-19.
- Hulin, B., McCarthy, P. A., Gibbs, E. M., et al. (1996). Substituted dihydrobenzopyran and dihydrobenzofuran thiazolidine-2,4-diones as hypoglycemic agents. Journal of medicinal chemistry, 39(20), 3897–3907.
- Racioppi, R., De Luca, L., Iannuzzi, A. M., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1018–1025.
- University of Alberta. (2006). In vitro - In vivo Correlation: From Theory to Applications. University of Alberta Libraries.
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
- Helfer, A. G., & Meyer, M. R. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and bioanalytical chemistry, 407(7), 1947–1962.
- Pang, J., & Chen, K. (2007). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS journal, 9(3), E340–E345.
- MDPI. (2024). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. MDPI.
- Semantic Scholar. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar.
- Cardot, J. M., & Paixão, P. (2012). In vitro–in vivo correlations: tricks and traps. The AAPS journal, 14(3), 491–500.
- BioWorld. (2023). Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. BioWorld.
- PubMed. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. PubMed.
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diarylbenzopyran derivatives as a novel class of selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the life cycle of a chemical does not end with the final data point. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a valuable building block in medicinal chemistry, but its characteristics demand a rigorous and informed approach to its disposal.
This guide moves beyond generic advice to provide a detailed, scientifically-grounded framework for the proper disposal of this compound. As researchers, our expertise must extend to the entire life cycle of the materials we handle, ensuring that our innovations do not come at the cost of safety or environmental integrity. This document provides the necessary procedural guidance to manage this responsibility effectively.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis of our risk assessment and dictates the necessary safety precautions and disposal pathways. This compound is classified as an irritant and is harmful, necessitating its handling as a hazardous substance.[1][2]
The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory tract.[1] Ingestion and inhalation may also be harmful.[1][2][3] These properties mean that the compound and any materials contaminated with it cannot be disposed of as general waste.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3] |
| Specific target organ toxicity | May cause respiratory irritation. | [2][3] |
This table summarizes the primary GHS (Globally Harmonized System) classifications. Always refer to the most current Safety Data Sheet (SDS) for complete information.
The causality is clear: because the compound poses a direct health risk upon contact or release, the disposal strategy must focus on complete containment and transfer to a licensed facility capable of handling such chemical waste.
The Regulatory Imperative: Operating within Compliance
The disposal of chemical waste is not merely a matter of best practice; it is strictly regulated by federal, state, and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[4] All chemical waste must be managed in accordance with these regulations.[4] Your institution's Environmental Health and Safety (EH&S) department is your primary resource for navigating these specific requirements.[5][6] The procedures outlined here are designed to meet these stringent standards, but they must always be executed in the context of your local institutional policies.
On-Site Waste Management: The Satellite Accumulation Area (SAA)
The designated location in your laboratory for the collection of hazardous waste is known as a Satellite Accumulation Area (SAA).[4][6] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[5] Proper management of the SAA is the foundation of a compliant disposal workflow.
Step 1: Container Selection
The first step is to select an appropriate waste container. The container must be in good condition, free of leaks, and chemically compatible with this compound.[5][7]
-
Rationale: Chemical compatibility is paramount. Using a container made of a reactive material could lead to degradation of the container, causing a spill. A securely sealed cap prevents the release of dust or vapors.[6][7]
-
Protocol:
-
Select a clean, dry container, preferably the original product bottle or a new container made of similar material (e.g., amber glass or a suitable plastic like polyethylene).
-
Ensure the container has a screw-top cap that can be tightly sealed.[6]
-
The container should be large enough to hold the anticipated waste volume, but do not overfill. Leave at least one inch of headroom to allow for expansion.[6]
-
Step 2: Waste Labeling
Proper labeling is a strict regulatory requirement and a critical safety communication tool.[4][5] An improperly labeled container will not be accepted for pickup by waste management services.
-
Rationale: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs personnel of the container's contents and associated hazards.
-
Protocol:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[4][6][7]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5][6]
-
List all constituents of the waste, including any solvents, with their approximate percentages.[6][7]
-
Indicate the associated hazards (e.g., Irritant, Toxic).[6]
-
The label must include the date when the container becomes full.[6]
-
Step 3: Segregation
Chemical wastes must be segregated by hazard class to prevent dangerous reactions.[5][6]
-
Rationale: this compound, an amine salt, should not be stored with strong bases (which could liberate the free amine) or strong oxidizing agents.[3] Accidental mixing could lead to a violent reaction or the release of toxic gases.
-
Protocol:
-
Store the waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.
-
Ensure the container is physically separated from incompatible materials like acids, bases, and oxidizers.[4][6]
-
Keep the container closed at all times except when adding waste.[5][7]
-
Disposal Workflow and Decision-Making
The primary and most recommended disposal pathway for this compound is through a licensed professional waste disposal service.[8] Attempting to neutralize or chemically treat this compound in a standard laboratory setting is not advised, as it can create new hazards and may violate local disposal regulations.
The following diagram outlines the standard operational workflow for compliant disposal.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
Navigating the Safe Handling of (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. This guide provides essential, actionable intelligence on the safe handling, operational use, and disposal of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride, a compound of interest for various research applications. Our focus extends beyond mere procedural enumeration to instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive risk mitigation.
Hazard Profile: Understanding the Intrinsic Risks
This compound is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may lead to irritation of the digestive tract.[1][2]
These hazards are the cornerstone of our safety protocols. The physical form of the compound, a white solid, necessitates specific controls to prevent the generation and inhalation of dust.[1]
The Core of Safety: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following table outlines the mandatory PPE for handling this compound, grounded in its hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles | Protects against airborne particles and accidental splashes, directly addressing the eye irritation hazard.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, mitigating the risk of skin irritation.[1][3] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | NIOSH-approved respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust and subsequent respiratory irritation.[1] |
This multi-layered approach to PPE ensures comprehensive protection. The causality is clear: each piece of equipment directly counters a known hazard of the compound, creating a self-validating system of personal safety.[3]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
To ensure a safe and efficient workflow, the following procedural steps must be adhered to. This process is designed to minimize exposure and maintain a controlled laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound powder should occur in a designated area, preferably within a certified chemical fume hood to minimize dust generation and inhalation.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before commencing any work.[1]
-
Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood to avoid unnecessary movement in and out of the containment area.
Handling and Use
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Minimize Dust: Handle the solid material carefully to avoid creating dust. Use techniques that minimize agitation of the powder.
-
Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure.
-
Container Management: Keep the primary container of this compound tightly closed when not in use.[1][2]
Storage
-
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2]
-
Segregate from incompatible materials such as strong oxidizing agents.[4]
The logical flow of this operational protocol, from preparation to storage, is visualized in the following workflow diagram.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial to minimize harm.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Spill Response
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up internally. For large spills, or if you are unsure, contact your institution's emergency response team.
-
Control the Spill: Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material. Avoid generating dust.[1] Place the collected material into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.
This emergency plan is a self-validating system; by following these steps, you are actively containing the hazard and mitigating its potential impact.
Disposal Plan: Responsible End-of-Life Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the hazardous waste through a licensed professional waste disposal service, following all federal, state, and local environmental regulations.[1] Do not dispose of this chemical into the environment.[1]
References
- Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Cole-Parmer.
- What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
- Personal Protective Equipment (PPE). CHEMM.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
